Fitusiran
Description
Properties
CAS No. |
1639325-43-1 |
|---|---|
Molecular Formula |
C78H139N11O30 |
Molecular Weight |
1711.017 |
IUPAC Name |
N-[1,3-Bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-[(2R,4R)-4-hydroxy-2-methylpyrrolidin-1-yl]-12-oxododecanamide |
InChI |
InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1 |
InChI Key |
RUPXJRIDSUCQAN-PQNNUJSWSA-N |
SMILES |
O=C(NC(COCCC(NCCCNC(CCCCO[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(C)=O)=O)=O)(COCCC(NCCCNC(CCCCO[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2NC(C)=O)=O)=O)COCCC(NCCCNC(CCCCO[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3NC(C)=O)=O)=O)CCCCCCCCCCC(N4[C@H](C)C[C@@H](O)C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Givosiran |
Origin of Product |
United States |
Foundational & Exploratory
Fitusiran siRNA therapeutic for antithrombin reduction
An In-depth Technical Guide to Fitusiran: An siRNA Therapeutic for Antithrombin Reduction
Executive Summary
This compound is an investigational, subcutaneously administered small interfering RNA (siRNA) therapeutic developed for the prophylactic treatment of hemophilia A and B, with or without inhibitors.[1][2] It employs an RNA interference (RNAi) mechanism to silence the gene expression of antithrombin (AT), a key endogenous anticoagulant.[3] By reducing AT levels, this compound aims to rebalance hemostasis through increased thrombin generation, thereby preventing bleeding episodes.[4][5] Clinical trials have demonstrated its potential to significantly reduce annualized bleeding rates (ABR) with a dosing regimen of as few as six injections per year.[4][6] Following reports of thrombotic events, the dosing strategy was revised to an AT-based regimen targeting specific AT activity levels to enhance the benefit-risk profile.[1][4] On March 28, 2025, the U.S. Food and Drug Administration (FDA) approved this compound (marketed as Qfitlia) for routine prophylaxis in adults and adolescents (aged 12 and older) with hemophilia A or B.[7][8][9]
Core Mechanism of Action
This compound is a double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) moiety, which facilitates targeted delivery to hepatocytes in the liver.[6][7]
-
Hepatocyte Targeting : Following subcutaneous injection, the GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[2][10]
-
RNA Interference Pathway : Upon internalization into the cell, the siRNA duplex is loaded into the RNA-induced silencing complex (RISC).[3]
-
mRNA Degradation : The passenger strand of the siRNA is cleaved and discarded, while the guide strand directs the RISC to bind to the messenger RNA (mRNA) transcript of the SERPINC1 gene, which encodes for antithrombin.[3][7]
-
Gene Silencing : This binding leads to the catalytic cleavage and degradation of the antithrombin mRNA.[3]
-
Reduced Antithrombin Synthesis : The degradation of the mRNA prevents its translation into protein, resulting in a sustained reduction of AT levels in the plasma.[3][7]
-
Rebalancing Hemostasis : As a major physiological inhibitor of thrombin and Factor Xa, reduced levels of AT lead to increased thrombin generation, which helps to compensate for the coagulation factor deficiency in patients with hemophilia, promoting stable clot formation and preventing bleeding.[1][4][5]
Pharmacokinetics and Pharmacodynamics
This compound exhibits dose-proportional plasma exposure following subcutaneous administration.[7] The pharmacodynamic effect is characterized by a potent, dose-dependent, and durable reduction in AT levels, leading to increased thrombin generation.[1]
Table 1: Pharmacokinetic Parameters of this compound Following Subcutaneous Administration
| Parameter | 20 mg Dose (Mean, SD) | 50 mg Dose (Mean, SD) |
|---|---|---|
| Cmax (ng/mL) | 34.4 (10.1) | 84.1 (58.7) |
| Tmax (hours) | 2.88 (0.5 - 4.33) | 3.78 (0.42 - 11.9) |
| AUC (ng·h/mL) | 491 (83.8) | 1290 (377) |
| Apparent Clearance (L/h) | 41.9 (8.39) | 50.8 (71.1) |
| Half-life (hours) | 5.57 (2.36) | 7.98 (4.74) |
| Steady-State Volume of Distribution (L) | 431 (135) | 570 (713) |
Data sourced from DrugBank Online.[7][11]
Metabolism and Excretion : this compound is metabolized by endo- and exo-nucleases into shorter oligonucleotides and is not a substrate for CYP450 enzymes.[7][11] Approximately 14.6% of a 50 mg dose is recovered unchanged in the urine within 24 hours.[7]
Clinical Development and Efficacy
This compound has been evaluated in a comprehensive clinical development program (the ATLAS trials) involving patients with hemophilia A or B, with and without inhibitors.
Table 2: Summary of Efficacy Results from Phase 3 ATLAS Trials
| Trial | Population | Treatment Arms | Median ABR (IQR) | ABR Reduction vs Control | Zero Bleeds |
|---|---|---|---|---|---|
| ATLAS-INH [6][12] | Hemophilia A/B with Inhibitors | This compound 80 mg monthly vs. On-demand BPAs | This compound: 0.0 (0.0-1.7) Control: 16.8 (6.7-23.5) | 90.8% (p<0.0001) | 66% vs. 5% |
| ATLAS-A/B [6][13] | Hemophilia A/B without Inhibitors | This compound 80 mg monthly vs. On-demand CFCs | N/A (Mean ABR reduction reported) | ~90% | 51% vs. 5% |
| ATLAS-PPX [14][15] | Hemophilia A/B (with/without inhibitors) switching from prior prophylaxis | This compound 80 mg monthly vs. Prior Prophylaxis (historical control) | This compound: 0.0 Prior Prophylaxis: 4.4 | 61.1% | 63.1% vs. 16.9% |
| ATLAS-OLE (AT-DR) [4] | Hemophilia A/B (with/without inhibitors) | This compound AT-based Dose Regimen (AT-DR) | 3.7 (0.0-7.5) | 71-73% vs On-demand CFC/BPA | N/A |
ABR: Annualized Bleeding Rate; IQR: Interquartile Range; BPA: Bypassing Agent; CFC: Clotting Factor Concentrate; AT-DR: Antithrombin-based Dose Regimen.
Safety Profile and Risk Mitigation
The most common adverse events reported in clinical trials include injection site reactions, increased alanine aminotransferase (ALT), nasopharyngitis, and upper respiratory tract infection.[4][16] A key identified risk is thromboembolism, which led to a voluntary pause in dosing in October 2020 and a subsequent modification of the clinical trial protocols.[1][4]
To mitigate the risk of thrombosis, an Antithrombin-based Dose Regimen (AT-DR) was implemented, targeting AT activity levels between 15% and 35% of normal.[4][17] This contrasts with the original dose regimen (ODR), which often resulted in AT levels below 10%.[1] The AT-DR starts with a 50 mg dose every two months, with adjustments based on monthly AT monitoring to maintain levels within the target range.[4] This revised strategy has been associated with an improved safety profile, with no thrombotic events reported in the phase 2 open-label extension study after its implementation.[18]
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) with AT-DR
| Adverse Event Category | Participants with AT-DR (N=286) |
|---|---|
| Total Patient-Years of Exposure | 486.0 |
| Any TEAE, n (%) | 238 (83.2) |
| Any Serious TEAE (TESAE), n (%) | 41 (14.3) |
| Investigator-assessed Related TESAEs, n (%) | 6 (2.1) |
| TEAEs leading to discontinuation, n (%) | N/A |
| Fatal TEAEs, n (%) | 0 |
| Injection Site Reactions, n (%) | 16 (5.6) |
Data from the integrated safety analysis of the ATLAS-OLE study.[4]
Experimental Protocols
Clinical Trial Design Protocol (ATLAS-INH Example)
The ATLAS-INH study serves as a representative example of the Phase 3 trial design for this compound.
-
Study Design : A multicenter, multinational, randomized, open-label Phase 3 trial.[12][19]
-
Participant Population : Males aged ≥12 years with severe hemophilia A or B with a history of high-titer inhibitors (Bethesda inhibitor assay >0.6 BU/mL).[5][12]
-
Randomization : Participants receiving on-demand treatment with bypassing agents (BPAs) were randomized in a 2:1 ratio to either the this compound prophylaxis arm or the on-demand BPA arm.[6][12]
-
Treatment Protocol :
-
Primary Endpoint : The primary efficacy endpoint was the annualized bleeding rate (ABR), estimated using a negative binomial model.[6][12]
-
Efficacy Period : Efficacy was assessed from Day 29 through Month 9, allowing for the pharmacodynamic effect of this compound to be established.[19]
-
Breakthrough Bleed Management : Specific guidelines were provided for the management of breakthrough bleeds in the this compound arm, recommending reduced doses of BPAs or clotting factor concentrates (CFCs) at protracted intervals to avoid excessive procoagulant activity.[15][17]
Antithrombin (AT) Level Monitoring Protocol
Accurate measurement of AT activity is critical for the AT-based dosing regimen.
-
Objective : To quantify the functional activity of antithrombin in plasma to guide this compound dosing and maintain levels within the 15% to 35% target range.[4]
-
Methodology : Chromogenic assays are the standard method for determining AT activity.[20] These assays can be either thrombin-based or Factor Xa-based.
-
Sample Preparation : Citrated plasma is collected from the patient.
-
Assay Principle (Factor Xa-based) :
-
The patient's plasma (containing AT) is incubated with a known excess of heparin and Factor Xa (FXa).
-
AT in the plasma, potentiated by heparin, forms a complex with and neutralizes a portion of the FXa.
-
A chromogenic substrate specific for FXa is then added.
-
The residual, un-neutralized FXa cleaves the substrate, releasing a colored compound (e.g., p-nitroaniline).
-
The amount of color produced is measured spectrophotometrically (e.g., at 405 nm).
-
-
Result Interpretation : The color intensity is inversely proportional to the AT activity in the sample. A low color signal indicates high AT activity (more FXa was neutralized), while a high color signal indicates low AT activity (less FXa was neutralized).[20][21]
-
-
Antigen Measurement : If AT activity is low, an AT antigen test (e.g., ELISA) may be performed to measure the quantity of the AT protein, distinguishing between a deficiency in protein amount (Type I) versus a dysfunctional protein (Type II).[22][23][24]
Conclusion
This compound represents a significant advancement in the management of hemophilia, offering a novel, pan-hemophilic prophylactic treatment that addresses many limitations of traditional factor replacement therapy.[9][10] Its mechanism of silencing antithrombin via RNAi provides sustained hemostatic rebalancing, leading to clinically meaningful reductions in bleeding episodes.[1][6] The evolution of its dosing strategy to an AT-based regimen highlights a data-driven approach to optimizing its safety and efficacy profile.[4][18] Ongoing and future studies will continue to characterize the long-term outcomes and place of this compound in the evolving landscape of hemophilia care.
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Press Release: Two this compound Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Alnylam Pharmaceuticals Press Release | Mar 28, 2025 | FDA Approves Qfitlia™ (this compound), the First siRNA (RNAi Therapeutic) for the Treatment of Hemophilia A or B [investors.alnylam.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Qfitlia (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Efficacy and safety of this compound prophylaxis in people with haemophilia A or haemophilia B with inhibitors (ATLAS-INH): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Results from ATLAS Phase 3 Program with this compound Presented at ASH Annual Meeting 2021 - Alnylam [capella.alnylam.com]
- 14. Sanofi Provides this compound Trial Updates at ISTH | NBDF [bleeding.org]
- 15. ashpublications.org [ashpublications.org]
- 16. This compound prophylaxis reduced bleeds by 61% in people with hemophilia A or B, with or without inhibitors, compared to prior factor or bypassing agent prophylaxis [sanofi.com]
- 17. cgtlive.com [cgtlive.com]
- 18. ashpublications.org [ashpublications.org]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. INNOVANCE Antithrombin Assay - Siemens Healthineers [siemens-healthineers.com]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. Antithrombin Assays [practical-haemostasis.com]
- 23. testing.com [testing.com]
- 24. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
Preclinical Profile of Fitusiran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance hemostasis in individuals with hemophilia A and B, with or without inhibitors, by targeting and lowering antithrombin (AT), a key endogenous anticoagulant.[1][2][3] This document provides a comprehensive overview of the preclinical studies of this compound in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental pathways.
Mechanism of Action
This compound is a GalNAc-siRNA conjugate that specifically targets the messenger RNA (mRNA) for AT in hepatocytes.[4][5] Upon subcutaneous administration, the GalNAc moiety facilitates the uptake of this compound into liver cells. Inside the hepatocyte, the siRNA component engages the RNA-induced silencing complex (RISC), leading to the cleavage and subsequent degradation of AT mRNA.[5] This reduction in AT synthesis results in lower circulating levels of AT protein, which in turn reduces the inhibition of key coagulation factors, primarily thrombin and factor Xa (FXa).[6] The net effect is an increase in thrombin generation, thereby promoting hemostasis in a factor-independent manner.
Caption: Mechanism of action of this compound in the hepatocyte and bloodstream.
Pharmacodynamics in Animal Models
Preclinical studies in various animal models, including wild-type mice, hemophilia A mice, factor X-deficient mice, and non-human primates, have demonstrated the dose-dependent and durable pharmacodynamic effects of this compound.
Antithrombin Lowering
Subcutaneous administration of this compound leads to a potent and sustained reduction in plasma AT levels.
Table 1: this compound-Mediated Antithrombin Reduction in Animal Models
| Animal Model | Dosing Regimen | Nadir AT Level (% of baseline) | Duration of Effect | Reference |
| Wild-type Mice | Single dose | Dose-dependent reduction | Sustained for weeks | [1] |
| Hemophilia A Mice | Single dose | Dose-dependent reduction | Sustained for weeks | [1] |
| Factor X-deficient Mice | 2 x 10 mg/kg (1-week interval) | 17 ± 6% (residual activity) | Not specified | [7] |
| Non-human Primates (with anti-FVIII inhibitors) | Single dose | Dose-dependent reduction | Sustained for weeks | [1] |
Thrombin Generation
The reduction in AT levels translates to a significant increase in thrombin generation potential, a key indicator of improved hemostatic capacity.
Table 2: Effect of this compound on Thrombin Generation in Animal Models
| Animal Model | Dosing Regimen | Thrombin Generation Outcome | Reference |
| Hemophilia A Mice | Not specified | Improved thrombin generation | [1] |
| Factor X-deficient Mice | 2 x 10 mg/kg (1-week interval) | 4-fold increase in ETP; 2 to 3-fold increase in thrombin peak | [7] |
| Non-human Primates (with anti-FVIII inhibitors) | Not specified | Improved thrombin generation | [1] |
ETP: Endogenous Thrombin Potential
Caption: Generalized workflow for pharmacodynamic assessment of this compound.
Efficacy in Animal Models of Bleeding
The enhanced thrombin generation following this compound administration translates into improved hemostasis in various preclinical bleeding models.
Hemophilia A Mice
In FVIII-deficient mice, this compound has demonstrated efficacy in reducing bleeding.
Table 3: Efficacy of this compound in Hemophilia A Mouse Bleeding Models
| Bleeding Model | This compound Dose | Comparator | Outcome | Reference |
| Tail Clip | Not specified | FVIII-deficient mice with heterozygous AT deficiency | Decreased bleeding | [1] |
| Saphenous Vein | 10 mg/kg | 25 IU/kg FVIII concentrate | Similar response in reducing bleeding | [1] |
Factor X-deficient Mice
This compound has also shown efficacy in a mouse model of factor X deficiency.
Table 4: Efficacy of this compound in Factor X-deficient Mouse Bleeding Models
| Bleeding Model | This compound Dose | Comparator | Outcome | Reference |
| Tail Clip | 2 x 10 mg/kg (1-week interval) | Untreated FX-deficient mice | Reduced blood loss from 590 ± 335 µL to a level not specified but improved | [7] |
| Saphenous Vein Puncture | 2 x 10 mg/kg (1-week interval) | Untreated FX-deficient mice | Increased number of clots from 2 ± 2 to 8 ± 6 per 30 minutes | [7] |
Experimental Protocols
Animals
-
Hemophilia A mice: FVIII-deficient mice on a C57BL/6 background are commonly used.
-
Factor X-deficient mice: A model of inducible FX deficiency has been developed, allowing for the generation of mice with <1% FX activity.[7]
-
Non-human primates: Cynomolgus monkeys are a relevant species for preclinical evaluation, particularly for assessing effects in the presence of anti-FVIII inhibitors.
Bleeding Models
-
Tail Clip Assay:
-
Mice are anesthetized.
-
The distal tip of the tail (e.g., 3 mm) is transected with a scalpel.
-
The tail is immediately immersed in pre-warmed saline (37°C).
-
Bleeding time and/or total blood loss (measured by hemoglobin in the saline) are quantified.
-
-
Saphenous Vein Puncture (SVP) Model:
-
The lateral saphenous vein is visualized after hair removal.
-
The vein is punctured with a sterile needle.
-
The number of clots formed over a defined period (e.g., 30 minutes) is counted to assess hemostasis.[7]
-
-
Laser-induced Vessel Injury Model:
-
Anesthetized mice are placed on a microscope stage.
-
A mesenteric or cremaster muscle arteriole is visualized.
-
A laser is used to induce a defined injury to the vessel wall.
-
Thrombus formation is monitored in real-time using intravital microscopy.
-
Laboratory Assays
-
Antithrombin Activity Assay: AT activity in plasma is typically measured using a chromogenic assay. The assay is based on the inhibition of a known amount of a target enzyme (e.g., FXa or thrombin) by AT in the sample. The residual enzyme activity is then determined by its ability to cleave a chromogenic substrate.
-
Thrombin Generation Assay (TGA):
-
Platelet-poor plasma is prepared from blood collected in citrate.
-
Coagulation is initiated by the addition of a trigger (e.g., tissue factor and phospholipids).
-
The generation of thrombin over time is monitored using a fluorogenic substrate for thrombin.
-
Key parameters calculated include lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP).
-
Caption: Workflow for assessing the in vivo efficacy of this compound in bleeding models.
Preclinical Pharmacokinetics and Toxicology
While detailed proprietary data on preclinical pharmacokinetics and toxicology are not extensively published, available information indicates that this compound has a short plasma half-life (approximately 3-5 hours in clinical studies), yet its pharmacodynamic effect on AT levels is long-lasting.[1] Nonclinical pharmacology and exploratory toxicology studies have been conducted in wild-type and hemophilia mouse models, as well as in wild-type rats and non-human primates. These studies are essential for determining a safe starting dose for clinical trials and for identifying potential target organs for toxicity.
Conclusion
The preclinical data for this compound robustly demonstrate its intended mechanism of action: the potent and durable lowering of antithrombin, leading to increased thrombin generation and a subsequent improvement in hemostasis. Efficacy has been shown in multiple animal models of hemophilia and other bleeding disorders, supporting its potential as a prophylactic treatment. The experimental protocols outlined provide a basis for the continued investigation and understanding of this novel therapeutic agent.
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species selection considerations for preclinical toxicology studies for biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ashpublications.org [ashpublications.org]
The Genesis of Fitusiran: A Deep Dive into its Discovery and Development for Hemophilia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fitusiran is an investigational small interfering RNA (siRNA) therapeutic poised to redefine the prophylactic treatment landscape for individuals with hemophilia A and B, with or without inhibitors. By targeting antithrombin (AT), a key endogenous anticoagulant, this compound aims to rebalance hemostasis, thereby reducing the frequency of bleeding episodes. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical validation, and extensive clinical trial program. Quantitative data from key studies are presented in tabular format for clear comparison, and detailed methodologies for pivotal experiments are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, logical representation of the science underpinning this novel therapeutic.
Introduction: The Unmet Need in Hemophilia and the Rationale for Targeting Antithrombin
Hemophilia A and B are X-linked bleeding disorders characterized by deficiencies in coagulation factor VIII (FVIII) and factor IX (FIX), respectively.[1] This deficiency impairs thrombin generation, a critical step in the formation of a stable fibrin clot, leading to spontaneous and traumatic bleeding, particularly into joints and muscles.[1] The current standard of care for severe hemophilia involves prophylactic replacement of the deficient clotting factor. However, this approach is burdened by the need for frequent intravenous infusions and the potential development of neutralizing alloantibodies, known as inhibitors, which render factor replacement therapy ineffective.[1]
The limitations of current therapies have driven the exploration of alternative hemostatic pathways. One promising strategy is the rebalancing of coagulation by downregulating natural anticoagulant mechanisms. Antithrombin (AT), a serine protease inhibitor synthesized in the liver, is a potent inhibitor of thrombin and other coagulation proteases, including Factor Xa (FXa).[2] The rationale for targeting AT in hemophilia is that reducing its activity will lead to increased thrombin generation, thereby compensating for the deficiency in FVIII or FIX and promoting hemostasis.[2]
This compound: A Novel siRNA Therapeutic
This compound is a subcutaneously administered siRNA therapeutic designed to specifically silence the expression of the SERPINC1 gene, which encodes for AT.[3] It utilizes Alnylam Pharmaceuticals' ESC-GalNAc conjugate technology, which facilitates targeted delivery to hepatocytes.[4]
Mechanism of Action
This compound's mechanism of action is a multi-step process initiated by its targeted delivery to the liver and culminating in the degradation of AT messenger RNA (mRNA).
-
Hepatocyte Targeting: this compound is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand. This ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[5]
-
Endocytosis: Upon binding to ASGPR, the this compound-GalNAc conjugate is internalized into the hepatocyte via clathrin-mediated endocytosis.[6]
-
Endosomal Escape: Following endocytosis, the conjugate is trafficked through the endosomal pathway. A small fraction of this compound escapes the endosome and enters the cytoplasm, a critical step for its therapeutic activity.[7]
-
RISC Loading and mRNA Cleavage: In the cytoplasm, the antisense strand of the this compound siRNA duplex is loaded into the RNA-induced silencing complex (RISC). The RISC, now programmed with the this compound antisense strand, identifies and binds to the complementary sequence on the AT mRNA. This binding leads to the cleavage and subsequent degradation of the AT mRNA, thereby preventing its translation into the antithrombin protein.[8]
By silencing the SERPINC1 gene, this compound leads to a sustained reduction in circulating AT levels, which in turn increases thrombin generation and helps to restore hemostatic balance in individuals with hemophilia.[3]
Figure 1: Mechanism of Action of this compound.
Preclinical Development
The therapeutic potential of AT reduction in hemophilia was first evaluated in a series of preclinical studies.
In Vitro Studies
Initial in vitro experiments using plasma from patients with severe deficiencies in FV, FVII, or FX demonstrated that the addition of this compound improved thrombin generation.[2] These findings provided early proof-of-concept for the broad applicability of AT-lowering as a pro-hemostatic strategy.
In Vivo Animal Studies
Subsequent in vivo studies in animal models of hemophilia were crucial in establishing the efficacy and safety profile of this compound.
-
Hemophilia A Mouse Models: In FVIII-deficient mice, subcutaneous administration of this compound resulted in a potent, dose-dependent, and durable reduction in AT levels.[2] This was associated with improved thrombin generation and a significant decrease in bleeding following a tail clip injury.[2]
-
Saphenous Vein Bleeding Model: To further assess in vivo efficacy, a saphenous vein bleeding model was employed in FVIII-deficient mice.[2] In this model, mice treated with 10 mg/kg of this compound exhibited a hemostatic response comparable to that of mice receiving a 25 IU/kg dose of FVIII concentrate.[2]
-
Non-Human Primate Studies: Studies in non-human primates with induced anti-FVIII inhibitors also demonstrated that this compound led to a significant reduction in AT levels and an improvement in thrombin generation.[2]
These preclinical data provided a strong rationale for advancing this compound into clinical development.
Table 1: Summary of Key Preclinical Efficacy Data
| Model System | Key Finding | Reference |
| In vitro (human plasma) | Improved thrombin generation in FV, FVII, and FX deficient plasma. | [2] |
| FVIII-deficient mice | Dose-dependent reduction in AT levels and decreased bleeding in tail clip assay. | [2] |
| FVIII-deficient mice (saphenous vein model) | 10 mg/kg this compound showed similar efficacy to 25 IU/kg FVIII concentrate. | [2] |
| Non-human primates (with inhibitors) | Significant AT reduction and improved thrombin generation. | [2] |
Clinical Development: The ATLAS Program
The clinical development of this compound has been conducted through a series of Phase 1, 2, and 3 studies, collectively known as the ATLAS program.
Phase 1 and 2 Studies
Initial Phase 1 studies in healthy volunteers and individuals with hemophilia A or B established the safety, tolerability, and pharmacokinetic/pharmacodynamic profile of this compound.[3] A once-monthly subcutaneous dosing regimen of 80 mg was shown to achieve a mean maximum AT lowering of approximately 87%.[3] These early studies also provided preliminary evidence of a reduction in bleeding frequency.[3]
A Phase 2 open-label extension study provided long-term safety and efficacy data, demonstrating sustained reductions in AT levels and annualized bleeding rates (ABRs) over a multi-year follow-up period.[9]
Phase 3 Studies
The efficacy and safety of this compound were further evaluated in a comprehensive Phase 3 program.
-
ATLAS-A/B: This study enrolled adults and adolescents with severe hemophilia A or B without inhibitors.[4][10] Participants were randomized to receive either once-monthly 80 mg this compound prophylaxis or on-demand treatment with clotting factor concentrates.[4]
-
ATLAS-INH: This study evaluated the efficacy and safety of this compound in adults and adolescents with severe hemophilia A or B with inhibitors.[4][10] Participants were randomized to receive once-monthly 80 mg this compound prophylaxis or on-demand treatment with bypassing agents (BPAs).[4]
-
ATLAS-PPX: This study assessed the efficacy and safety of switching to once-monthly 80 mg this compound from prior prophylactic treatment with either clotting factor concentrates or BPAs in adults and adolescents with severe hemophilia A or B, with or without inhibitors.[11]
Across these studies, this compound consistently demonstrated a statistically significant and clinically meaningful reduction in ABR compared to on-demand treatment and prior prophylaxis.[4][10][11]
Table 2: Key Efficacy Outcomes from Phase 3 ATLAS Studies
| Study | Patient Population | This compound Median ABR (IQR) | Comparator Median ABR (IQR) | ABR Reduction with this compound | Reference |
| ATLAS-A/B | Hemophilia A/B without inhibitors | 0.0 (0.0 - 3.4) | 21.8 (8.4 - 41.0) | 89.9% | [10] |
| ATLAS-INH | Hemophilia A/B with inhibitors | 0.0 (0.0 - 1.7) | 16.8 (6.7 - 23.5) | 90.8% | [10] |
| ATLAS-PPX | Hemophilia A/B with/without inhibitors (switched from prophylaxis) | 0.0 | 4.4 (prior prophylaxis) | 61.1% | [11] |
ABR = Annualized Bleeding Rate; IQR = Interquartile Range
Dose Regimen Optimization and Safety
During the clinical development program, non-fatal thrombotic events were observed, leading to a voluntary dosing pause.[12] A thorough investigation revealed that very low AT activity levels (<10%) were associated with an increased risk of thrombosis.[13] Consequently, the dosing strategy was revised to an individually adjusted, AT-based regimen targeting AT activity levels between 15% and 35%.[12] This revised regimen, which includes lower and less frequent dosing (e.g., 50 mg every other month), has been shown to maintain meaningful bleed protection while improving the safety profile of this compound.[12]
The most common adverse events reported in clinical trials were mild to moderate injection-site reactions.[2] Elevations in liver transaminases were also observed but were generally transient.[14]
Experimental Protocols
Preclinical Bleeding Models
-
Animal Preparation: Anesthetize FVIII-deficient mice and place them on a temperature-controlled heating pad to maintain body temperature.
-
Tail Transection: Amputate the distal 3 mm of the tail using a sharp scalpel.
-
Bleeding Measurement: Immediately immerse the tail in a pre-weighed tube containing 37°C saline. Collect blood for a defined period (e.g., 20 minutes).
-
Quantification: Determine blood loss by measuring the hemoglobin concentration in the saline using a spectrophotometer after red blood cell lysis.
-
Animal Preparation: Anesthetize FVIII-deficient mice and secure them in a supine position. Shave the inner thigh to expose the saphenous vein.
-
Vein Puncture: Puncture the saphenous vein with a 23-gauge needle.
-
Bleeding Monitoring: Gently blot the bleeding site with filter paper at regular intervals (e.g., every 30 seconds) until bleeding ceases. Record the time to hemostasis.
-
Blood Loss Quantification (optional): Use pre-weighed filter paper to absorb the blood and determine the total blood loss by weight.
Clinical Assays
The Siemens INNOVANCE Antithrombin assay, a chromogenic assay, was used in the this compound clinical trials to measure AT activity.[4][15]
-
Principle: The assay measures the functional activity of AT based on its ability to inhibit Factor Xa (FXa) in the presence of heparin.
-
Procedure:
-
A patient's citrated plasma sample is incubated with a known excess of human FXa and heparin.
-
AT in the plasma forms a complex with heparin and inactivates a portion of the FXa.
-
The remaining, uninhibited FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline).
-
The rate of color development is measured spectrophotometrically at 405 nm and is inversely proportional to the AT activity in the sample.
-
-
Calibration: The assay is calibrated using a standard human plasma with a known AT concentration.
Figure 2: Antithrombin Activity Assay Workflow.
Thrombin generation assays were used as a key pharmacodynamic endpoint to assess the pro-hemostatic effect of this compound. The Calibrated Automated Thrombogram (CAT) is a widely used method.
-
Principle: TGA measures the total amount of thrombin generated over time in a plasma sample after the initiation of coagulation.
-
Procedure:
-
Platelet-poor plasma is mixed with a reagent containing a small amount of tissue factor and phospholipids to trigger coagulation.
-
A fluorogenic substrate for thrombin is also added.
-
As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.
-
The fluorescence is measured over time in a fluorometer, generating a thrombin generation curve.
-
-
Parameters: Key parameters derived from the curve include the lag time, peak thrombin concentration, time to peak, and the endogenous thrombin potential (ETP), which is the total area under the curve.
Conclusion
This compound represents a significant advancement in the field of hemophilia therapeutics. Its novel mechanism of action, targeting the endogenous anticoagulant antithrombin, offers a promising approach to rebalancing hemostasis in individuals with hemophilia A and B, regardless of inhibitor status. The comprehensive preclinical and clinical development program has demonstrated the potential of this compound to provide sustained prophylactic protection against bleeding with a convenient subcutaneous dosing regimen. The optimization of the dosing strategy based on AT monitoring is expected to enhance its long-term safety profile. As this compound progresses towards potential regulatory approval, it holds the promise of transforming the management of hemophilia and improving the quality of life for individuals living with this chronic condition.
References
- 1. INNOVANCE Antithrombin Assay - Siemens Healthineers USA [siemens-healthineers.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Saphenous Blood Collection in Mice | Animals in Science [queensu.ca]
- 15. sysmex-ap.com [sysmex-ap.com]
Fitusiran's Role in Rebalancing Hemostasis: A Technical Guide
Introduction
Hemophilia A and B are X-linked bleeding disorders characterized by a deficiency in coagulation Factor VIII (FVIII) and Factor IX (FIX), respectively. This deficiency impairs the generation of thrombin, a critical enzyme for fibrin clot formation, leading to a state of hemostatic imbalance and a lifelong risk of spontaneous and traumatic bleeding.[1][2] Traditional replacement therapies, while effective, face challenges such as frequent intravenous infusions and the development of neutralizing alloantibodies (inhibitors).[3] Fitusiran (Qfitlia™) represents a novel therapeutic class—a small interfering RNA (siRNA) therapeutic—that aims to restore hemostatic balance through a mechanism independent of factor replacement.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its clinical efficacy in rebalancing hemostasis, and the key experimental protocols used to evaluate its effects.
The Molecular Mechanism of this compound
This compound is an investigational, subcutaneously administered siRNA therapeutic designed to lower the levels of antithrombin (AT), a potent natural anticoagulant.[5][7] AT, a serine protease inhibitor (serpin) synthesized in the liver, plays a crucial role in downregulating coagulation by inhibiting thrombin (Factor IIa) and Factor Xa (FXa), as well as other serine proteases to a lesser extent.[8][9][10][11]
Caption: this compound's mechanism of action within a hepatocyte.
Rebalancing Hemostasis: The Impact on Thrombin Generation
In hemophilia, the deficiency of FVIII or FIX leads to insufficient thrombin generation.[2] By reducing the levels of the key anticoagulant, antithrombin, this compound treatment aims to rebalance hemostasis.[18][19] Lowering AT removes a major inhibitory control on the coagulation cascade, allowing for increased thrombin generation potential from the reduced levels of available clotting factors.[20] This shift does not correct the underlying factor deficiency but rather creates a new hemostatic equilibrium where sufficient thrombin can be generated to form a stable clot and prevent bleeding.[7]
This "rebalancing" concept is supported by both preclinical and clinical data. Studies have shown that this compound administration leads to a dose-dependent lowering of AT levels, which is directly associated with increased thrombin generation.[7][21] Thrombin generation assays in patients treated with this compound show that key parameters, such as the endogenous thrombin potential (ETP) and peak thrombin, approach the normal range observed in healthy individuals.[22][23]
Caption: this compound rebalances hemostasis by lowering anticoagulant pressure.
Clinical Efficacy and Safety Data
Phase 3 clinical trials (the ATLAS program) have demonstrated the efficacy of this compound in reducing bleeding rates in people with hemophilia A or B, with and without inhibitors.[5][24]
Data Presentation
Table 1: this compound Efficacy - Antithrombin (AT) Reduction
| Study / Regimen | Patient Population | Dosing | Mean AT Reduction from Baseline | Citation(s) |
|---|---|---|---|---|
| Phase 1 | Hemophilia A/B with Inhibitors | 50 mg monthly | 82.0% | [21] |
| Phase 1 | Hemophilia A/B with Inhibitors | 80 mg monthly | 87.4% | [21] |
| Phase 2 OLE (ODR¹) | Hemophilia A/B +/- Inhibitors | 50/80 mg monthly | 96% (mean % change -86%) | [25] |
| Phase 2 OLE (AT-DR²) | Hemophilia A/B +/- Inhibitors | AT-based (15-35% target) | 82% (mean % change -77%) | [25] |
| Phase 1/2 Extension | Hemophilia A/B +/- Inhibitors | 50/80 mg monthly | 72% to 85% | [22][23] |
¹ODR: Original Dose Regimen ²AT-DR: Antithrombin-based Dose Regimen
Table 2: this compound Efficacy - Annualized Bleeding Rate (ABR)
| Study | Patient Population | This compound ABR (Median) | Comparator ABR (Median) | ABR Reduction | Citation(s) |
|---|---|---|---|---|---|
| ATLAS-A/B | Hemophilia A/B without Inhibitors | 0.0 | 21.8 (On-demand factor) | 89.9% (mean) | [6][26] |
| ATLAS-INH | Hemophilia A/B with Inhibitors | 0.0 | 16.8 (On-demand BPAs³) | 90.8% (mean) | [2][27] |
| ATLAS-PPX | Hemophilia A/B +/- Inhibitors | 0.0 | N/A (vs. prior prophylaxis) | 79.7% vs BPA; 46.4% vs CFC⁴ | [5] |
| ATLAS-OLE | Hemophilia A/B +/- Inhibitors | 3.7 (AT-DR) | N/A (vs. on-demand in parent studies) | 71-73% (mean) | [28][29] |
| Phase 2 OLE | Hemophilia A/B +/- Inhibitors | 0.87 (AT-DR) | N/A | N/A | [25][30] |
³BPA: Bypassing Agents ⁴CFC: Clotting Factor Concentrates
Table 3: Key Safety Findings and Risk Mitigation
| Finding | Description | Mitigation Strategy | Citation(s) |
|---|---|---|---|
| Thrombotic Events | Thromboembolic events, including a fatal case of cerebral venous sinus thrombosis, were reported in early trials. | Development of an Antithrombin-based Dose Regimen (AT-DR) to maintain AT activity levels in a target range of 15% to 35%. This mitigates the risk associated with profound AT lowering (<10%). | [7][28][31][32] |
| Hepatotoxicity | Elevations in liver transaminases (e.g., ALT) were observed. | Monitoring of liver function tests. Events were generally transient and resolved after discontinuation. The AT-DR has shown a reduction in the incidence of elevated transaminases. | [6][27][30] |
| Injection Site Reactions | Mild and transient injection site reactions were the most common adverse events. | Standard patient monitoring. |[21] |
Key Experimental Protocols
The clinical development of this compound relied on specific assays to monitor its pharmacodynamic effects and ensure patient safety.
Measurement of Antithrombin Activity
Monitoring AT activity is critical for the safe administration of this compound, especially under the AT-based dosing regimen.[33]
-
Principle: A chromogenic assay is used to measure the functional activity of AT. In the assay, a known excess of a target protease (e.g., Factor Xa) is added to the patient's plasma. The patient's AT neutralizes a portion of this protease. The remaining, uninhibited protease then cleaves a colorless chromogenic substrate, releasing a colored compound (p-nitroaniline). The amount of color produced is inversely proportional to the AT activity in the sample.
-
Detailed Methodology (Siemens INNOVANCE® Antithrombin Assay): The INNOVANCE assay, which utilizes human Factor Xa (hFXa), was the standard assay used across all this compound Phase 1, 2, and 3 clinical trials.[33][34] It has demonstrated high precision and reliability in the clinically relevant range of 15-35% AT activity.[35][36]
-
Sample Preparation: Citrated platelet-poor plasma is obtained from the patient.
-
Reaction: The plasma sample is incubated with a reagent containing a known excess of human Factor Xa and heparin as a catalyst. During this incubation, a stable FXa-AT complex is formed.
-
Substrate Cleavage: A chromogenic FXa substrate is added. The residual (uninhibited) FXa cleaves this substrate.
-
Detection: The rate of color formation is measured kinetically at 405 nm using a spectrophotometer.
-
Quantification: The AT activity is quantified by comparing the result to a calibration curve generated with plasma standards of known AT activity.
-
-
Considerations: Studies have shown that other commercially available assays, particularly those using bovine Factor Xa or bovine thrombin (FIIa), may show significant underestimation or high inter-laboratory variability at the low AT levels relevant for this compound monitoring.[34][35][36]
Caption: Experimental workflow for the INNOVANCE Antithrombin Assay.
Assessment of Thrombin Generation
The Thrombin Generation Assay (TGA) provides a global assessment of the coagulability of a plasma sample, measuring the total amount of thrombin generated over time.
-
Principle: The assay measures the kinetics of thrombin generation in plasma after the addition of a trigger (e.g., tissue factor) and calcium. A fluorogenic substrate that is cleaved by thrombin is included in the reaction. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is monitored in real-time.
-
Detailed Methodology (Calibrated Automated Thrombogram - CAT): The CAT assay was used in this compound clinical studies to assess thrombin generation.[22][23]
-
Sample Preparation: Citrated platelet-poor plasma is used.
-
Triggering: A reagent containing a low concentration of tissue factor and phospholipids is added to the plasma to initiate coagulation.
-
Reaction Start: The reaction is started by the addition of a reagent containing calcium chloride and a fluorogenic thrombin substrate.
-
Fluorescence Monitoring: The plate is placed in a temperature-controlled fluorometer, and the fluorescence intensity is measured over time.
-
Calibration: Each sample is run in parallel with a calibrator of known thrombin activity, allowing the fluorescence signal to be converted into thrombin concentration (nM).
-
Data Analysis: A thrombin generation curve is produced, from which key parameters are derived:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total area under the curve, representing the total amount of thrombin generated.
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
-
Caption: Experimental workflow for the Calibrated Automated Thrombogram.
Conclusion
This compound offers a novel prophylactic approach for individuals with hemophilia A or B, irrespective of inhibitor status, by rebalancing hemostasis.[7][37] Its mechanism of action, silencing the endogenous anticoagulant antithrombin via RNA interference, leads to increased thrombin generation, which compensates for the underlying factor deficiency.[15][20] Robust clinical trial data have demonstrated a significant reduction in bleeding rates, supported by pharmacodynamic evidence from specialized coagulation assays. The implementation of an antithrombin-based dosing regimen, guided by a validated chromogenic assay, has been a critical step in optimizing the benefit-risk profile of this therapy. This compound represents a significant advancement in hemophilia management, with the potential to reduce treatment burden and provide consistent bleed protection.[2][7]
References
- 1. fda.gov [fda.gov]
- 2. Data from two Phase 3 studies demonstrating this compound significantly reduced bleeds in people with hemophilia A or B, with or without inhibitors, were featured at ASHâs plenary and late-breaking sessions [sanofi.com]
- 3. This compound: The first approved siRNA therapy for hemophilia via reducing plasma antithrombin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNAi for the Treatment of People with Hemophilia: Current Evidence and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. jwatch.org [jwatch.org]
- 7. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Biochemistry, Antithrombin III - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Coagulation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. With RNAi across the hemophilia | Diagenode [diagenode.com]
- 13. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel RNAi drug treats hemophilia in fewer doses | Drug Discovery News [drugdiscoverynews.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. fritsmafactor.com [fritsmafactor.com]
- 19. RNAi for the Treatment of People with Hemophilia: Current Evidence and Patient Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thrombin Generation Assay to Support Hematologists in the Era of New Hemophilia Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paper: Longitudinal Assessment of Thrombin Generation in Patients with Hemophilia Receiving this compound Prophylaxis: Phase II Study Results [ash.confex.com]
- 23. researchgate.net [researchgate.net]
- 24. New Results from ATLAS Phase 3 Program with this compound Presented at ASH Annual Meeting 2021 - Alnylam [capella.alnylam.com]
- 25. pharmacytimes.com [pharmacytimes.com]
- 26. This compound Reduces Bleeding Risk in Patients With Hemophilia A or B Without Inhibitors | Docwire News [docwirenews.com]
- 27. This compound Prophylaxis in Hemophilia With or Without Inhibitors | Docwire News [docwirenews.com]
- 28. ashpublications.org [ashpublications.org]
- 29. Safety and efficacy of a this compound antithrombin-based dose regimen in people with hemophilia A or B: the ATLAS-OLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Sanofi announces positive long-term efficacy and safety data for this compound from interim analysis of Phase 2 extension study in people with hemophilia A and B, with or without inhibitors [sanofi.com]
- 32. hemophilianewstoday.com [hemophilianewstoday.com]
- 33. siemens-healthineers.com [siemens-healthineers.com]
- 34. GLOBAL COMPARATIVE ANTITHROMBIN-FIELD STUDY: IMPACT OF LABORATORY ASSAY VARIABILITY ON THE ASSESSMENT OF ANTITHROMBIN ACTIVITY MEASUREMENT | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 35. researchgate.net [researchgate.net]
- 36. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at this compound Clinical Decision-Making Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. www1.wfh.org [www1.wfh.org]
The Molecular Target of Fitusiran: A Technical Guide to its Hepatocyte-Specific Silencing of Antithrombin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran is an RNA interference (RNAi) therapeutic representing a novel approach to the management of hemophilia A and B, with or without inhibitors. It is designed to rebalance hemostasis by targeting a key endogenous anticoagulant, antithrombin. This technical guide provides an in-depth overview of the molecular target of this compound in hepatocytes, its mechanism of action, and the key experimental methodologies used to characterize its activity.
The Molecular Target: Antithrombin (AT) mRNA in Hepatocytes
The specific molecular target of this compound is the messenger RNA (mRNA) transcript of the SERPINC1 gene, which encodes for antithrombin (AT), a potent natural anticoagulant protein.[1][2][3] this compound is a synthetically designed small interfering RNA (siRNA) that leverages the endogenous RNAi pathway to achieve post-transcriptional silencing of SERPINC1 gene expression.[1][2]
The liver is the primary site of antithrombin synthesis.[1] this compound is specifically engineered for targeted delivery to hepatocytes through conjugation to N-acetylgalactosamine (GalNAc) ligands.[1][3][4] These GalNAc ligands bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly and almost exclusively expressed on the surface of hepatocytes.[1][4][5][6] This targeted delivery mechanism minimizes off-target effects and maximizes the therapeutic action in the desired tissue.
Chemical Characteristics of this compound
This compound is a double-stranded siRNA molecule with specific chemical modifications to enhance its stability, potency, and duration of action. These modifications include 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) substitutions on the sugar backbone, as well as phosphorothioate (PS) linkages at the ends of the strands to protect against nuclease degradation.[7]
Mechanism of Action: RNA Interference-Mediated Silencing
The mechanism of action of this compound follows the canonical RNAi pathway, which can be broken down into the following key steps:
-
Hepatocyte Targeting and Uptake: The triantennary GalNAc ligand on this compound binds to the ASGPR on the hepatocyte surface, leading to receptor-mediated endocytosis of the siRNA conjugate.[3][4][5]
-
Endosomal Escape: Following internalization, the this compound-ASGPR complex is trafficked into endosomes. A critical step for activity is the escape of the this compound molecule from the endosome into the cytoplasm.
-
RISC Loading: In the cytoplasm, the double-stranded this compound is recognized and loaded into the RNA-Induced Silencing Complex (RISC), a multi-protein nuclease complex.[1][2][3] The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand is retained within the RISC.
-
Target mRNA Recognition and Cleavage: The guide strand, now part of the active RISC, directs the complex to the antithrombin mRNA through sequence-specific base pairing.
-
mRNA Degradation and Silencing: The Argonaute-2 (Ago2) protein, a key component of RISC, then catalyzes the cleavage of the target antithrombin mRNA. This cleavage event leads to the degradation of the mRNA, thereby preventing its translation into the antithrombin protein.[1][2][3]
-
Sustained Effect: The RISC complex is then released and can go on to cleave multiple antithrombin mRNA molecules, leading to a potent and durable reduction in antithrombin protein synthesis and circulating levels.[1]
Quantitative Data
While specific preclinical data on the binding affinity (Kd) of this compound to its target mRNA and in vitro IC50 values for antithrombin reduction are not publicly available, extensive clinical trial data demonstrate its dose-dependent effect on antithrombin levels and clinical outcomes.
Table 1: Preclinical Efficacy of this compound (ALN-AT3)
| Model System | Dosing | Effect on Antithrombin (AT) | Outcome | Reference |
| Wild-type Mice | 0.75 mg/kg (weekly) | ~80% reduction | Maintained lowered AT levels | [8] |
| Hemophilia A Mice | 3.0 mg/kg (3 weekly doses) | Not specified | Decreased coagulation times | [8] |
| Non-human Primates (induced Hemophilia A) | Not specified | Not specified | Increased thrombin production | [8] |
Table 2: Clinical Efficacy of this compound in Phase 1/2 Studies
| Patient Population | This compound Dose | Mean Maximal AT Reduction from Baseline | Annualized Bleeding Rate (ABR) | Reference |
| Hemophilia A or B (without inhibitors) | 80 mg (monthly) | 87% | Not specified | [9] |
| Hemophilia A or B (with inhibitors) | 50 mg (monthly) | 82.0% | Median: 0.0 | [10] |
| Hemophilia A or B (with inhibitors) | 80 mg (monthly) | 87.4% | Median: 0.0 | [10] |
Table 3: this compound Revised Dosing Regimen and Target Antithrombin Levels
| Parameter | Guideline | Reference |
| Target AT Activity Level | 15% - 35% of normal | [1][11] |
| Starting Dose | 50 mg subcutaneously every 2 months | [11] |
| Dose Adjustment | Based on AT activity monitoring | [11] |
Experimental Protocols
Detailed, proprietary protocols for this compound-specific assays are not publicly available. However, based on standard methodologies for characterizing GalNAc-siRNA conjugates, the following representative protocols can be outlined.
In Vitro this compound Activity Assay in Primary Hepatocytes
Objective: To determine the in vitro potency (IC50) of this compound in reducing antithrombin mRNA levels in primary human hepatocytes.
Methodology:
-
Cell Culture: Plate primary human hepatocytes in collagen-coated plates and maintain in appropriate culture medium.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium and treat the hepatocytes for a specified duration (e.g., 24-72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
Quantitative RT-PCR (qRT-PCR):
-
Reverse transcribe the RNA to cDNA.
-
Perform real-time PCR using primers and a probe specific for the human SERPINC1 mRNA.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative reduction in SERPINC1 mRNA levels for each this compound concentration compared to a negative control (e.g., untreated or treated with a non-targeting siRNA). Determine the IC50 value by fitting the data to a dose-response curve.
RISC Immunoprecipitation (RIP) Assay
Objective: To confirm the loading of the this compound guide strand into the RISC complex in hepatocytes.
Methodology:
-
Cell Treatment and Lysis: Treat hepatocytes with this compound, then lyse the cells under conditions that preserve protein-RNA interactions.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody against a core RISC component, typically Argonaute-2 (Ago2).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
RNA Elution and Quantification: Elute the RNA from the immunoprecipitated RISC complex. Quantify the amount of this compound guide strand using a sensitive method like stem-loop RT-qPCR.
Antithrombin Activity Assay in Plasma
Objective: To measure the functional activity of antithrombin in plasma samples from this compound-treated individuals.
Methodology:
-
Sample Preparation: Obtain citrated plasma from blood samples.
-
Chromogenic Assay Principle: These assays are typically based on the inhibition of a known amount of a serine protease (e.g., Factor Xa or Thrombin) by antithrombin in the presence of heparin.
-
Assay Procedure:
-
Incubate the plasma sample with an excess of Factor Xa and heparin. Antithrombin in the plasma will form a complex with and inactivate a portion of the Factor Xa.
-
Add a chromogenic substrate for Factor Xa. The remaining, active Factor Xa will cleave the substrate, releasing a colored compound (e.g., p-nitroaniline).
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 405 nm).
-
-
Data Analysis: The amount of color produced is inversely proportional to the antithrombin activity in the plasma. The results are typically reported as a percentage of normal activity.
Logical Relationships in this compound Dosing Strategy
The clinical dosing of this compound is guided by a logical framework aimed at maintaining antithrombin levels within a therapeutic window to ensure efficacy while minimizing the risk of thrombotic events.
Caption: Logical relationship for this compound dose adjustments.Conclusion
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASGPR-mediated delivery of GalNAc conjugated siRNA to hepatocytes - ChemBioChem (2015) — Jonathan Snow [jonny-snow.com]
- 7. How to find the chemical modification of this compound? [synapse.patsnap.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Pharmacodynamics of Fitusiran-mediated antithrombin silencing
An In-depth Technical Guide to the Pharmacodynamics of Fitusiran-Mediated Antithrombin Silencing
Introduction
This compound is an investigational, subcutaneously administered small interfering RNA (siRNA) therapeutic developed for the prophylactic treatment of hemophilia A and B, with or without inhibitors.[1][2] It represents a novel approach to hemostasis rebalancing by targeting antithrombin (AT), a key endogenous anticoagulant.[3][4] By silencing the synthesis of AT, this compound aims to increase thrombin generation, thereby improving clot formation and reducing bleeding episodes in individuals with hemophilia.[3][5] This guide provides a detailed examination of the pharmacodynamics of this compound, its mechanism of action, the experimental protocols used for its evaluation, and the clinical data supporting its efficacy.
Core Mechanism of Action: RNA Interference
This compound leverages the natural cellular process of RNA interference (RNAi) to achieve its therapeutic effect.[3][6] As an siRNA, it is designed to specifically target the messenger RNA (mRNA) that codes for antithrombin, which is produced primarily in the liver.[4][6] Upon subcutaneous administration, this compound travels to hepatocytes, where it is incorporated into the RNA-induced silencing complex (RISC).[7] The RISC-fitusiran complex then binds to the complementary sequence on the antithrombin mRNA, leading to its cleavage and subsequent degradation.[6][7] This process prevents the mRNA from being translated into antithrombin protein, effectively "silencing" the gene and reducing the circulating levels of AT.[6][7] The reduction in AT, a major inhibitor of thrombin and Factor Xa, shifts the hemostatic balance towards a more procoagulant state, enhancing the patient's ability to generate thrombin and form stable clots.[2][3]
Pharmacodynamic Effects and Clinical Data
The primary pharmacodynamic effect of this compound is a potent and sustained reduction in AT levels, which directly correlates with increased thrombin generation and a reduction in bleeding frequency.
Antithrombin Lowering
Clinical studies have consistently demonstrated a dose-dependent reduction in AT activity following this compound administration.[3] An initial fixed-dose regimen of 80 mg once-monthly resulted in a mean maximum AT lowering of 70% to 89% from baseline.[3] However, following reports of non-fatal thrombotic events, a revised, AT-based dosing regimen was implemented to maintain AT activity within a target range of 15% to 35%, enhancing the treatment's benefit-risk profile.[1][8] This individualized approach involves adjusting the dose and frequency (e.g., 50 mg every other month) based on monthly AT measurements to achieve the target therapeutic window.[1][9]
| Parameter | Original Dose Regimen (ODR) | AT-Based Dose Regimen (AT-DR) | Source |
| Dosing | 80 mg monthly | 20, 50, or 80 mg monthly or bi-monthly | [1][9] |
| Target AT Level | Not specified (observed mean reduction of ~86-89%) | 15% - 35% of normal activity | [1][3][8] |
| Mean AT Reduction | 86% - 96% | 77% - 82% | [5] |
| Median ABR (Overall) | ~0.70 - 1.43 | ~0.87 - 3.7 | [5][10][11] |
ABR = Annualized Bleeding Rate. Data compiled from multiple clinical trials and may vary based on patient population (with/without inhibitors) and study phase.
Thrombin Generation and Clinical Efficacy
The reduction in AT levels directly leads to increased thrombin generation, which is the intended therapeutic outcome to overcome the coagulation deficit in hemophilia.[2][10] This effect has been consistently observed in clinical trials and is associated with a significant and clinically meaningful reduction in bleeding rates.[12] Across both Phase 3 studies (ATLAS-A/B and ATLAS-INH), prophylactic treatment with this compound demonstrated a 90% reduction in annualized bleeding rates (ABR) compared to on-demand treatment.[4][12]
| Study | Patient Population | This compound Median ABR | On-Demand Comparator Median ABR | Outcome | Source |
| ATLAS-INH | Hemophilia A/B with Inhibitors | 0.0 | 16.8 | Statistically significant reduction | [3] |
| ATLAS-A/B | Hemophilia A/B without Inhibitors | 0.0 | Not specified (51% zero bleeds vs 5% in control) | Statistically significant reduction | [12] |
| ATLAS-OLE | Hemophilia A/B with/without Inhibitors | 3.7 | N/A (Open-label extension) | Maintained bleed protection | [1][9] |
Experimental Protocols & Methodologies
The evaluation of this compound's pharmacodynamics relies on specific and validated laboratory assays and carefully designed clinical trial protocols.
Antithrombin Activity Measurement
Accurate measurement of AT activity is critical for the safe and effective use of this compound, especially under the AT-based dosing regimen.[13][14]
-
Principle : Chromogenic assays are used to measure the functional activity of AT. These assays assess the ability of AT in a plasma sample to inhibit a known amount of a clotting factor, typically Factor Xa (FXa) or thrombin (Factor IIa).[14]
-
Recommended Assay : The Siemens INNOVANCE Antithrombin assay , a human FXa-based chromogenic assay, has been identified as the most reliable and suitable method for monitoring patients on this compound.[13][15][16] It demonstrates high precision and reliability, particularly within the clinically critical decision range of 15-35% AT activity.[13][16] This assay was used throughout the this compound clinical development program.[13][14]
-
Methodology :
-
Patient plasma is collected, typically within 4 hours before the next scheduled dose.[1]
-
The plasma is incubated with a known excess of human Factor Xa in the presence of heparin.
-
A chromogenic substrate specific for FXa is added.
-
The amount of residual FXa activity is inversely proportional to the AT concentration in the sample and is measured spectrophotometrically.
-
-
Assay Variability : Studies have shown that other commercially available assays, particularly those using bovine-based reagents (bovine FIIa or FXa), can show significant lab-to-lab variability and may underestimate AT levels, especially at the low concentrations relevant to this compound therapy.[13][15] Assays like HemosIL® have been shown to be unsuitable for this compound patient management.[13]
Thrombin Generation Assay (TGA)
TGA provides a global assessment of hemostatic potential by measuring the amount of thrombin generated over time in a plasma sample after the addition of a trigger.
-
Principle : TGA measures the dynamics of thrombin generation and decay, providing key parameters such as Peak Thrombin, Endogenous Thrombin Potential (ETP), and lag time.
-
Methodology :
-
Platelet-poor plasma from the patient is prepared.
-
A trigger (e.g., a low concentration of tissue factor) and a fluorogenic substrate for thrombin are added.
-
As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.
-
The fluorescence is measured over time by a fluorometer, generating a "thrombogram" from which pharmacodynamic parameters are derived.
-
-
Application : In this compound studies, TGA is used to confirm that AT lowering translates into a functional increase in the capacity to generate thrombin, supporting the drug's mechanism of action.[2][3]
Dose Adjustment Logic for the AT-Based Regimen
The revised dosing strategy for this compound is a key pharmacodynamic consideration, designed to maximize efficacy while minimizing the risk of thrombosis. The logic is proactive and data-driven, aiming to maintain a patient's AT activity within a specific therapeutic corridor.
Conclusion
The pharmacodynamics of this compound are characterized by a potent, specific, and durable silencing of antithrombin synthesis via RNA interference. This mechanism directly translates into a rebalancing of the hemostatic system, evidenced by increased thrombin generation and a profound reduction in clinical bleeding events in individuals with hemophilia A or B. The evolution from a fixed-dose to an AT-based dosing regimen, guided by precise and reliable AT activity assays, highlights a sophisticated approach to optimizing the benefit-risk profile of this novel therapy. The comprehensive data from preclinical and clinical studies provide a robust foundation for understanding this compound's mode of action and its potential to transform the standard of care in hemophilia management.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hemophilianewstoday.com [hemophilianewstoday.com]
- 9. Safety and efficacy of a this compound antithrombin-based dose regimen in people with hemophilia A or B: the ATLAS-OLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Press Release: Two this compound Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]
- 13. GLOBAL COMPARATIVE ANTITHROMBIN-FIELD STUDY: IMPACT OF LABORATORY ASSAY VARIABILITY ON THE ASSESSMENT OF ANTITHROMBIN ACTIVITY MEASUREMENT | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 14. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at this compound Clinical Decision‐Making Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. INNOVANCE Antithrombin Assay - Siemens Healthineers [siemens-healthineers.com]
Fitusiran for Hemophilia Patients with Inhibitors: A Technical Guide
Introduction
Hemophilia A and B are X-linked bleeding disorders characterized by deficiencies in coagulation factor VIII (FVIII) and factor IX (FIX), respectively. A significant complication in the management of these disorders is the development of inhibitory alloantibodies against replacement factor concentrates, rendering standard therapies ineffective. For these patients, treatment relies on bypassing agents (BPAs) like activated prothrombin complex concentrate (aPCC) and recombinant activated factor VII (rFVIIa), which have limitations including short half-lives and variable efficacy. Fitusiran represents a novel therapeutic approach, utilizing a mechanism independent of FVIII or FIX replacement to rebalance hemostasis.
This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, clinical trial data in the inhibitor population, key experimental methodologies, and safety profile for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: RNA Interference to Rebalance Hemostasis
This compound is a subcutaneously administered small interfering RNA (siRNA) therapeutic.[1][2] It is designed to lower the levels of antithrombin (AT), a key endogenous anticoagulant that inhibits thrombin and other procoagulant enzymes.[3][4]
The core mechanism involves the following steps:
-
Targeted Delivery: this compound is conjugated to a triantennary N-acetylgalactosamine (GalNAc) moiety, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor.[5]
-
RNA Interference (RNAi) Pathway: Once inside the hepatocyte, the this compound siRNA molecule is incorporated into the RNA-induced silencing complex (RISC).[6]
-
mRNA Degradation: The RISC complex, guided by the this compound strand, binds to the messenger RNA (mRNA) transcript of the antithrombin gene (SERPINC1).[5][7] This binding leads to the catalytic cleavage and degradation of the AT mRNA.[6]
-
Reduced AT Synthesis: The degradation of AT mRNA prevents its translation into protein, resulting in a significant and sustained reduction in the synthesis and secretion of AT from the liver.[6][8]
-
Rebalancing Hemostasis: By lowering circulating AT levels, this compound reduces the inhibition of thrombin and Factor Xa. This leads to an increase in thrombin generation, which helps to compensate for the underlying factor deficiency and rebalance hemostasis in patients with hemophilia A or B, irrespective of inhibitor status.[3][9][10]
Clinical Efficacy in Patients with Inhibitors
The pivotal study evaluating this compound in hemophilia patients with inhibitors is the Phase 3 ATLAS-INH trial.[1][11][12] This study demonstrated the efficacy of this compound prophylaxis compared to on-demand treatment with BPAs.
ATLAS-INH Study Design
The ATLAS-INH study was a multicenter, open-label, randomized Phase 3 trial.[12][13] Male patients aged 12 years and older with severe hemophilia A or B with inhibitors were randomized in a 2:1 ratio to receive either once-monthly 80 mg subcutaneous this compound for prophylaxis or to continue with their on-demand BPA regimen for a nine-month period.[1][11][12] The primary endpoint was the annualized bleeding rate (ABR).[11]
Efficacy Results
This compound prophylaxis resulted in a statistically significant and clinically meaningful reduction in bleeding events compared to on-demand BPA treatment.[11][13] A majority of participants treated with this compound experienced zero bleeds.[12][13]
Table 1: Efficacy of this compound in Patients with Inhibitors (ATLAS-INH Trial)
| Efficacy Endpoint | This compound Prophylaxis (80 mg monthly) | On-Demand Bypassing Agents (BPA) | Reduction with this compound | p-value |
|---|---|---|---|---|
| Mean ABR (Model-based) | 1.7[13] | 18.1[13] | 90.8%[13] | <0.0001[13] |
| Median Observed ABR | 0.0[11][14] | 16.8[11][14] | - | - |
| Patients with Zero Treated Bleeds | 65.8% (25/38)[11][12][13][14] | 5.3% (1/19)[11][12] | - | - |
| Median Spontaneous ABR | 0.0 | 15.7 | - | - |
| Median Joint ABR | 0.0 | 13.8 | - | - |
ABR: Annualized Bleeding Rate. Data sourced from the ATLAS-INH Phase 3 trial results.[11][13][14][15]
Pharmacokinetics and Pharmacodynamics
This compound exhibits dose-proportional plasma exposure with no accumulation after repeated monthly dosing.[16] Its pharmacodynamic effect, driven by liver activity, is more relevant than its plasma concentration profile.[16]
Table 2: this compound Pharmacokinetic Parameters (Single Subcutaneous Dose)
| Parameter | 20 mg Dose (Mean ± SD) | 50 mg Dose (Mean ± SD) |
|---|---|---|
| Tmax (hours) | 2.88 (0.5 - 4.33)[5][7] | 3.78 (0.42 - 11.9)[5][7] |
| Cmax (ng/mL) | 34.4 (10.1)[5] | 84.1 (58.7)[5] |
| AUC (ng·h/mL) | 491 (83.8)[5] | 1290 (377)[5] |
| Apparent Clearance (L/h) | 41.9 (8.39)[5] | 50.8 (71.1)[5] |
| Half-life (hours) | 5.57 (2.36)[5][7] | 7.98 (4.74)[5][7] |
Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve. Data from single-dose studies.[5][7]
Metabolism occurs via endo- and exo-nucleases into smaller oligonucleotides.[5][7] this compound is not a substrate for CYP450 enzymes.[5] Pharmacodynamically, once-monthly administration leads to a sustained, dose-dependent lowering of AT levels, with mean reductions reaching 80-90% from baseline, which correlates with increased thrombin generation.[8]
Safety Profile and Risk Mitigation
The safety profile of this compound has been characterized across multiple clinical trials. The most significant identified risk is the potential for thrombotic events (TEs).[17][18]
Adverse Events
In the ATLAS-INH study, the most common treatment-emergent adverse event (TEAE) in the this compound group was increased alanine aminotransferase (ALT) in 32% of participants.[13] Suspected or confirmed thromboembolic events were reported in two participants (5%) in the this compound prophylaxis group.[13] Other reported serious adverse events (SAEs) across the clinical program have included cholecystitis, gallbladder disease, and device-related infections.[15][18][19]
Table 3: Key Safety Findings in Patients with Inhibitors (ATLAS-INH Trial)
| Adverse Event | This compound Prophylaxis Arm (N=41) | On-Demand BPA Arm (N=19) |
|---|---|---|
| Any TEAE | 92.7% (n=38)[15] | 57.9% (n=11)[15] |
| Most Common TEAE | Increased ALT (32%)[13] | - |
| Serious TEAEs | 17.1% (n=7)[15] | 26.3% (n=5) |
| Suspected/Confirmed Thromboembolic Events | 5% (n=2)[13] | 0% |
| TEAEs leading to Discontinuation | 2.4% (n=1)[19] | 0% |
| Deaths | 0[13] | 0 |
TEAE: Treatment-Emergent Adverse Event; ALT: Alanine Aminotransferase. Safety population data.[13][15][19]
Risk Mitigation Strategies
Following reports of thrombotic events, some of which were associated with high doses of concomitant BPAs or persistent AT reduction below 10%, several risk mitigation strategies were implemented across the this compound clinical program.[3][4]
-
Antithrombin (AT)-Based Dosing Regimen: The original fixed-dose regimen (e.g., 80 mg monthly) was replaced with an AT-based dose regimen (AT-DR). This strategy aims to maintain AT activity levels within a therapeutic window of 15% to 35% to balance efficacy and thrombotic risk.[3][9][20] Dosing is initiated at 50 mg every two months and adjusted based on regular AT monitoring.[9][20]
-
Breakthrough Bleed Management Guidelines: Strict guidelines were established for managing breakthrough bleeds. These guidelines recommend significantly reduced doses and frequencies of BPAs or factor concentrates to minimize the risk of over-correction and thrombosis when co-administered with this compound.[3][7][21][22]
Table 4: Management Guidelines for Breakthrough Bleeds with this compound
| Treatment | Recommended Initial Dose | Maximum Dose | Repeat Dosing Interval |
|---|---|---|---|
| aPCC | 30 units/kg[7] | 50 units/kg[7] | Do not repeat within 24 hours[7] |
| rFVIIa | ≤45 mcg/kg[7] | - | Do not repeat within 2 hours[7] |
| Factor VIII | 10 units/kg[7] | 20 units/kg[7] | Do not repeat within 24 hours[7] |
| Factor IX | 20 units/kg[7] | 30 units/kg[7] | Do not repeat within 24 hours[7] |
aPCC: activated Prothrombin Complex Concentrate; rFVIIa: recombinant activated Factor VII.[7]
Key Experimental Protocols
Antithrombin (AT) Activity Assay
The monitoring of AT activity is critical for the safe and effective use of this compound. The clinical development program for this compound utilized a specific laboratory assay to ensure reliable measurements, particularly at the low levels relevant to the therapeutic target.
-
Assay Principle: A chromogenic anti-Xa assay is used. In this method, a known excess of Factor Xa (FXa) is incubated with patient plasma. The AT in the plasma forms a complex with and neutralizes a portion of the FXa. The residual, un-neutralized FXa is then measured by its ability to cleave a chromogenic substrate, which releases a colored compound (p-nitroaniline). The color intensity is inversely proportional to the AT activity in the sample.[23]
-
Specified Assay: The Siemens INNOVANCE® Antithrombin assay was used for all Phase 1, 2, and 3 clinical trials of this compound.[23][24] This assay was selected for its high precision and reliability in the clinical decision range of 15-35% AT activity.[24][25]
-
Procedure Outline:
-
Patient plasma samples are collected using standard phlebotomy techniques (citrated plasma).
-
Samples are incubated with a reagent containing an excess of human FXa.
-
A second reagent containing a chromogenic FXa substrate is added.
-
The reaction is monitored spectrophotometrically on an automated coagulation analyzer (e.g., Siemens BCS-XP System).[23]
-
The rate of color change is compared to a calibration curve to determine the AT activity, expressed as a percentage of normal.
-
Thrombin Generation Assay (TGA)
Thrombin generation assays were used as a pharmacodynamic endpoint to confirm the pro-hemostatic effect of AT lowering.
-
Assay Principle: The Calibrated Automated Thrombogram (CAT) assay measures the complete time-course of thrombin generation in plasma following the initiation of coagulation. It provides a quantitative assessment of an individual's potential to generate thrombin.
-
Specified Assay: A calibrated automated thrombogram assay (Thromboscope BV) with a fluorogenic substrate was used in clinical studies.[8]
-
Procedure Outline:
-
Platelet-poor plasma is prepared from patient blood samples.
-
Coagulation is initiated by adding a trigger reagent containing a low concentration of tissue factor and phospholipids.
-
A fluorogenic substrate that is cleaved by thrombin is added simultaneously.
-
The fluorescence signal is measured over time in a fluorometer.
-
The resulting curve (the "thrombogram") is analyzed using software to calculate parameters such as Peak Thrombin, Endogenous Thrombin Potential (ETP), and lag time. In this compound studies, an increase in Peak Thrombin and ETP demonstrates the intended pharmacodynamic effect.[8]
-
Conclusion
This compound offers a novel prophylactic treatment for hemophilia A and B patients with inhibitors by targeting antithrombin to rebalance hemostasis. Clinical data from the ATLAS-INH study demonstrates its ability to significantly reduce bleeding rates compared to on-demand BPA therapy. The primary safety concern, thrombotic risk, is actively managed through an antithrombin-based dosing regimen targeting a 15-35% activity window and strict guidelines for the use of hemostatic agents for breakthrough bleeds. The reliance on specific and reliable laboratory assays for AT monitoring is a critical component of its therapeutic application. This compound has the potential to address a significant unmet need in the management of this challenging patient population.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanofi Revises this compound Dosing Regimen to Mitigate Risk of Vascular Thrombosis | NBDF [bleeding.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qfitlia (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Data from two Phase 3 studies demonstrating this compound significantly reduced bleeds in people with hemophilia A or B, with or without inhibitors, were featured at ASHâs plenary and late-breaking sessions [sanofi.com]
- 12. Press Release: Two this compound Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]
- 13. Efficacy and safety of this compound prophylaxis in people with haemophilia A or haemophilia B with inhibitors (ATLAS-INH): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATLAS-INH: this compound Reduces Bleeding Rates in Hemophilia A and B With Inhibitors | Cancer Nursing Today [cancernursingtoday.com]
- 15. hemophilianewstoday.com [hemophilianewstoday.com]
- 16. drugs.com [drugs.com]
- 17. Hemophilia drug this compound faces safety issues < Pharma < Article - KBR [koreabiomed.com]
- 18. QFITLIA® (this compound) Safety | For US HCPs [pro.campus.sanofi]
- 19. New Results from ATLAS Phase 3 Program with this compound Presented at ASH Annual Meeting 2021 - Alnylam [capella.alnylam.com]
- 20. Safety and efficacy of a this compound antithrombin-based dose regimen in people with hemophilia A or B: the ATLAS-OLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. QFITLIA® (this compound) Bleed Management Guidance | For US Patients [qfitlia.com]
- 23. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at this compound Clinical Decision‐Making Points - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GLOBAL COMPARATIVE ANTITHROMBIN-FIELD STUDY: IMPACT OF LABORATORY ASSAY VARIABILITY ON THE ASSESSMENT OF ANTITHROMBIN ACTIVITY MEASUREMENT | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 25. INNOVANCE Antithrombin Assay - Siemens Healthineers [siemens-healthineers.com]
Methodological & Application
Application Notes and Protocols: Fitusiran In Vitro Thrombin Generation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance hemostasis in individuals with hemophilia A and B, with or without inhibitors. It functions by targeting and reducing the synthesis of antithrombin (AT), a key endogenous anticoagulant.[1][2][3][4][5][6] This reduction in AT leads to increased thrombin generation, thereby promoting the formation of a stable fibrin clot.[1][2][3][4][7] The thrombin generation assay (TGA) is a global hemostasis assay that provides a comprehensive assessment of the overall coagulation potential of a plasma sample.[1][8][9][10] It is a valuable tool for evaluating the procoagulant effects of therapies like this compound. The Calibrated Automated Thrombogram (CAT) is a widely used method for performing TGA.[11][12][13][14][15][16]
These application notes provide a detailed protocol for performing an in vitro thrombin generation assay to assess the pharmacodynamic effect of this compound.
Signaling Pathway of this compound's Mechanism of Action
This compound is a GalNAc-conjugated siRNA that is specifically taken up by hepatocytes.[17][18] Inside the cell, it utilizes the RNA interference (RNAi) machinery to bind to and mediate the degradation of the messenger RNA (mRNA) for SERPINC1, the gene encoding antithrombin.[3][17][18] This leads to decreased synthesis and secretion of antithrombin from the liver into the circulation.[3] Antithrombin is a major inhibitor of several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[4] By reducing antithrombin levels, this compound effectively removes a key brake on the coagulation cascade, leading to increased and sustained thrombin generation and enhanced clot formation in response to tissue injury.[1][2][3][4][17][18]
Experimental Protocol: In Vitro Thrombin Generation Assay (Calibrated Automated Thrombogram)
This protocol is based on the Calibrated Automated Thrombogram (CAT) method and is suitable for assessing the effect of this compound in platelet-poor plasma (PPP).
Materials and Reagents
-
Platelet-poor plasma (PPP) from subjects treated with this compound or control subjects.
-
Alternatively, normal human plasma can be spiked with varying concentrations of an anti-thrombin antibody to simulate the in vitro effect of this compound.[19]
-
Thrombin Calibrator (Thrombinoscope BV)
-
PPP Reagent (5 pM tissue factor, 4 µM phospholipids; Thrombinoscope BV)
-
FluCa Kit (Fluorogenic substrate and calcium chloride buffer; Thrombinoscope BV)
-
96-well round-bottom microplate (Immulon 2HB)
-
Fluoroskan Ascent reader (Thermo Labsystems) or similar fluorometer equipped with a 390 nm excitation filter and a 460 nm emission filter.
-
Thrombinoscope software (Thrombinoscope BV)
Pre-analytical Sample Handling
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Plasma Preparation:
-
Centrifuge the blood samples at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.[16]
-
Carefully aspirate the plasma, avoiding the buffy coat.
-
A second centrifugation step can be performed to ensure the plasma is platelet-free.
-
Aliquoted plasma can be stored at -80°C until analysis.
-
-
Thawing: Thaw frozen plasma samples rapidly at 37°C before use.
Assay Procedure
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions. Pre-warm all reagents and plasma samples to 37°C.
-
Plate Setup:
-
In a 96-well microplate, add 20 µL of Thrombin Calibrator to designated wells.
-
Add 20 µL of PPP Reagent to the sample wells.
-
-
Sample Addition: Add 80 µL of the plasma sample to both the calibrator and the corresponding sample wells.
-
Initiation of Thrombin Generation:
-
Dispense 20 µL of the FluCa solution into all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate into the pre-warmed (37°C) fluorometer.
-
Measure the fluorescence signal at 1-minute intervals for at least 60 minutes.
-
Data Analysis
The Thrombinoscope software will automatically process the raw fluorescence data. It subtracts the background fluorescence and calculates the thrombin concentration over time using the thrombin calibrator. The primary output is a thrombogram (thrombin generation curve), from which several key parameters are derived:[1][8][9][10][20]
-
Lag Time (min): The time until the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP, nM*min): The area under the curve, representing the total amount of thrombin generated.
-
Peak Thrombin (nM): The maximum concentration of thrombin reached.
-
Time to Peak (ttPeak, min): The time taken to reach the peak thrombin concentration.
-
Velocity Index (nM/min): The rate of thrombin generation.
Experimental Workflow
Quantitative Data Summary
The following tables summarize the effects of this compound on thrombin generation parameters from clinical studies.
Table 1: Effect of this compound on Antithrombin Levels and Peak Thrombin in Hemophilia A and B with Inhibitors (Phase 1 Study)
| This compound Dose | Mean AT Reduction from Baseline (%) |
| 50 mg | 82.0 |
| 80 mg | 87.4 |
Data from a Phase 1 study in patients with hemophilia A or B with inhibitors.[19]
Table 2: Thrombin Generation in Hemophilia Patients Receiving this compound Prophylaxis (Phase 2 OLE Study)
| Parameter | Baseline (Hemophilia Patients) | After this compound Treatment | Healthy Volunteers (Reference Range) |
| Antithrombin Reduction | N/A | ~75% from baseline | N/A |
| Peak Thrombin | Deficient | Approaching the lower end of the healthy volunteer range | Not specified |
| ETP | Deficient | Approaching the normal range seen in healthy volunteers | Not specified |
Data from an interim analysis of the Phase 2 open-label extension study.[4][11][21]
Table 3: Efficacy of this compound Antithrombin-Based Dose Regimen (ATLAS-OLE Study)
| Patient Population | Median Annualized Bleeding Rate (ABR) with AT-DR | Mean ABR Reduction vs. On-Demand CFCs | Mean ABR Reduction vs. On-Demand BPAs |
| Hemophilia A/B (with/without inhibitors) | 3.7 | 71% | 73% |
Data from the ATLAS-OLE study with the antithrombin-based dose regimen (AT-DR) targeting AT activity levels of 15-35%.[7][22][23]
Conclusion
The in vitro thrombin generation assay is a critical tool for elucidating the mechanism of action and quantifying the procoagulant effect of this compound. By demonstrating a dose-dependent increase in thrombin generation potential, this assay provides key pharmacodynamic data supporting the clinical efficacy of this compound in rebalancing hemostasis in individuals with hemophilia. The provided protocol offers a standardized approach for researchers to assess the impact of this compound and similar antithrombin-targeting therapies on coagulation.
References
- 1. Thrombin generation assay - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to find the chemical modification of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound Antithrombin-Based Regimen Ensures Effective Bleed Control in Hemophilia: ATLAS-OLE Study [medicaldialogues.in]
- 8. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombin generation: a global coagulation procedure to investigate hypo- and hyper-coagulability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper: Longitudinal Assessment of Thrombin Generation in Patients with Hemophilia Receiving this compound Prophylaxis: Phase II Study Results [ash.confex.com]
- 12. Frontiers | Serial thrombin generation and exploration of alternative anticoagulants in critically ill COVID-19 patients: Observations from Maastricht Intensive Care COVID Cohort [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. d-nb.info [d-nb.info]
- 15. helda.helsinki.fi [helda.helsinki.fi]
- 16. 2.7. Calibrated Automated Thrombogram [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 22. SAFETY AND EFFICACY OF THE this compound REVISED ANTITHROMBIN-BASED DOSE REGIMEN IN PEOPLE WITH HAEMOPHILIA A OR B, WITH OR WITHOUT INHIBITORS (ATLAS-OLE) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 23. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Laboratory Monitoring of Patients on Fitusiran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran is an investigational small interfering RNA (siRNA) therapeutic designed to lower antithrombin (AT) levels, thereby promoting thrombin generation and rebalancing hemostasis in individuals with hemophilia A or B, with or without inhibitors.[1] This novel mechanism of action necessitates a specific laboratory monitoring strategy to ensure patient safety and therapeutic efficacy. These application notes provide a detailed overview of the laboratory monitoring protocols for patients undergoing this compound therapy, with a focus on key assays and data interpretation.
Mechanism of Action of this compound
This compound is a subcutaneously administered siRNA that targets the messenger RNA (mRNA) for antithrombin, a key endogenous anticoagulant.[1] The siRNA is conjugated to a ligand that facilitates its uptake by hepatocytes, the primary site of AT synthesis. Inside the hepatocyte, this compound utilizes the RNA interference (RNAi) pathway to mediate the cleavage and subsequent degradation of AT mRNA. This reduction in AT mRNA leads to decreased synthesis and secretion of AT protein, resulting in lower circulating levels of AT. By reducing AT, the inhibitory control on thrombin and other coagulation factors (like Factor Xa) is lessened, leading to increased thrombin generation and improved clot formation.
Key Laboratory Monitoring Parameters
The primary laboratory parameter for monitoring this compound therapy is antithrombin (AT) activity . The therapeutic goal is to maintain AT activity within a target range of 15% to 35% to ensure a balance between procoagulant and anticoagulant activities, thereby reducing the risk of both bleeding and thrombotic events.[1]
Routine coagulation assays such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are generally not affected by this compound-induced AT reduction and can be used to assess the patient's underlying coagulation status if needed.[2]
Data Presentation
The following tables summarize key quantitative data from clinical trials of this compound, illustrating the relationship between dosing, AT levels, and clinical outcomes.
Table 1: Overview of this compound Dosing Regimens and Target AT Levels
| Dosing Regimen | Target Antithrombin (AT) Activity Level | Monitoring Frequency |
| Initial Dose | N/A (Baseline AT should be ≥60%) | Baseline |
| Maintenance Dose (AT-based) | 15% - 35% | Monthly until stable, then as clinically indicated |
Data compiled from clinical trial information.
Table 2: Efficacy of this compound in Clinical Trials (ATLAS Program)
| Clinical Trial | Patient Population | This compound Regimen | Median Annualized Bleeding Rate (ABR) - this compound | Median ABR - Control (On-Demand) |
| ATLAS-INH | Hemophilia A or B with inhibitors | 80 mg monthly | 0.0 | 16.8 |
| ATLAS-A/B | Hemophilia A or B without inhibitors | 80 mg monthly | 0.0 | 21.8 |
| ATLAS-PPX | Hemophilia A or B with or without inhibitors (previously on prophylaxis) | 80 mg monthly | 0.0 | 4.4 (prior prophylaxis) |
Data from published clinical trial results.[1][3]
Experimental Protocols
Measurement of Antithrombin (AT) Activity
The recommended assay for monitoring AT activity in patients on this compound is the Siemens INNOVANCE Antithrombin assay , a chromogenic assay that is FDA-cleared as a companion diagnostic.[4][5]
Principle: This is a chromogenic kinetic assay. In the presence of heparin, antithrombin in the patient's plasma forms a complex with and neutralizes a known amount of excess Factor Xa (FXa). The residual FXa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The rate of color development is inversely proportional to the AT activity in the sample.
Representative Protocol for a Chromogenic Antithrombin Assay:
Disclaimer: This is a representative protocol. The specific instructions provided in the package insert of the commercial assay kit (e.g., Siemens INNOVANCE Antithrombin) must be strictly followed.
Materials:
-
Automated coagulation analyzer
-
Chromogenic antithrombin assay kit (including FXa reagent, chromogenic substrate, and assay buffer with heparin)
-
Calibrators and controls with known AT activity levels
-
Patient citrated plasma (collected in 3.2% sodium citrate, 9:1 blood-to-anticoagulant ratio)
Procedure:
-
Sample Preparation: Centrifuge the citrated whole blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Performance (automated): a. The analyzer pipettes a specific volume of patient plasma, calibrator, or control into a cuvette. b. The assay buffer containing heparin is added and incubated to allow for the formation of the AT-heparin complex. c. A fixed amount of FXa reagent is added and incubated for a precise time to allow for neutralization by the AT-heparin complex. d. The chromogenic substrate is added. e. The analyzer measures the change in absorbance at 405 nm over time.
-
Calculation: The AT activity of the patient sample is calculated by the analyzer software based on a calibration curve generated from the calibrators.
Thrombin Generation Assay (TGA)
Thrombin generation assays are global hemostasis assays that can provide a more comprehensive assessment of the overall hemostatic potential. While not the primary monitoring tool, TGA can be a valuable research tool to evaluate the pharmacodynamic effect of this compound.
Principle: This is a fluorogenic assay that measures the generation of thrombin over time in plasma after the initiation of coagulation. A fluorogenic substrate for thrombin is added to the plasma, and the fluorescence generated is proportional to the amount of active thrombin.
Representative Protocol for a Thrombin Generation Assay:
Materials:
-
Fluorometer with a temperature-controlled plate reader (37°C)
-
96-well microplate (black, flat-bottom)
-
Calibrated automated thrombogram (CAT) reagents or similar (including tissue factor/phospholipid trigger, fluorogenic substrate, and a thrombin calibrator)
-
Patient citrated plasma (platelet-poor)
Procedure:
-
Sample and Reagent Preparation: Thaw patient plasma, calibrator, and controls at 37°C. Prepare the trigger solution and the fluoro-substrate/calcium chloride solution according to the manufacturer's instructions.
-
Assay Setup: a. Pipette 80 µL of patient plasma, calibrator, or control into the wells of the microplate. b. Add 20 µL of the thrombin calibrator to the calibration wells and 20 µL of the trigger solution (tissue factor/phospholipids) to the sample wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for temperature equilibration.
-
Initiation and Measurement: a. Dispense 20 µL of the pre-warmed fluoro-substrate/calcium chloride solution into all wells to start the reaction. b. Immediately place the plate in the fluorometer and begin reading the fluorescence intensity over time (e.g., every 20 seconds for 60-90 minutes).
-
Data Analysis: a. The software calculates the first derivative of the fluorescence signal to determine the rate of thrombin generation. b. A calibration curve is generated from the thrombin calibrator wells. c. The thrombin generation curve for each sample is generated, and key parameters are calculated, including:
- Lag Time: Time to the start of thrombin generation.
- Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
- Peak Thrombin: The maximum concentration of thrombin reached.
- Time to Peak: The time to reach the peak thrombin concentration.
Conclusion
The laboratory monitoring of patients on this compound is centered on the regular assessment of antithrombin activity to maintain levels within the therapeutic range of 15-35%. The use of a validated chromogenic assay, such as the Siemens INNOVANCE Antithrombin assay, is crucial for accurate and reliable results. Thrombin generation assays can serve as a valuable research tool for a more in-depth understanding of the hemostatic effects of this compound. Adherence to these monitoring protocols is essential for optimizing the safety and efficacy of this novel therapeutic approach for hemophilia.
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mlm-labs.com [mlm-labs.com]
- 3. Data from two Phase 3 studies demonstrating this compound significantly reduced bleeds in people with hemophilia A or B, with or without inhibitors, were featured at ASHâs plenary and late-breaking sessions [sanofi.com]
- 4. sysmex-ap.com [sysmex-ap.com]
- 5. siemens-healthineers.com [siemens-healthineers.com]
Fitusiran Dose-Response Studies in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fitusiran is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance hemostasis in individuals with hemophilia A and B, with or without inhibitors, by targeting and reducing antithrombin (AT), a key endogenous anticoagulant.[1][2][3] Preclinical studies have been instrumental in establishing the proof-of-concept for this therapeutic approach, demonstrating a clear dose-dependent relationship between this compound administration, antithrombin reduction, and subsequent improvement in hemostatic potential. These application notes provide a detailed summary of the key quantitative data from preclinical dose-response studies and outline the experimental protocols for the pivotal assays used to evaluate the efficacy of this compound in various animal models.
Mechanism of Action
This compound is a synthetic siRNA that specifically targets the messenger RNA (mRNA) for antithrombin in hepatocytes.[4][5] Upon subcutaneous administration, this compound is taken up by liver cells, where it utilizes the natural RNA interference (RNAi) pathway.[6] The siRNA directs the RNA-induced silencing complex (RISC) to bind to and cleave the antithrombin mRNA, preventing its translation into the antithrombin protein.[4][6] The resulting decrease in circulating antithrombin levels leads to increased thrombin generation, thereby promoting hemostasis in a factor-independent manner.[2][7]
Caption: this compound's mechanism of action in hepatocytes.
Quantitative Data from Preclinical Studies
The following tables summarize the dose-response data for this compound from key preclinical studies in various animal models.
Table 1: this compound Dose-Response in Factor VIII-Deficient (Hemophilia A) Mice
| Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| 10 | Subcutaneous | Similar response to 25 IU/kg FVIII concentrate in a saphenous vein bleeding model. | [1] |
Table 2: this compound Dose-Response in Factor X-Deficient Mice
| Dose (mg/kg) | Dosing Regimen | Antithrombin Activity | Thrombin Generation | Hemostatic Effect (Saphenous Vein Puncture) | Reference |
| 10 | 2 weekly doses | 17 ± 6% residual activity | 4-fold increase in ETP; 2 to 3-fold increase in thrombin peak | Increased clot formation (8 ± 6 clots/30 min vs. 2 ± 2 in controls) | [8][9] |
Table 3: this compound Dose-Response in Wild-Type Mice, Hemophilia A Mice, and Non-Human Primates
| Animal Model | Dosing | Key Findings | Reference |
| Wild-type mice | Dose-dependent | Potent, dose-dependent, and durable reductions in AT levels, resulting in improved thrombin generation. | [1] |
| Hemophilia A mice | Dose-dependent | Potent, dose-dependent, and durable reductions in AT levels, resulting in improved thrombin generation. | [1] |
| Non-human primates with anti-FVIII inhibitors | Dose-dependent | Potent, dose-dependent, and durable reductions in AT levels, resulting in improved thrombin generation. | [1] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Protocol 1: Evaluation of this compound Efficacy in a Murine Tail Clip Bleeding Model
Objective: To assess the in vivo hemostatic efficacy of this compound by quantifying blood loss following a standardized tail clip injury.
Materials:
-
FVIII-deficient or FX-deficient mice
-
This compound solution
-
Saline (vehicle control)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors or scalpel
-
Pre-weighed filter paper or collection tubes containing saline
-
Spectrophotometer
Procedure:
-
Administer this compound or vehicle control to mice according to the study design (e.g., subcutaneous injection at a specified dose and time point before the bleeding challenge).
-
Anesthetize the mouse.
-
Place the distal portion of the tail in a pre-warmed saline solution (37°C) for a defined period to normalize circulation.
-
Carefully blot the tail dry.
-
Using a sharp surgical blade, transect the tail at a precise diameter (e.g., 3 mm from the tip).
-
Immediately immerse the tail in a pre-weighed collection tube containing a known volume of saline at 37°C.
-
Allow the tail to bleed freely for a predetermined duration (e.g., 30 minutes) or until bleeding ceases.
-
Remove the tail from the saline and measure the total blood loss by determining the hemoglobin concentration in the saline using a spectrophotometer.
-
Compare the blood loss between this compound-treated and control groups.
Protocol 2: Assessment of Hemostasis in a Murine Saphenous Vein Puncture Model
Objective: To evaluate the effect of this compound on clot formation and bleeding time following a puncture injury to the saphenous vein.
Materials:
-
FVIII-deficient or FX-deficient mice
-
This compound solution
-
Saline (vehicle control)
-
Anesthetic
-
30-gauge needle
-
Microscope or magnifying lens
-
Filter paper
-
Timer
Procedure:
-
Administer this compound or vehicle control to the mice as per the study protocol.
-
Anesthetize the mouse and secure it in a position that provides clear access to the saphenous vein on the hind limb.
-
Carefully remove the fur over the saphenous vein.
-
Under microscopic guidance, puncture the saphenous vein with a 30-gauge needle.
-
Start a timer immediately upon puncture.
-
Gently blot the resulting drop of blood with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the injury site.
-
Record the time to cessation of bleeding (when no new blood appears on the filter paper for a defined period).
-
In some variations of the model, the number of clots formed over a specific time period is counted.[8][9]
-
Compare the bleeding time and/or clot formation between the treated and control groups.
Protocol 3: Thrombin Generation Assay (TGA)
Objective: To measure the effect of this compound-mediated antithrombin reduction on the dynamics of thrombin generation in plasma.
Materials:
-
Platelet-poor plasma from treated and control animals
-
Thrombin generation reagents (e.g., tissue factor, phospholipids, and a fluorogenic thrombin substrate)
-
Calibrator (thrombin of known activity)
-
Fluorometer with a temperature-controlled plate reader
Procedure:
-
Collect blood from animals via cardiac puncture or other appropriate methods into citrate-containing tubes.
-
Prepare platelet-poor plasma by centrifugation.
-
In a 96-well plate, add a small volume of plasma from each animal.
-
Add the thrombin generation trigger reagent (containing tissue factor and phospholipids) to each well.
-
Dispense the fluorogenic substrate and calcium into the wells to initiate the reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence intensity over time.
-
The instrument software calculates the thrombin generation curve based on the rate of substrate cleavage, which is proportional to the amount of active thrombin.
-
Key parameters to analyze include:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time taken to reach the peak thrombin concentration.
-
-
Compare these parameters between this compound-treated and control groups to quantify the impact on thrombin generation capacity.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QFITLIA® (this compound) Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 4. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound reduces bleeding in factor X-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Cell-Based Assays to Determine Fitusiran Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance hemostasis in individuals with hemophilia A and B, with or without inhibitors.[1][2] It functions by targeting and silencing the expression of the antithrombin (AT) gene in hepatocytes, the primary site of AT synthesis.[3][4][5] This reduction in AT levels leads to increased thrombin generation, thereby promoting sufficient clot formation to prevent bleeding episodes.[1][6] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in an in vitro setting, mimicking its physiological mechanism of action.
The described assays are critical for preclinical assessment, dose-response studies, and mechanistic investigations of this compound and other AT-lowering therapeutics. By utilizing hepatocyte cell lines, these protocols allow for the direct measurement of this compound's impact on AT expression and the downstream functional consequences on coagulation.
Principle of this compound Action and Assay Rationale
This compound, a GalNAc-conjugated siRNA, is specifically taken up by hepatocytes via the asialoglycoprotein receptor.[4] Once inside the cell, it engages the RNA-induced silencing complex (RISC) to mediate the cleavage and degradation of antithrombin mRNA.[3][4] This post-transcriptional gene silencing results in decreased synthesis and secretion of AT protein. The subsequent reduction of AT in the extracellular environment leads to an increase in the activity of pro-coagulant serine proteases, most notably thrombin (Factor IIa) and Factor Xa, culminating in enhanced thrombin generation and a more robust fibrin clot formation.
The following protocols are designed to quantify these key events:
-
Antithrombin (AT) Activity Assay: To directly measure the reduction in functional AT secreted by hepatocytes following this compound treatment.
-
Thrombin Generation Assay (TGA): To assess the overall potential of the cell culture supernatant to generate thrombin, which is expected to increase with reduced AT levels.
-
Activated Partial Thromboplastin Time (aPTT) Assay: A clotting time-based assay to evaluate the integrity of the intrinsic and common coagulation pathways, which should be shortened due to decreased AT-mediated inhibition.
-
Fibrinogen Cleavage Assay: To qualitatively and quantitatively assess the end-point of the coagulation cascade—the conversion of fibrinogen to fibrin.
Experimental Workflow Overview
The general workflow for assessing this compound efficacy involves culturing a suitable hepatocyte cell line, transfecting the cells with this compound, collecting the conditioned medium, and then performing a battery of functional coagulation assays on the collected supernatant.
Protocol 1: this compound Transfection of Hepatocytes
This protocol details the culture and transfection of a human hepatocyte cell line (e.g., HepG2) with this compound. HepG2 cells are a suitable model as they synthesize and secrete antithrombin and other coagulation factors.
Materials:
-
HepG2 cell line (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound siRNA (or custom-synthesized siRNA targeting antithrombin)
-
Negative control siRNA (non-targeting)
-
Hepatocyte-specific transfection reagent (e.g., Lipofectamine™ RNAiMAX or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
-
Cell Seeding for Transfection:
-
The day before transfection, trypsinize and count the cells.
-
Seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete culture medium.
-
Incubate overnight. The cells should be 50-70% confluent at the time of transfection.
-
-
siRNA Transfection Complex Preparation (per well):
-
Tube A: Dilute 30 pmol of this compound siRNA (or negative control siRNA) in 100 µL of Opti-MEM™. Mix gently.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Remove the culture medium from the wells and replace it with 1.8 mL of fresh, pre-warmed, antibiotic-free complete medium.
-
Add the 200 µL siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Post-Transfection and Sample Collection:
-
After 6-8 hours of incubation, the medium can be replaced with fresh complete culture medium if toxicity is a concern.
-
Continue to incubate the cells for a total of 48 to 72 hours post-transfection to allow for antithrombin knockdown and secretion into the medium.
-
After the incubation period, collect the conditioned medium from each well.
-
Centrifuge the collected medium at 300 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the supernatant to a new sterile tube. This conditioned medium is now ready for use in the functional assays. It can be used immediately or stored at -80°C.
-
Protocol 2: Antithrombin (AT) Activity Assay
This chromogenic assay measures the functional activity of antithrombin in the conditioned medium from hepatocyte cultures. The principle is based on the inhibition of a known amount of Factor Xa (FXa) by AT in the presence of heparin. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate.
Materials:
-
Conditioned medium from Protocol 1 (this compound-treated and control)
-
Commercial Antithrombin activity assay kit (Factor Xa-based chromogenic)
-
Reagents typically include:
-
Factor Xa reagent (with heparin)
-
Chromogenic substrate for FXa (e.g., S-2765)
-
Assay buffer
-
-
Normal human plasma (for standard curve)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Standard Curve Preparation:
-
Prepare a standard curve using serial dilutions of normal human plasma in assay buffer to achieve known AT concentrations (e.g., 100%, 50%, 25%, 12.5%, 0%).
-
-
Assay Performance:
-
Add 50 µL of standards, conditioned medium samples, and controls (unconditioned medium) to separate wells of the 96-well plate.
-
Pre-warm the plate and FXa reagent to 37°C.
-
Add 50 µL of the FXa reagent to each well.
-
Incubate at 37°C for a fixed time (e.g., 2 minutes) as per the kit manufacturer's instructions.
-
Add 50 µL of the pre-warmed chromogenic substrate to each well to start the reaction.
-
Immediately begin reading the absorbance at 405 nm every 30 seconds for 5-10 minutes using the kinetic mode of the microplate reader.
-
-
Data Analysis:
-
Determine the rate of change in absorbance (ΔOD/min) for each well.
-
The AT activity is inversely proportional to the rate of color development.
-
Plot the ΔOD/min of the standards against their known AT concentrations to generate a standard curve.
-
Calculate the AT activity in the conditioned medium samples by interpolating their ΔOD/min values from the standard curve.
-
Express the results as a percentage of the negative control.
-
Protocol 3: Thrombin Generation Assay (TGA)
This assay measures the endogenous thrombin potential (ETP) in the conditioned medium. It provides a comprehensive assessment of the balance between pro- and anti-coagulant factors. A decrease in AT is expected to lead to a significant increase in thrombin generation.
Materials:
-
Conditioned medium from Protocol 1
-
Commercial Thrombin Generation Assay kit (e.g., Calibrated Automated Thrombogram - CAT)
-
Reagents typically include:
-
Tissue factor/phospholipid trigger solution
-
Fluorogenic substrate for thrombin
-
Thrombin calibrator
-
-
Fluorometer with a 390 nm excitation and 460 nm emission filter set, equipped with a dispenser
-
96-well black microplate
Procedure:
-
Sample and Reagent Preparation:
-
Thaw all reagents and samples and bring them to room temperature.
-
Prepare the trigger solution and fluorogenic substrate according to the kit instructions.
-
-
Assay Performance:
-
Pipette 80 µL of conditioned medium or calibrator into the wells of the 96-well plate.
-
Place the plate in the pre-warmed (37°C) fluorometer.
-
The instrument will automatically dispense 20 µL of the trigger/substrate mixture to initiate the reaction.
-
The fluorescence signal is monitored in real-time for approximately 60-90 minutes.
-
-
Data Analysis:
-
The instrument's software calculates the thrombin generation curve (thrombogram) by comparing the sample's fluorescence curve to that of the calibrator.
-
Key parameters to analyze include:
-
Lag Time: Time to the start of thrombin generation.
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).
-
-
Compare the TGA parameters of this compound-treated samples to the negative control.
-
Protocol 4: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay measures the time to clot formation through the intrinsic and common pathways. Reduced AT levels will decrease the inhibition of Factors IXa, Xa, and thrombin, leading to a shorter clotting time.
Materials:
-
Conditioned medium from Protocol 1
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium Chloride (CaCl2) solution (0.025 M)
-
Normal human plasma (as a control)
-
Coagulometer (or a water bath at 37°C and a stopwatch)
-
Test tubes or cuvettes
Procedure:
-
Sample and Reagent Preparation:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
-
Assay Performance (Manual Method):
-
Pipette 100 µL of conditioned medium (or control plasma) into a test tube.
-
Add 100 µL of the aPTT reagent.
-
Incubate the mixture at 37°C for a specified activation time (e.g., 3-5 minutes).
-
Forcefully add 100 µL of the pre-warmed CaCl2 solution and simultaneously start a stopwatch.
-
Observe the tube for clot formation (fibrin strands or a solid gel). Stop the watch as soon as a clot is detected.
-
Record the clotting time in seconds.
-
-
Data Analysis:
-
Perform each measurement in duplicate or triplicate and calculate the average clotting time.
-
Compare the aPTT of conditioned medium from this compound-treated cells to that from negative control-treated cells. A shorter aPTT indicates enhanced coagulation.
-
Protocol 5: Fibrinogen Cleavage Assay (SDS-PAGE & Western Blot)
This assay provides a visual and semi-quantitative assessment of fibrin formation by observing the cleavage of fibrinogen into fibrin by the thrombin generated in the conditioned medium.
Materials:
-
Conditioned medium from Protocol 1
-
Purified human fibrinogen
-
Human α-thrombin
-
Calcium Chloride (CaCl2)
-
SDS-PAGE gels (4-15% gradient)
-
Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol)
-
Western blot apparatus
-
Anti-fibrinogen antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Clot Formation Reaction:
-
In a microcentrifuge tube, mix 50 µL of conditioned medium with 5 µL of purified fibrinogen (10 mg/mL).
-
Initiate clotting by adding 5 µL of CaCl2 (0.25 M).
-
Incubate at 37°C for 30 minutes. A positive control with purified thrombin and a negative control with unconditioned medium should be included.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding 20 µL of 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins and reduce disulfide bonds.
-
-
Electrophoresis and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. Fibrinogen consists of Aα, Bβ, and γ chains. Thrombin cleavage removes fibrinopeptides A and B from the Aα and Bβ chains, respectively, causing a slight shift in their molecular weight. Cross-linking by Factor XIIIa (if present and activated) will form high-molecular-weight fibrin polymers.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against fibrinogen.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Analyze the band patterns. A decrease in the intensity of the fibrinogen Aα and Bβ chains and the appearance of lower molecular weight bands (α and β chains) indicate cleavage by thrombin. The appearance of high-molecular-weight bands at the top of the gel indicates fibrin cross-linking.
-
Densitometry can be used to quantify the reduction in the intact fibrinogen bands.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison between this compound-treated and control groups.
Table 1: Effect of this compound on Antithrombin Activity
| Treatment Group | Antithrombin Activity (% of Control) | Standard Deviation | p-value |
| Negative Control siRNA | 100 | ± X.X | - |
| This compound (10 nM) | Value | ± Y.Y | Value |
| This compound (30 nM) | Value | ± Z.Z | Value |
Table 2: Thrombin Generation Assay Parameters
| Treatment Group | Lag Time (min) | Peak Thrombin (nM) | ETP (nM*min) |
| Negative Control siRNA | Value | Value | Value |
| This compound (30 nM) | Value | Value | Value |
Table 3: Clotting Time and Fibrinogen Cleavage
| Treatment Group | aPTT (seconds) | Fibrinogen Cleavage (% reduction) |
| Negative Control siRNA | Value | 0 |
| This compound (30 nM) | Value | Value |
These cell-based assays provide a robust platform for the preclinical evaluation of this compound's efficacy, offering valuable insights into its dose-dependent activity and mechanism of action. Careful execution and interpretation of these protocols will aid in the successful development of this novel therapeutic for hemophilia.
References
- 1. RNAi targeting heparin cofactor II promotes hemostasis in hemophilia A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [open.bu.edu]
- 3. Fibrinogen: Structure, abnormalities and laboratory assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNAi for the Treatment of People with Hemophilia: Current Evidence and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antithrombin Assays [practical-haemostasis.com]
- 6. Measurement of antithrombin activity by thrombin-based and by factor Xa-based chromogenic substrate assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Fitusiran: Application Notes and Protocols for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fitusiran (QFITLIA®) is an investigational small interfering RNA (siRNA) therapeutic designed to lower antithrombin (AT) levels, thereby promoting thrombin generation and rebalancing hemostasis in individuals with hemophilia A or B. As a GalNAc-siRNA conjugate, this compound is targeted to hepatocytes. These application notes provide detailed information on the stability, storage, and handling of this compound for laboratory research purposes, along with protocols for its analysis.
This compound: Composition and Mechanism of Action
This compound is a double-stranded small interfering RNA covalently linked to a ligand containing a triantennary N-acetylgalactosamine (GalNAc) moiety, which facilitates uptake by hepatocytes via the asialoglycoprotein receptor. The active substance is this compound sodium. The commercial formulation is a sterile, preservative-free, clear, colorless to pale yellow solution with a pH of 7.0.
Excipients:
-
Dibasic sodium phosphate
-
Monobasic sodium phosphate
-
Sodium chloride
-
Water for Injection
-
Phosphoric acid and/or sodium hydroxide may be added to adjust the pH.
The mechanism of action involves the RNA interference (RNAi) pathway, where this compound specifically targets the messenger RNA (mRNA) for antithrombin, leading to its degradation and a subsequent reduction in the synthesis of antithrombin protein.
Storage and Stability of this compound
Proper storage and handling are critical to maintain the integrity and activity of this compound for laboratory experiments. The following tables summarize the recommended conditions based on the manufacturer's prescribing information and general knowledge of siRNA stability.
Unopened Commercial Vials
| Parameter | Recommended Condition | Notes |
| Temperature | Refrigerated: 2°C to 8°C (36°F to 46°F) | Do not freeze.[1][2] |
| Room Temperature: 15°C to 30°C (59°F to 86°F) | Can be stored at room temperature for a single period of up to 3 months. Do not return to the refrigerator after storage at room temperature.[1][2][3] | |
| Light | Store in the original carton to protect from light. | Do not expose to direct sunlight.[1][2] |
| Physical Stress | Do not shake or heat. | [1][2] |
Stability of Diluted this compound for Laboratory Use
Quantitative stability data for this compound diluted in common laboratory buffers is not publicly available. The following recommendations are based on general practices for siRNA and information from preclinical studies where phosphate-buffered saline (PBS) was used as a diluent. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.
| Parameter | Guideline | Rationale / Notes |
| Diluent | Sterile, nuclease-free buffers (e.g., Phosphate-Buffered Saline, pH 7.0-7.4). | Preclinical studies have utilized PBS for dilution.[4] Maintaining a neutral pH is important for oligonucleotide stability. |
| Storage of Diluted Aliquots | Store at -20°C or -80°C for long-term use. | While oligonucleotides are generally stable to freeze-thaw cycles, it is best practice to store them in single-use aliquots to prevent contamination and repeated temperature cycling. |
| Short-term Storage (2-8°C) | Use within 24-48 hours. | To minimize potential degradation and microbial growth. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles. Aliquot into single-use volumes. | Unmodified siRNAs have shown stability to repeated freeze-thaw cycles, but this has not been specifically reported for the this compound formulation.[1] |
| Compatibility | Use nuclease-free polypropylene or glass containers. | To prevent adsorption to surfaces and degradation by nucleases. |
Experimental Protocols
The following protocols are provided as a guide for the handling and analysis of this compound in a laboratory setting. These are general methodologies for siRNA and should be adapted and validated for this compound specifically.
Protocol for Preparation of this compound Working Solutions
This protocol describes the dilution of this compound for use in in vitro or in vivo experiments.
-
Warm to Room Temperature: Before use, allow the this compound vial to warm to room temperature for at least 30 minutes if it was stored in a refrigerator.[5] Do not heat the vial.[2][5]
-
Aseptic Technique: Perform all dilutions in a laminar flow hood using sterile, nuclease-free equipment and reagents to prevent contamination.
-
Dilution:
-
Using a calibrated pipette with a sterile, nuclease-free tip, withdraw the desired volume of this compound from the vial.
-
Dispense the this compound into a sterile, nuclease-free tube (e.g., polypropylene) containing the appropriate volume of sterile, nuclease-free diluent (e.g., PBS, pH 7.4).
-
Gently mix by pipetting up and down or by gentle vortexing. Avoid vigorous shaking.
-
-
Storage of Working Solution:
-
For immediate use, keep the working solution on ice.
-
For short-term storage (up to 24 hours), store at 2-8°C.
-
For long-term storage, prepare single-use aliquots and store at -20°C or -80°C.
-
Protocol for Stability Assessment by HPLC (General Method)
This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity and degradation of this compound. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common technique for oligonucleotide analysis.
Caption: General experimental workflow for HPLC analysis of this compound stability.
-
Materials and Reagents:
-
HPLC-grade acetonitrile, methanol, and water.
-
Ion-pairing agent (e.g., triethylammonium acetate [TEAA] or hexylammonium acetate [HAA]).
-
Buffer (e.g., Tris-EDTA).
-
This compound reference standard and stability samples.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column suitable for oligonucleotides.
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile/water.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 50-60°C (denaturing conditions may be used to separate the two strands).
-
Detection: UV at 260 nm.
-
-
Sample Preparation:
-
Dilute this compound samples to a suitable concentration (e.g., 0.1-1.0 mg/mL) in Mobile Phase A or nuclease-free water.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms.
-
Analyze the data by comparing the peak areas of the main this compound peak and any new peaks (degradation products) that appear in the stability samples relative to the reference standard. Calculate the percentage purity.
-
Protocol for Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of this compound (e.g., in water or PBS) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with HCl before analysis.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for various time points, protected from light.
-
Thermal Degradation: Incubate the solid drug substance and a solution at a high temperature (e.g., 70°C) for several days.
-
Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
-
Analysis: Analyze the stressed samples at each time point using a developed stability-indicating method (e.g., HPLC as described in 3.2) alongside an unstressed control sample.
-
Evaluation: Determine the extent of degradation and identify and quantify the major degradation products.
Bioactivity Assay
The primary pharmacodynamic effect of this compound is the reduction of antithrombin levels. Therefore, a functional bioassay to assess this compound's stability could involve measuring its ability to reduce antithrombin expression in a suitable cell line or measuring antithrombin activity in plasma after treatment.
Caption: Logical workflow for assessing this compound's bioactivity stability.
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and general scientific principles. Researchers should always consult the manufacturer's official documentation and perform their own validation studies for their specific applications.
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technical Considerations for Use of Oligonucleotide Solution API - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Capillary electrophoresis method to determine siRNA complexation with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fitusiran Thrombotic Risk Mitigation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for mitigating the risk of thrombotic events associated with the investigational siRNA therapeutic, Fitusiran, in a research and clinical trial setting. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during your experiments and studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to an increased thrombotic risk?
A1: this compound is a small interfering RNA (siRNA) therapeutic designed to lower antithrombin (AT), a key endogenous anticoagulant.[1][2][3] By silencing the expression of the gene for AT in hepatocytes, this compound reduces plasma AT levels.[4] This reduction in AT leads to increased thrombin generation, which helps to rebalance hemostasis in individuals with hemophilia A or B.[5][6] However, excessive lowering of antithrombin can shift the hemostatic balance towards a prothrombotic state, thereby increasing the risk of thrombotic events.[2][7]
Q2: What is the primary mitigation strategy to reduce the risk of this compound-associated thrombosis in clinical studies?
A2: The primary mitigation strategy is a revised, antithrombin-based dosing regimen.[8] This approach moves away from a fixed-dose strategy to an individualized approach that targets a specific range of plasma antithrombin levels, typically between 15% and 35% of normal.[5][6][9] This strategy is based on clinical data suggesting that the risk of thrombotic events is significantly higher when antithrombin levels fall below 10%.[5][7] The dosing regimen starts with a lower dose, such as 50 mg every other month, and is then adjusted based on regular monitoring of the patient's antithrombin levels.[9][10][11]
Q3: What are the initial signs and symptoms of a potential thrombotic event that researchers should monitor for in study participants?
A3: Researchers and clinicians should be vigilant for signs and symptoms of thrombosis. While specific symptoms depend on the location of the clot, general indicators include:
-
Deep Vein Thrombosis (DVT): Swelling, pain, tenderness, and a feeling of warmth in the affected leg.
-
Pulmonary Embolism (PE): Unexplained shortness of breath, chest pain (especially when breathing deeply), and coughing up blood.
-
Cerebral Venous Sinus Thrombosis (CVST): Severe headache, blurred vision, fainting or loss of consciousness, and seizures.
-
Arterial Thrombosis: Symptoms depend on the affected artery but can include sudden numbness or weakness on one side of the body (stroke), chest pain (heart attack), or pain and discoloration in an extremity.
Any suspected thrombotic event should be immediately investigated and managed according to the study protocol and standard medical practice.[12]
Q4: Are there specific guidelines for managing breakthrough bleeding in patients receiving this compound to avoid prothrombotic complications?
A4: Yes, revised breakthrough bleed management guidelines are a critical component of the risk mitigation strategy.[6] These guidelines recommend a cautious approach to the use of clotting factor concentrates (CFCs) and bypassing agents (BPAs). Key principles include:
-
Using the lowest effective dose of CFCs or BPAs.
-
Avoiding high, repeated doses.
-
Careful monitoring of the patient's clinical condition.
-
In some cases, considering antithrombin replacement therapy before administering high doses of hemostatic agents.[6]
Troubleshooting Guides
Issue: Antithrombin levels in a study participant have dropped below the target range of 15-35%.
Troubleshooting Steps:
-
Confirm the result: Repeat the antithrombin activity measurement to rule out laboratory error.
-
Review dosing history: Verify the administered this compound dose and the timing of the last dose.
-
Assess for clinical signs of thrombosis: Perform a thorough clinical evaluation of the participant.
-
Adjust the this compound dose: Based on the confirmed antithrombin level, adjust the subsequent this compound dose according to the protocol-specified titration schedule. This may involve reducing the dose or extending the dosing interval.[12]
-
Increase monitoring frequency: Increase the frequency of antithrombin level monitoring until the levels stabilize within the target range.
Issue: A study participant on this compound presents with a suspected thrombotic event.
Troubleshooting Steps:
-
Interrupt this compound Dosing: Immediately pause further administration of this compound.[12]
-
Initiate Medical Management: The participant should be immediately evaluated by a qualified healthcare professional, and appropriate diagnostic imaging and medical management for the suspected thrombotic event should be initiated as per standard clinical guidelines.
-
Report the Event: Report the serious adverse event to the study sponsor and relevant regulatory authorities according to the clinical trial protocol and applicable regulations.
-
Investigate Causality: A thorough investigation should be conducted to assess the potential relationship between this compound administration and the thrombotic event. This includes a review of the participant's dosing history, antithrombin levels, concomitant medications, and any other potential risk factors.
Data Presentation
Table 1: Incidence Rate of Vascular Thrombotic Events by Antithrombin (AT) Level
| Antithrombin (AT) Level | Incident Rate per 100 Patient-Years |
| <10% | 5.91[5] |
| 10% to 20% | 1.49[5] |
| >20% | 0[5] |
Table 2: Example of a Revised this compound Dosing Titration Schedule Based on Antithrombin (AT) Levels
| Current Dose | AT Activity Level | Action |
| 50 mg every 2 months | <15% | Reduce to 20 mg every 2 months[12] |
| 50 mg every 2 months | 15% to 35% | Continue current dosage[12] |
| 50 mg every 2 months | >35% after 6 months | Increase to 50 mg once a month[12] |
| 20 mg every 2 months | <15% | Reduce to 10 mg every 2 months[12] |
| 20 mg every 2 months | 15% to 35% | Continue current dosage[12] |
| 20 mg every 2 months | >35% after 6 months | Increase to 20 mg once a month[12] |
| 10 mg every 2 months | <15% | Discontinue therapy[12] |
| 10 mg every 2 months | 15% to 35% | Continue current dosage[12] |
| 10 mg every 2 months | >35% after 6 months | Increase to 10 mg once a month[12] |
This table is a representative example based on publicly available information and should not replace the specific dosing instructions in a clinical trial protocol.
Experimental Protocols
Protocol: Monitoring Antithrombin (AT) Activity
-
Sample Collection: Collect whole blood samples via venipuncture into tubes containing 3.2% sodium citrate anticoagulant.
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes at room temperature to separate the plasma. Carefully collect the platelet-poor plasma.
-
Assay: Measure antithrombin activity using a validated chromogenic assay on a qualified coagulation analyzer. The assay should be performed according to the manufacturer's instructions and the laboratory's standard operating procedures.
-
Reporting: Report the antithrombin activity as a percentage of normal.
-
Frequency: In the ATLAS-OLE study, antithrombin levels were measured monthly to allow for dose adjustments.[8]
Mandatory Visualizations
Caption: this compound's mechanism of action and its effect on the coagulation cascade.
Caption: Experimental workflow for antithrombin-based dosing of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanofi Revises this compound Dosing Regimen to Mitigate Risk of Vascular Thrombosis | NBDF [bleeding.org]
- 8. ashpublications.org [ashpublications.org]
- 9. hemophilianewstoday.com [hemophilianewstoday.com]
- 10. hemophiliafed.org [hemophiliafed.org]
- 11. Sanofi presents amended protocols in this compound clinical studies at EAHAD 2021 [sanofi.com]
- 12. drugs.com [drugs.com]
Managing elevated liver transaminases with Fitusiran in vivo
This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals managing elevated liver transaminases during in vivo experiments with Fitusiran.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance hemostasis in individuals with hemophilia A or B.[1][2] It is conjugated to an N-acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor.[3][4] Inside the hepatocyte, this compound utilizes the RNA interference (RNAi) pathway to degrade the messenger RNA (mRNA) for antithrombin (AT), a key endogenous anticoagulant.[5][6] This suppression of AT synthesis leads to increased thrombin generation, thereby promoting blood clotting and reducing bleeding episodes.[7][8]
Q2: Why might this compound cause elevated liver transaminases?
The precise mechanism for hepatic injury from this compound is not fully understood.[3] Since this compound's action is targeted to the liver where antithrombin is synthesized, the potential for liver-related adverse events exists.[1][4] One hypothesis suggests that the suppression of antithrombin activity could lead to hepatocellular injury through an unknown mechanism, or that the mRNA suppression might not be entirely specific to antithrombin, potentially affecting other essential proteins.[3] It's noteworthy that this compound is metabolized by endo- and exo-nucleases and is not a substrate of cytochrome P450 enzymes.[3]
Q3: How common are elevated liver transaminases in this compound studies?
The incidence of elevated liver transaminases has varied depending on the dosing regimen.
-
Original High-Dose Regimen: In registration trials using higher doses like 80 mg monthly, serum aminotransferase elevations above 3 times the upper limit of normal (ULN) occurred in 17% to 32% of patients.[3]
-
Revised Antithrombin (AT)-Based Dose Regimen: With the implementation of a revised, lower-dose regimen (e.g., an initial dose of 50 mg every two months with adjustments to maintain AT levels of 15% to 35%), the incidence of ALT elevations >3x ULN was markedly reduced, occurring in only 3.4% of patients.[3][9] Long-term studies confirmed a reduction in the incidence of elevated transaminases with the AT-based dose regimen.[1][2]
Q4: What is the typical clinical presentation of this compound-associated liver enzyme elevations?
The liver injury associated with this compound has generally been mild, transient, and rarely accompanied by symptoms or jaundice.[3][5] In many cases, elevations in liver enzymes were asymptomatic and resolved without requiring dose interruption.[5][10]
Q5: Is there an association between this compound and gallbladder disease?
Yes, this compound therapy has been associated with an increased risk for gallbladder disease, including cholelithiasis (gallstones) and cholecystitis (gallbladder inflammation).[3][8] This is an important consideration as acute cholecystitis can also cause elevations in liver tests. Therefore, it is crucial to rule out gallbladder disease when investigating elevated liver enzymes in subjects treated with this compound.[3] The incidence of these biliary events was also reported to be lower with the revised AT-based dose regimen.[1][2]
Troubleshooting Guide
Issue: Unexpectedly high ALT/AST levels are observed post-administration.
Q: What are the immediate steps to take if significant transaminase elevations are detected in a subject?
A:
-
Confirm the Finding: Repeat the liver function tests (LFTs) on a new sample to rule out lab error.
-
Clinical Assessment: Perform a thorough clinical evaluation of the subject. Note any signs or symptoms such as jaundice, abdominal pain, nausea, or fatigue. Most elevations have been asymptomatic.[5][10]
-
Review Concomitant Medications: Analyze the subject's record for any new or changed medications/substances that could be hepatotoxic.
-
Evaluate for Other Causes: Investigate other potential causes of liver injury. This includes screening for viral hepatitis and evaluating for gallbladder disease, which has been associated with this compound.[3]
-
Follow Protocol Guidelines: Adhere strictly to the study protocol's predefined rules for managing hepatotoxicity. This may involve temporary dose interruption or discontinuation.[3][11] The injury has been shown to be rapidly resolving with discontinuation or dose adjustment.[3]
Data & Protocols
Data Summary Tables
Table 1: Incidence of Elevated ALT (>3x ULN) with Different Dosing Regimens
| Dosing Regimen | Patient Population | Incidence of ALT >3x ULN | Citation(s) |
| Original Regimen | Patients in registration trials (80 mg monthly) | 17% - 32% | [3] |
| AT-Based Regimen | Patients on revised dose (e.g., 50 mg every 2 months) | 3.4% | [3] |
Table 2: Recommended Liver Function Monitoring Schedule
| Time Point | Tests to Perform | Citation(s) |
| Baseline | AST, ALT, Total Bilirubin | [11] |
| Post-Initiation | Monthly for at least 6 months | [3][11] |
| Post-Dose Increase | Monthly for at least 6 months | [3][11] |
| Long-Term | As clinically indicated | [3][11] |
Experimental Protocols
Protocol 1: Monitoring Liver Function and Antithrombin (AT) Activity
This protocol outlines the key monitoring requirements for in vivo studies involving this compound to ensure subject safety.
1. Objective: To prospectively monitor for signs of hepatotoxicity and to maintain antithrombin (AT) activity within the target therapeutic range to mitigate risks.[11]
2. Materials:
-
Serum collection tubes
-
Centrifuge
-
FDA-cleared test for AT activity[12]
-
Clinical chemistry analyzer
3. Procedure:
-
Liver Function Testing (LFTs):
-
Collect blood samples to measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin.[11]
-
Perform testing at baseline before the first dose.[11]
-
Continue monitoring at least monthly for the first 6 months of the experiment and after any increase in dosage.[3][11]
-
After the initial 6-month period, continue monitoring as clinically indicated.[11]
-
-
Antithrombin (AT) Activity Monitoring:
-
Measure AT activity at specified intervals to guide dosing. The recommended schedule is at Week 4 (Month 1), Week 12 (Month 3), Week 20 (Month 5), and Week 24 (Month 6) after the starting dose and following any dose modification.[11][12][13]
-
The target AT activity level should be maintained between 15% and 35% of normal.[3][11]
-
Once a stable dose is identified, AT activity can be measured annually or as clinically needed.[12]
-
4. Actionable Thresholds:
-
LFTs: Any confirmed elevation of ALT or AST >3x the upper limit of normal (ULN) should trigger the troubleshooting workflow. Temporary interruption or discontinuation is recommended for significant, persistent elevations.[3]
-
AT Activity: AT activity levels outside the 15-35% range require dose adjustment as per Protocol 2.[12][13]
Protocol 2: Dose Adjustment Based on Antithrombin (AT) Activity
This protocol provides a systematic approach to this compound dose modification based on measured AT activity to maintain efficacy while minimizing safety risks.
1. Objective: To adjust the this compound dose to maintain AT activity levels within the target range of 15-35%.[11][12][13]
2. Procedure: Based on the AT activity results obtained from Protocol 1, apply the following logic. Dose changes should be initiated 3 months after the prior dose.[12]
Table 3: Dose Adjustment Guide Based on AT Activity
| Current Dose (Every 2 Months) | AT Activity Level | Action | Next Dose (Every 2 Months) | Citation(s) |
| 50 mg | < 15% | Dose Reduction | 20 mg | [12][13] |
| 15% - 35% | Continue Dose | 50 mg | [12][13] | |
| > 35% (after 6 mos.) | Dose Escalation | 50 mg (Once a Month) | [12][13] | |
| 20 mg | < 15% | Dose Reduction | 10 mg | [12][13] |
| 15% - 35% | Continue Dose | 20 mg | [12][13] | |
| > 35% (after 6 mos.) | Dose Escalation | 20 mg (Once a Month) | [12][13] | |
| 10 mg | < 15% | Discontinue | N/A | [12][13] |
| 15% - 35% | Continue Dose | 10 mg | [12][13] | |
| > 35% (after 6 mos.) | Dose Escalation | 10 mg (Once a Month) | [12][13] |
3. Post-Adjustment Follow-up: After any dose modification, restart the AT activity monitoring schedule as outlined in Protocol 1 (i.e., measure at Months 1, 3, 5, and 6 post-change) to ensure the new dose achieves the target AT level.[12][13]
References
- 1. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. hematology.org [hematology.org]
- 9. Press Release: ISTH: Sanofi advances leadership in hemophilia with new data for ALTUVIIIO and this compound [sanofi.com]
- 10. congress.sanofimedical.com [congress.sanofimedical.com]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
- 13. Qfitlia (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Fitusiran Preclinical Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with information and guidance on potential off-target effects of Fitusiran observed in preclinical research. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target adverse effects of this compound observed in preclinical and clinical studies?
A1: The primary adverse effects of this compound are considered extensions of its on-target mechanism of action, which is the silencing of antithrombin (AT) expression.[1][2] These include:
-
Thromboembolic Events: By reducing AT, a key natural anticoagulant, this compound enhances thrombin generation to rebalance hemostasis in hemophilia patients.[3][4] However, excessive lowering of AT can lead to a prothrombotic state, increasing the risk of blood clots.[5][6] Preclinical studies in various animal models, including mice and non-human primates, have focused on achieving a therapeutic window that minimizes this risk while maintaining efficacy.[1] Clinical trials have also reported thrombotic events, which led to revised dosing regimens targeting specific AT activity levels (15%-35%) to mitigate this risk.[5][7]
-
Hepatotoxicity: this compound is a GalNAc-siRNA conjugate that specifically targets hepatocytes in the liver.[8] Elevated liver transaminases (ALT/AST) have been observed in clinical trials.[9] While the exact mechanism is not fully elucidated, it is considered a potential on-target effect related to the high concentration and activity of the siRNA in the liver.[10] Preclinical assessment of hepatotoxicity is a standard part of the safety evaluation for this class of drugs.[11]
Q2: What are the potential hybridization-based off-target effects of this compound?
A2: Hybridization-dependent off-target effects are a known risk for all siRNA therapeutics. These occur when the siRNA molecule binds to and silences unintended mRNA transcripts due to sequence complementarity.[12][13] For this compound, this could theoretically lead to the downregulation of proteins other than antithrombin.
The risk of such effects is influenced by several factors, including:
-
The degree of complementarity between the siRNA sequence and off-target transcripts.
-
The chemical modifications of the siRNA molecule, which are designed to reduce off-target binding.[8][14]
-
The concentration of the siRNA in different tissues.[15]
The assessment of hybridization-based off-target effects for siRNA therapeutics like this compound typically involves a multi-step process, including in silico analysis and in vitro screening.[12]
Q3: How can I assess potential hybridization-based off-target effects in my own preclinical experiments with this compound?
A3: A systematic approach is recommended to evaluate potential hybridization-based off-target effects:
-
In Silico Analysis: Use bioinformatics tools to predict potential off-target transcripts with sequence similarity to the this compound siRNA.
-
In Vitro Screening: In a relevant cell line (e.g., primary hepatocytes), treat with this compound and perform transcriptomic analysis (e.g., RNA-sequencing) to identify any significantly downregulated genes other than the intended target (SERPINC1, the gene for antithrombin).
-
Validation: Validate the findings from the transcriptomic analysis using a targeted method like quantitative PCR (qPCR) for the identified potential off-target genes.
-
In Vivo Correlation: If off-target effects are confirmed in vitro, assess their relevance in an in vivo animal model by measuring the expression of the off-target genes in the liver and other relevant tissues.
Q4: Are there any known off-target effects of this compound related to the immune system?
A4: The chemical modifications incorporated into modern siRNA therapeutics, such as the 2'-F and 2'-OMe modifications in this compound, are designed to minimize the activation of the innate immune system.[8] While some natural product polysaccharides have been shown to have immunostimulatory effects, this is not a generally reported issue with highly modified siRNAs like this compound.[6] Preclinical toxicology studies for siRNA drugs routinely include an evaluation of potential immunotoxicity. However, specific data on this compound's impact on the immune system in preclinical models is not extensively detailed in publicly available literature.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies related to this compound's on-target effects and associated adverse events.
Table 1: this compound On-Target Pharmacodynamic Effects in Preclinical Models
| Animal Model | Dose | Route of Administration | Key Findings | Reference |
| FVIII-deficient mice | Not specified | Subcutaneous | Increased thrombin generation and decreased bleeding after tail clipping. | [1] |
| Wild-type mice | Not specified | Subcutaneous | Potent, dose-dependent, and durable reductions in AT levels. | [1] |
| Hemophilia A mice | Not specified | Subcutaneous | Potent, dose-dependent, and durable reductions in AT levels. | [1] |
| Non-human primates with anti-FVIII inhibitors | Not specified | Subcutaneous | Potent, dose-dependent, and durable reductions in AT levels, resulting in improved thrombin generation. | [1] |
| FX-deficient mice | 2 x 10 mg/kg | Subcutaneous | 17 ± 6% residual antithrombin activity; increased thrombin generation. | [4][16] |
Table 2: Clinically Observed Adverse Events Related to On-Target Effects of this compound
| Adverse Event | Study Population | Incidence | Notes | Reference |
| Thromboembolic Events | Hemophilia A or B patients | Incidence rate reduced from 2.28 to 0.82 per 100 patient-years with revised dosing. | Risk is higher with very low AT levels (<10%). | [5][17] |
| ALT/AST Elevation (>3x ULN) | Hemophilia A or B patients | Incidence rate reduced from 16.62 to 2.26 per 100 patient-years with revised dosing. | Generally mild to moderate and transient. | [9][17] |
| Cholecystitis/ Cholelithiasis | Hemophilia A or B patients | Incidence rate reduced with revised dosing. | Resolved without clinical complications. | [5] |
Experimental Protocols
Protocol 1: Assessment of Hemostatic Efficacy in a Mouse Bleeding Model
This protocol is a generalized representation based on methodologies described for preclinical evaluation of hemostatic agents.[1][4]
-
Animal Model: Use a relevant mouse model of hemophilia (e.g., FVIII-deficient mice) or other factor deficiencies.
-
Dosing: Administer this compound subcutaneously at various dose levels. Include a vehicle control group.
-
Pharmacodynamic Assessment: At selected time points post-dosing, collect plasma samples to measure antithrombin levels and thrombin generation potential.
-
Bleeding Model: Perform a tail-clip or saphenous vein bleeding assay to assess the in vivo hemostatic effect.
-
For the tail-clip assay, amputate a small segment of the tail and measure the time to cessation of bleeding and/or total blood loss.
-
For the saphenous vein puncture model, puncture the saphenous vein and monitor clot formation over a defined period.
-
-
Data Analysis: Compare the bleeding parameters and pharmacodynamic markers between the this compound-treated groups and the control group.
Visualizations
Caption: this compound's mechanism of action in hepatocytes.
Caption: Workflow for assessing hybridization-based off-target effects.
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemophilia drug this compound faces safety issues < Pharma < Article - KBR [koreabiomed.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open Veterinary Journal [openveterinaryjournal.com]
- 7. Safety and efficacy of a this compound antithrombin-based dose regimen in people with hemophilia A or B: the ATLAS-OLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to find the chemical modification of this compound? [synapse.patsnap.com]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanistic Insights into Hybridization-Based Off-Target Activity of GalNAc-siRNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing Hybridization-Dependent Off-Target Risk for Therapeutic Oligonucleotides: Updated Industry Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 15. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound reduces bleeding in factor X-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SAFETY AND EFFICACY OF THE this compound REVISED ANTITHROMBIN-BASED DOSE REGIMEN IN PEOPLE WITH HAEMOPHILIA A OR B, WITH OR WITHOUT INHIBITORS (ATLAS-OLE) | Hematology, Transfusion and Cell Therapy [htct.com.br]
Technical Support Center: Fitusiran Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing fitusiran dosage to minimize the risk of hypercoagulability while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small interfering RNA (siRNA) therapeutic.[1][2] It is designed to lower levels of antithrombin (AT), a key natural anticoagulant, to rebalance hemostasis in individuals with hemophilia A or B.[1][3] this compound targets the messenger RNA (mRNA) of antithrombin in the liver, leading to its degradation and thereby reducing the synthesis of AT protein.[4][5] This reduction in antithrombin enhances thrombin generation, which helps to form a stable blood clot and reduce bleeding episodes.[2][3]
Q2: What is the primary safety concern associated with this compound, and how is it being addressed?
A2: The primary safety concern with this compound is the risk of thrombotic events (blood clots), or hypercoagulability.[5] This risk is particularly elevated when antithrombin levels are excessively suppressed, especially below 10% of normal levels.[3][6] To mitigate this risk, a revised dosing strategy has been implemented in clinical trials. This strategy moves away from a fixed-dose regimen to an antithrombin-based dosing regimen, which aims to maintain AT activity levels within a target range of 15% to 35% of normal.[1][3][7]
Q3: What is the recommended starting dose for this compound in clinical studies, and how is it adjusted?
A3: Under the revised antithrombin-based dosing regimen, the starting dose for adults and adolescents is typically 50 mg administered subcutaneously every other month.[6][8] Dose adjustments are then made based on individual patient antithrombin levels.[8] If AT levels are consistently above 35%, the dose may be escalated. Conversely, if AT levels fall below 15%, the dose is reduced.[9]
Q4: How does concomitant use of clotting factor concentrates (CFCs) or bypassing agents (BPAs) affect the risk of hypercoagulability with this compound?
A4: The concomitant use of high doses of CFCs or BPAs with this compound can increase the risk of thrombosis.[10] It is crucial to follow established bleed management guidelines that recommend using lower and less frequent doses of these agents to manage breakthrough bleeds in patients receiving this compound.[11]
Troubleshooting Guide
Q5: An experimental subject on a fixed 80 mg monthly this compound dose has an antithrombin (AT) level below 10%. What is the immediate course of action?
A5: An AT level below 10% is associated with a higher risk of thrombotic events.[12][13] The immediate course of action should be to consider a dose reduction or a temporary pause in dosing, in line with revised clinical trial protocols. The goal is to bring the AT level back into the target range of 15% to 35%.[3][7] A switch to an individualized, antithrombin-based dosing regimen is recommended.[1]
Q6: A patient receiving a 50 mg dose of this compound every other month has AT levels consistently above 35% and is still experiencing breakthrough bleeds. What should be considered?
A6: If a patient's AT levels remain above the target therapeutic range and they are not achieving satisfactory bleed control, a dose escalation may be considered.[14] The dose could be increased to 50 mg monthly, with continued close monitoring of AT levels to ensure they remain within the desired 15-35% range.[9]
Q7: A thrombotic event is suspected in a research participant. What are the key steps to take?
A7: In the event of a suspected thrombotic event, this compound dosing should be paused immediately. The participant requires urgent medical evaluation to confirm the diagnosis and initiate appropriate treatment for the thrombosis. It is also critical to review the patient's recent use of any concomitant hemostatic agents, such as CFCs or BPAs, as their use in combination with this compound can increase thrombotic risk.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative data from this compound clinical studies.
Table 1: this compound Dose and Antithrombin (AT) Level Relationship
| This compound Dose Regimen | Target AT Level Range | Expected Outcome |
| 80 mg monthly (Original Regimen) | Not specified (led to levels <10%) | High efficacy but increased risk of thrombosis[12] |
| 50 mg every other month (Starting Dose) | 15% - 35% | Balances efficacy with a lower risk of thrombosis[6][8] |
| Dose escalation/de-escalation | 15% - 35% | Individualized therapy to maintain optimal AT levels[9] |
Table 2: Incidence of Thrombotic Events by Antithrombin (AT) Level
| Antithrombin (AT) Level | Incident Rate of Vascular Thrombotic Events (per 100 patient-years) |
| <10% | 5.91[15] |
| 10% - 20% | 1.5[12] |
| >20% | 0[15] |
Experimental Protocols
1. Measurement of Antithrombin (AT) Activity
-
Objective: To quantify the level of AT activity in plasma to guide this compound dosing.
-
Methodology:
-
Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate.
-
Plasma Preparation: Centrifuge the blood sample at 2000 x g for 15 minutes to separate the plasma.
-
Assay Principle: AT activity is typically measured using a chromogenic assay. In this assay, a known amount of a target enzyme (like thrombin or Factor Xa) is added to the plasma sample.
-
Incubation: The plasma is incubated with the enzyme, allowing the AT in the sample to inhibit it.
-
Substrate Addition: A chromogenic substrate specific for the uninhibited enzyme is added.
-
Measurement: The amount of color produced is inversely proportional to the AT activity in the sample. This is measured using a spectrophotometer.
-
Quantification: The AT activity is reported as a percentage of the activity found in normal pooled plasma.
-
2. Thrombin Generation Assay (TGA)
-
Objective: To assess the overall hemostatic potential of a patient's plasma. This assay can be used to evaluate the procoagulant effect of this compound.[16]
-
Methodology:
-
Sample Preparation: Platelet-poor plasma is prepared from a citrated blood sample.
-
Assay Initiation: A reagent containing tissue factor and phospholipids is added to the plasma to trigger coagulation.
-
Thrombin Measurement: A fluorogenic substrate that is cleaved by thrombin is also added. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.
-
Data Acquisition: The fluorescence is measured over time in a specialized fluorometer.
-
Analysis: The data is used to generate a thrombin generation curve. Key parameters include the lag time, the peak thrombin concentration, and the endogenous thrombin potential (the total amount of thrombin generated).
-
Visualizations
Caption: this compound's mechanism of action in reducing antithrombin levels.
Caption: Workflow for antithrombin-based dose optimization of this compound.
Caption: Decision-making flowchart for managing suspected hypercoagulability.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. hemophilianewstoday.com [hemophilianewstoday.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Sanofi presents amended protocols in this compound clinical studies at EAHAD 2021 [sanofi.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. This compound for Hemophilia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. QFITLIA® (this compound) Bleed Management Guidance | For US Patients [qfitlia.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Sanofi Revises this compound Dosing Regimen to Mitigate Risk of Vascular Thrombosis | NBDF [bleeding.org]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. Thrombin generation for monitoring hemostatic therapy in hemophilia A: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Fitusiran and Concomitant Bypassing Agent Use: A Technical Support Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the concomitant use of fitusiran and bypassing agents. It offers troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly format to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the concomitant use of this compound and bypassing agents?
This compound is a small interfering RNA (siRNA) therapeutic that targets and reduces antithrombin (AT) levels, a key endogenous anticoagulant. By lowering AT, this compound enhances thrombin generation, thereby promoting hemostasis in individuals with hemophilia A or B, irrespective of inhibitor status.[1][2][3] Bypassing agents (BPAs), such as activated prothrombin complex concentrate (aPCC) and recombinant activated factor VII (rFVIIa), are used to manage acute bleeding episodes in patients with inhibitors by directly promoting thrombin generation, bypassing the need for factor VIII or IX.[1][4]
The concomitant use of this compound as a prophylactic therapy with BPAs for the on-demand treatment of breakthrough bleeds is a key area of investigation. The rationale is to provide a steady state of rebalanced hemostasis with this compound, reducing the frequency of spontaneous bleeds, while having an effective treatment option for acute bleeds.[1][2]
Q2: What is the recommended approach for managing breakthrough bleeding in a research setting when using this compound?
In clinical trials, breakthrough bleeds in participants receiving this compound have been managed with reduced doses and/or frequency of BPAs.[5][6][7] The aim is to control bleeding while mitigating the potential risk of thromboembolic events due to the combined pro-hemostatic effects of both therapies.[4][8][9] For preclinical research, it is crucial to establish a clear protocol for bleed management. This may involve dose-ranging studies of BPAs in animal models treated with this compound to determine the minimal effective dose for hemostasis without inducing a prothrombotic state.
Q3: What are the key safety considerations when co-administering this compound and bypassing agents?
The primary safety concern is the potential for an increased risk of thrombosis.[4][9] Clinical trials have reported thromboembolic events in some participants receiving this compound, particularly when high doses of BPAs were used to treat breakthrough bleeds or when antithrombin levels were profoundly suppressed (<10% of normal).[1][4][10] To mitigate this risk, a revised dosing regimen for this compound targeting AT levels of 15% to 35% has been implemented in clinical studies.[1][11][12] Researchers should incorporate regular monitoring of AT levels and markers of coagulation activation in their experimental protocols.
Q4: How does this compound affect standard coagulation assays?
Studies have shown that reducing AT levels to the therapeutic range targeted by this compound does not significantly interfere with standard coagulation assays such as prothrombin time (PT), activated partial thromboplastin time (aPTT), and one-stage or chromogenic factor VIII/IX activity assays.[1][13][14] This allows for the continued use of these assays to monitor factor replacement therapy or assess underlying hemostasis. However, global coagulation assays like the thrombin generation assay (TGA) are sensitive to the effects of this compound and can be valuable tools for assessing its pharmacodynamic effect.[2][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high bleeding rate in animal models on this compound prophylaxis. | Insufficient antithrombin suppression. | Verify the dose and administration of this compound. Measure antithrombin levels to confirm target engagement. Consider a higher dose or more frequent administration based on pharmacokinetic and pharmacodynamic modeling. |
| Assess for the development of anti-drug antibodies against this compound, although this is not a commonly reported issue. | ||
| Signs of thrombosis (e.g., limb swelling, respiratory distress) in animal models. | Excessive antithrombin suppression. | Immediately assess antithrombin levels. If excessively low, consider temporarily discontinuing this compound administration. |
| Concomitant high-dose bypassing agent administration. | Review the dose and frequency of bypassing agent used for any breakthrough bleeds. In future experiments, use the lowest effective dose of the bypassing agent. | |
| Difficulty in interpreting thrombin generation assay (TGA) results. | Pre-analytical variables. | Ensure strict adherence to standardized procedures for blood collection, processing (e.g., centrifugation steps), and storage to minimize variability.[16] |
| Reagent and instrument variability. | Use a validated TGA system with consistent reagent lots. The choice of tissue factor concentration can influence the assay's sensitivity to pro- or anticoagulant states.[16] | |
| Inconsistent antithrombin activity assay results. | Assay variability. | Utilize a validated and standardized chromogenic antithrombin activity assay. The Siemens Healthineers' INNOVANCE Antithrombin assay has been used as a companion diagnostic in this compound clinical trials.[11][17] |
| Sample handling. | Ensure proper sample collection in appropriate anticoagulant tubes and timely processing and storage as per the assay manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating this compound.
Table 1: Annualized Bleeding Rate (ABR) in Patients with Inhibitors (ATLAS-INH Trial)
| Treatment Group | Mean ABR (95% CI) | Median ABR | Zero Treated Bleeds |
| This compound Prophylaxis | 1.7 (1.0-2.7) | 0.0 | 65.8% |
| On-Demand Bypassing Agents | 18.1 (10.6-30.8) | 16.8 | 5.3% |
| Source: ATLAS-INH Phase 3 Trial[18][19] |
Table 2: ABR in Patients Who Switched from Prior Prophylaxis (ATLAS-PPX Trial)
| Treatment Period | Median ABR (Overall) | Median ABR (With Inhibitors) | Median ABR (Without Inhibitors) | Zero Treated Bleeds |
| Prior BPA/CFC Prophylaxis | 4.4 | 6.5 | 4.4 | 16.9% |
| This compound Prophylaxis | 0.0 | 0.0 | 0.0 | 63.1% |
| Source: ATLAS-PPX Phase 3 Trial[20] |
Table 3: Recommended Reduced Dosing for Breakthrough Bleed Management with this compound
| Bypassing Agent/Factor Concentrate | Recommended Dose | Maximum Dose | Minimum Re-dosing Interval |
| Factor VIII | 10 IU/kg | 20 IU/kg | 24 hours |
| Factor IX (standard half-life) | 20 IU/kg | 30 IU/kg | 24 hours |
| Factor IX (extended half-life) | 20 IU/kg | 30 IU/kg | 24 hours |
| aPCC | 50 IU/kg | 100 IU/kg | 12 hours |
| rFVIIa | 90 µg/kg | 180 µg/kg | 2 hours |
| Source: this compound Clinical Trial Protocols and Management Guidelines[9] |
Experimental Protocols
Antithrombin (AT) Activity Assay
Principle: This is a chromogenic assay that measures the functional activity of antithrombin in plasma. A known amount of a target enzyme (e.g., Factor Xa or thrombin) is added to the plasma sample. Antithrombin in the sample will inhibit this enzyme. The residual enzyme activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product. The color intensity is inversely proportional to the antithrombin activity in the sample.
Methodology (Example using a commercial kit like Siemens INNOVANCE Antithrombin): [17]
-
Sample Preparation: Collect whole blood in 3.2% sodium citrate tubes. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma. Samples should be tested fresh or stored frozen at -70°C.
-
Reagent Preparation: Reconstitute reagents according to the manufacturer's instructions. This typically includes a reagent with heparin and excess Factor Xa, and a chromogenic substrate specific for Factor Xa.
-
Assay Procedure (Automated Coagulation Analyzer):
-
The analyzer pipettes the patient plasma and the Factor Xa/heparin reagent into a cuvette and incubates the mixture. During this incubation, the antithrombin in the plasma, potentiated by heparin, neutralizes a portion of the Factor Xa.
-
The chromogenic substrate is then added.
-
The analyzer measures the rate of color change (change in absorbance per minute), which is proportional to the amount of residual Factor Xa.
-
-
Calibration and Quality Control: A calibration curve is generated using plasma standards with known antithrombin activity. Quality control samples with known low, normal, and high AT levels should be run with each batch of samples.
-
Data Analysis: The antithrombin activity of the patient sample is interpolated from the calibration curve and is typically expressed as a percentage of normal activity.
Thrombin Generation Assay (TGA)
Principle: The TGA measures the dynamics of thrombin generation and decay in plasma after the initiation of coagulation. It provides a more "global" assessment of the hemostatic potential than individual clotting factor assays.[15][16][21]
Methodology (Example using a fluorogenic substrate-based assay):
-
Sample Preparation: Prepare platelet-poor plasma as described for the AT activity assay. Strict adherence to pre-analytical procedures is critical for reliable TGA results.[16]
-
Reagent Preparation:
-
Trigger Reagent: Contains a low concentration of tissue factor and phospholipids to initiate coagulation.
-
Fluorogenic Substrate: A synthetic substrate that releases a fluorescent signal when cleaved by thrombin.
-
Calibrator: A thrombin standard of known concentration used to convert the fluorescence signal to thrombin concentration.
-
-
Assay Procedure (Fluorometer with temperature control at 37°C):
-
Pipette the plasma sample into a 96-well plate.
-
Add the trigger reagent to initiate coagulation.
-
Simultaneously, add the fluorogenic substrate and the calibrator (in separate wells).
-
The fluorometer continuously measures the fluorescence intensity over time.
-
-
Data Analysis: The raw fluorescence data is converted into a thrombin generation curve (thrombin concentration vs. time) using the calibrator. Key parameters are derived from this curve:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: Time to reach the peak thrombin concentration.
-
Visualizations
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates on Novel Non-Replacement Drugs for Hemophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Sanofi Revises this compound Dosing Regimen to Mitigate Risk of Vascular Thrombosis | NBDF [bleeding.org]
- 5. ashpublications.org [ashpublications.org]
- 6. S301: CONSUMPTION OF FACTOR CONCENTRATES AND BYPASSING AGENTS FOR MANAGEMENT OF BREAKTHROUGH BLEEDS WITH this compound PROPHYLAXIS IN PEOPLE WITH HAEMOPHILIA A OR B: ANALYSIS OF ATLAS-PPX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Reduced Doses of Factor Concentrates and Bypassing Agents to Treat Breakthrough Bleeds in Patients with Hemophilia A and B on this compound Antithrombin-Based Dosing Regimen: ATLAS-OLE [ash.confex.com]
- 8. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Exploring nonreplacement therapies’ impact on hemophilia and other rare bleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Evaluation of the interference of this compound and antithrombin lowering in plasma on routine coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paper: Reducing Antithrombin in Plasma to Levels Observed in this compound-Treated Patients Does Not Interfere with Coagulation Assays [ash.confex.com]
- 15. Thrombin Generation Assay to Support Hematologists in the Era of New Hemophilia Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 17. fritsmafactor.com [fritsmafactor.com]
- 18. Efficacy and safety of this compound prophylaxis in people with haemophilia A or haemophilia B with inhibitors (ATLAS-INH): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinicaloptions.com [clinicaloptions.com]
- 20. ashpublications.org [ashpublications.org]
- 21. Applicability of the Thrombin Generation Test to Evaluate the Hemostatic Status of Hemophilia A Patients in Daily Clinical Practice [mdpi.com]
Addressing injection site reactions in animal studies of Fitusiran
Welcome to the Technical Support Center for researchers and drug development professionals. This resource provides guidance on addressing injection site reactions (ISRs) observed during animal studies of Fitusiran and other subcutaneously administered siRNA therapeutics.
This center offers troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design, execution, and data interpretation.
I. Troubleshooting Guide: Managing Injection Site Reactions
This guide provides a systematic approach to identifying, evaluating, and mitigating injection site reactions in preclinical animal studies involving this compound and similar siRNA therapeutics.
1.1. Initial Observation and Scoring of Injection Site Reactions
Issue: Erythema, edema, or other visual signs of irritation at the injection site.
Troubleshooting Steps:
-
Standardized Scoring: Implement a consistent and validated scoring system to grade the severity of ISRs. A common system is a modified Draize scale for dermal reactions.
-
Frequency of Observation: Record observations at predefined intervals post-administration (e.g., 1, 6, 24, 48, and 72 hours) to capture the onset, peak, and resolution of the reaction.
-
Documentation: Photograph the injection sites at each observation point with a consistent lighting and background to create a visual record.
1.2. Histopathological Evaluation of Injection Site Reactions
Issue: Need to understand the underlying cellular and tissue changes at the injection site.
Troubleshooting Steps:
-
Tissue Collection: At scheduled necropsy time points, collect the skin and underlying tissue at the injection site.
-
Histological Processing: Process the collected tissues for histopathological examination.
-
Pathological Assessment: A veterinary pathologist should evaluate the slides for evidence of inflammation (e.g., mononuclear cell infiltrates, lymphoid hyperplasia), necrosis, and other tissue changes.[1]
1.3. Investigating the Cause of Injection Site Reactions
Issue: Differentiating between reactions caused by the therapeutic agent, the formulation, or the injection procedure.
Troubleshooting Workflow:
Caption: Troubleshooting logic for ISRs.
1.4. Mitigation Strategies
Issue: Reducing the incidence and severity of injection site reactions.
Potential Solutions:
-
Formulation Optimization:
-
pH and Buffers: Adjust the pH of the formulation to be closer to physiological pH.
-
Excipients: Evaluate the impact of different excipients on local tolerance.
-
-
Dosing and Administration:
-
Concentration and Volume: Investigate if lower concentrations or smaller injection volumes reduce reactivity.
-
Injection Site Rotation: Rotate injection sites to prevent cumulative irritation at a single location.
-
-
Cooling the Injection Site: Pre- or post-injection cooling (e.g., with a cold pack) may help reduce local inflammation and pain.
II. Frequently Asked Questions (FAQs)
2.1. About this compound and Injection Site Reactions
-
What is this compound? this compound is an investigational small interfering RNA (siRNA) therapeutic designed to lower antithrombin levels to rebalance hemostasis in individuals with hemophilia A or B.[2] It is a GalNAc-siRNA conjugate, which facilitates targeted delivery to hepatocytes.
-
Are injection site reactions common with this compound? In human clinical trials, mild and transient injection site reactions, such as erythema and pain, have been reported.[1]
-
What is known about injection site reactions with this compound in animal studies? Specific quantitative data on the incidence and severity of injection site reactions for this compound in animal models are not extensively published in publicly available literature. However, for some GalNAc-siRNA conjugates, nonclinical studies have reported no injection site reactions, while others have noted findings like vacuolated macrophages at the injection site in mice.
2.2. General Questions for siRNA Animal Studies
-
What are the best practices for subcutaneous injections in rodents to minimize procedural-related irritation?
-
Use an appropriate needle gauge (e.g., 25-27G for mice).
-
Limit injection volume based on the animal's size.
-
Ensure the injectate is at room temperature.
-
Rotate injection sites.
-
Use proper restraint to avoid animal movement during injection.
-
-
What animal models are suitable for studying injection site reactions? Rats and non-human primates are commonly used in toxicology studies for siRNA therapeutics.[3] The choice of model may depend on the specific immune response being investigated.
III. Experimental Protocols
3.1. Protocol for Evaluation of Local Tolerance to Subcutaneous Injections in Rats
This protocol provides a general framework for assessing local tolerance. It should be adapted based on the specific therapeutic and research question.
Objective: To evaluate the local tolerance of a subcutaneously administered siRNA therapeutic in rats.
Materials:
-
Test article (siRNA therapeutic)
-
Vehicle control
-
Positive control (optional, e.g., a known irritant)
-
Sterile syringes and needles (appropriate gauge for rats)
-
Clippers
-
Dermal calipers
-
Scoring sheets
Procedure:
-
Animal Acclimation: Acclimate rats to the facility for a minimum of 5 days.
-
Dosing Site Preparation: On the day of dosing, shave the dorsal area of the rats.
-
Dosing: Administer a single subcutaneous injection of the test article, vehicle, or positive control at a designated site.
-
Observation:
-
Observe the animals for any systemic signs of toxicity.
-
At 1, 6, 24, 48, and 72 hours post-injection, score the injection sites for erythema and edema using a standardized scale (see Table 1).
-
Measure the size of any reaction using calipers.
-
-
Necropsy and Histopathology:
-
At the end of the observation period, euthanize the animals.
-
Collect the skin and underlying tissues at the injection site.
-
Process tissues for histopathological examination.
-
Data Presentation:
Table 1: Example Scoring System for Dermal Reactions
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 | Very slight erythema | Very slight edema |
| 2 | Well-defined erythema | Slight edema |
| 3 | Moderate to severe erythema | Moderate edema |
| 4 | Severe erythema (beet redness) | Severe edema |
IV. Signaling Pathways and Workflows
This compound's Mechanism of Action
This compound is an RNA interference (RNAi) therapeutic that targets antithrombin (AT). By silencing the gene responsible for producing AT in the liver, this compound reduces AT levels, leading to increased thrombin generation and improved hemostasis.
Caption: this compound's mechanism of action.
Experimental Workflow for Investigating ISRs
The following workflow outlines the key steps in a preclinical study designed to evaluate injection site reactions.
Caption: Workflow for ISR evaluation.
References
- 1. Injection site reactions after subcutaneous oligonucleotide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAFETY AND EFFICACY OF THE this compound REVISED ANTITHROMBIN-BASED DOSE REGIMEN IN PEOPLE WITH HAEMOPHILIA A OR B, WITH OR WITHOUT INHIBITORS (ATLAS-OLE) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fitusiran and Factor Replacement Therapy in Hemophilia A Models
This guide provides an objective comparison between fitusiran, an investigational RNA interference (RNAi) therapeutic, and traditional factor replacement therapy for the management of Hemophilia A. The analysis is supported by experimental data from preclinical and clinical studies, targeting researchers, scientists, and professionals in drug development.
Introduction to Hemophilia A Therapies
Hemophilia A is an X-linked genetic disorder characterized by a deficiency or dysfunction of coagulation Factor VIII (FVIII), a critical protein in the blood clotting cascade.[1] This deficiency impairs thrombin generation, leading to prolonged and spontaneous bleeding, particularly into joints and muscles.[2][3] The standard of care for decades has been factor replacement therapy, which involves intravenous infusions of plasma-derived or recombinant FVIII to restore hemostasis.[4][5] While effective, this approach is burdened by the need for frequent infusions and the potential development of neutralizing antibodies, known as inhibitors, in a significant portion of patients.[5][6]
This compound represents a novel therapeutic strategy that aims to rebalance hemostasis rather than replace the missing factor.[4] It is a subcutaneously administered small interfering RNA (siRNA) therapeutic that targets and silences the gene for antithrombin (AT), a natural anticoagulant.[6][7] By reducing antithrombin levels, this compound increases thrombin generation, thereby compensating for the FVIII deficiency and improving clot formation.[6][8]
Mechanism of Action: Rebalancing vs. Replacement
The fundamental difference between this compound and factor replacement therapy lies in their approach to restoring hemostasis.
-
Factor VIII Replacement Therapy: This method directly addresses the protein deficiency. Infused FVIII participates in the intrinsic pathway of the coagulation cascade, acting as a cofactor for Factor IXa to activate Factor X. This "tenase complex" is essential for the burst of thrombin generation required to form a stable fibrin clot.[6]
-
This compound (Antithrombin Reduction): this compound does not replace FVIII. Instead, it harnesses the natural RNAi pathway within liver cells to degrade the messenger RNA (mRNA) for antithrombin.[9][10] Antithrombin is a key inhibitor of several coagulation enzymes, most notably thrombin and Factor Xa. By lowering antithrombin levels, the inhibitory control on coagulation is relaxed, leading to increased thrombin generation and a pro-hemostatic state that can overcome the limitation imposed by the absence of FVIII.[6][11]
Efficacy Comparison
The efficacy of this compound and factor replacement therapy has been evaluated in various preclinical and clinical models.
Preclinical Data
Preclinical studies in FVIII-deficient mice demonstrated that reducing antithrombin levels could increase thrombin generation and reduce bleeding.[6] Subcutaneous administration of this compound in hemophilia A mice and non-human primates showed potent, dose-dependent, and durable reductions in antithrombin levels, which resulted in improved thrombin generation.[6] These foundational studies provided the rationale for clinical development. Factor replacement therapy has also been extensively validated in animal models, showing its ability to correct the bleeding phenotype.[1][12]
Clinical Data
Clinical trials, particularly the ATLAS program, have provided robust data on the efficacy of this compound. These studies compared once-monthly subcutaneous this compound prophylaxis against on-demand treatment with factor concentrates or bypassing agents (for patients with inhibitors).
| Trial Name | Patient Population | Treatment Arms | Median Annualized Bleeding Rate (ABR) [IQR] | ABR Reduction with this compound |
| ATLAS-A/B [2] | Hemophilia A or B without inhibitors | This compound Prophylaxis (80 mg monthly) | 0.0 [0.0 - 3.4] | 89.9% vs. On-Demand[2] |
| On-Demand Factor Concentrates | 21.8 [8.4 - 41.0] | |||
| ATLAS-INH [6] | Hemophilia A or B with inhibitors | This compound Prophylaxis (80 mg monthly) | 0.0 [0.0 - 1.7] | 90.8% vs. On-Demand[13] |
| On-Demand Bypassing Agents (BPAs) | 16.8 [6.7 - 23.5] | |||
| ATLAS-PPX [6][14] | Hemophilia A or B (with/without inhibitors) switching from prior prophylaxis | This compound Prophylaxis (80 mg monthly) | 0.0 [0.0 - 2.3] | 61.1% vs. Prior Prophylaxis[14] |
| Prior Prophylaxis (Factor or BPA) | 4.4 [2.2 - 10.9] |
Table 1: Summary of Efficacy Data from this compound Phase 3 ATLAS Trials.
The data consistently show that this compound prophylaxis leads to a statistically significant and clinically meaningful reduction in bleeding episodes compared to on-demand therapies.[13] A large percentage of participants receiving this compound experienced zero treated bleeds.[2][6] Furthermore, the ATLAS-PPX study demonstrated that switching from a prior prophylactic regimen (either factor or BPA) to this compound resulted in a further reduction in bleeding rates.[14][15]
Experimental Protocols & Methodologies
Evaluating the efficacy of hemostatic agents requires specialized in-vivo and ex-vivo assays.
Preclinical Bleeding Model: Tail Clip Assay
A standard method to assess hemostatic function in rodent models of hemophilia is the tail clip or tail transection assay.
Objective: To quantify blood loss and survival following a standardized injury in hemophilia A mice treated with a therapeutic agent.
Protocol:
-
Animal Model: FVIII knockout (FVIII-KO) mice are used, which mimic the severe hemophilia A phenotype.[1][3]
-
Treatment: A cohort of mice receives the experimental therapy (e.g., subcutaneous this compound or intravenous FVIII), while a control group receives a placebo.
-
Procedure: Under anesthesia, the distal tip of the tail (e.g., 3 mm) is transected using a sterile scalpel.
-
Measurement: The tail is immediately immersed in pre-warmed saline (37°C). Blood loss is quantified by measuring the amount of hemoglobin in the saline using spectrophotometry. Survival rates and time to cessation of bleeding are also recorded.
-
Analysis: Blood loss and survival rates are compared between the treated and control groups to determine therapeutic efficacy.
Ex-Vivo Efficacy Model: Thrombin Generation Assay (TGA)
TGA is a critical tool for assessing the overall potential of a plasma sample to generate thrombin, providing a more holistic view of coagulation than individual factor assays. It is particularly relevant for evaluating therapies like this compound that rebalance hemostasis.
Objective: To measure the dynamics of thrombin generation in plasma from subjects treated with this compound or factor replacement therapy.
Protocol:
-
Sample Collection: Platelet-poor plasma is prepared from blood samples collected from subjects.
-
Assay Principle: A trigger (e.g., tissue factor) is added to the plasma along with a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin.
-
Measurement: The fluorescence is measured over time in a microplate fluorometer.
-
Parameters: Key output parameters include:
-
Lag Time: Time to the start of thrombin generation.
-
Peak Thrombin: The maximum concentration of thrombin generated.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).
-
-
Analysis: In hemophilia A, TGA typically shows a prolonged lag time and reduced Peak Thrombin and ETP. Effective therapies are expected to normalize these parameters. This compound has been shown to significantly increase thrombin generation in clinical trials.[6]
Safety and Tolerability
The safety profiles of factor replacement therapy and this compound are distinct and critical for therapeutic decisions.
| Adverse Event of Interest | Factor Replacement Therapy | This compound |
| Inhibitor Development | Occurs in ~20-30% of previously untreated patients with severe Hemophilia A.[5] A major complication rendering therapy ineffective. | Does not carry a risk of FVIII inhibitor development as it does not involve FVIII protein. Effective in patients with and without inhibitors.[6] |
| Thrombotic Events (Blood Clotting) | Low risk, but can occur, especially with bypassing agents used for inhibitor patients. | A key risk identified. An adjusted dose regimen targeting AT activity of 15-35% was implemented to mitigate this risk.[11] A boxed warning for thrombotic events is included in its FDA approval.[16] |
| Elevated Liver Enzymes (ALT) | Not a commonly associated risk. | Transient elevations in alanine transaminase (ALT) have been observed in clinical trials.[4] Requires monitoring of liver function tests.[16] |
| Administration Route & Frequency | Intravenous (IV) infusions, typically 2-3 times per week for prophylaxis. | Subcutaneous (SC) injection, administered as infrequently as once every two months with the adjusted dose regimen.[11][16] |
Table 2: Comparative Safety and Tolerability Profile.
Conclusion
This compound and factor replacement therapy represent two different paradigms for the management of Hemophilia A.
Factor replacement therapy is a well-established treatment that directly replaces the deficient protein, but it is limited by frequent intravenous infusions and the significant risk of inhibitor development.[5]
This compound offers a novel, subcutaneously administered prophylactic option that rebalances hemostasis by reducing antithrombin.[6][16] Clinical data have demonstrated its potential to provide consistent bleed protection for individuals with Hemophilia A, regardless of inhibitor status, with a reduced treatment burden.[6][14] However, its use requires careful management and monitoring for potential risks, including thrombosis and liver enzyme elevations.[11][16]
The choice between these therapies will depend on individual patient factors, including inhibitor status, venous access, treatment adherence, and risk tolerance. The development of therapies like this compound marks a significant evolution in hemophilia care, moving beyond simple protein replacement to manipulating the broader hemostatic balance.
References
- 1. Animal Models of Hemophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and In vivo Model Systems for Hemophilia A Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. www1.wfh.org [www1.wfh.org]
- 6. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanofi's this compound, Promising for Hemophilia Cures | NBDF [bleeding.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. Data from two Phase 3 studies demonstrating this compound significantly reduced bleeds in people with hemophilia A or B, with or without inhibitors, were featured at ASHâs plenary and late-breaking sessions [sanofi.com]
- 14. This compound prophylaxis reduced bleeds by 61% in people with hemophilia A or B, with or without inhibitors, compared to prior factor or bypassing agent prophylaxis [sanofi.com]
- 15. hemophilianewstoday.com [hemophilianewstoday.com]
- 16. FDA Approves Novel Treatment for Hemophilia A or B, with or without Factor Inhibitors | FDA [fda.gov]
Comparing Fitusiran and emicizumab's mechanisms of action
An Objective Comparison of Fitusiran and Emicizumab for the Treatment of Hemophilia
This guide provides a detailed comparison of two novel non-factor therapies for hemophilia: this compound, an RNA interference (RNAi) therapeutic, and Emicizumab, a bispecific monoclonal antibody. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their distinct mechanisms of action, supported by comparative clinical data and detailed experimental methodologies.
Mechanism of Action
This compound and emicizumab represent innovative approaches to managing hemophilia by rebalancing the coagulation cascade through entirely different pathways.
This compound: Silencing an Anticoagulant
This compound is a subcutaneously administered small interfering RNA (siRNA) therapeutic. Its mechanism is not to replace a missing clotting factor but to down-regulate a natural anticoagulant, antithrombin (AT).[1][2][3]
-
Hepatic Targeting: this compound is designed to be taken up by hepatocytes (liver cells), the primary site of antithrombin synthesis.[4]
-
RNA Interference: Inside the hepatocyte, this compound utilizes the natural RNAi pathway. It binds to the RNA-Induced Silencing Complex (RISC).[5]
-
mRNA Degradation: The this compound-RISC complex specifically targets and binds to the messenger RNA (mRNA) that codes for antithrombin. This binding leads to the cleavage and degradation of the antithrombin mRNA.[1][4]
-
Reduced AT Synthesis: By destroying the mRNA template, this compound prevents the synthesis of new antithrombin protein, leading to a sustained reduction in circulating AT levels.[4][5]
-
Rebalancing Hemostasis: Antithrombin is a potent inhibitor of several coagulation enzymes, most notably thrombin (Factor IIa) and Factor Xa. By lowering AT levels, this compound reduces this natural inhibition, thereby increasing thrombin generation and promoting clot formation to a level that can provide effective hemostasis in individuals with hemophilia A or B.[1][3][6]
Emicizumab: Mimicking a Cofactor
Emicizumab is a humanized bispecific monoclonal antibody that provides a prophylactic treatment for hemophilia A.[7] Its mechanism of action is to mimic the function of the missing or deficient activated Factor VIII (FVIIIa).[8][9]
-
Bispecific Binding: Emicizumab has a unique structure with two different antigen-binding arms. One arm is engineered to bind to activated Factor IX (FIXa), and the other arm binds to Factor X (FX).[8][10]
-
Bridging Enzyme and Substrate: In a healthy individual, FVIIIa acts as a critical cofactor by holding FIXa and FX in close proximity and in the correct orientation on the surface of activated platelets. This facilitates the efficient conversion of FX to its active form, FXa. Emicizumab replicates this "bridging" function.[11][12]
-
Restoring Tenase Complex Activity: By simultaneously binding to both FIXa and FX, emicizumab brings the enzyme (FIXa) and its substrate (FX) together, effectively replacing the scaffolding role of FVIIIa in the intrinsic tenase complex.[8][9]
-
Enhanced FX Activation: This action significantly enhances the rate of FXa generation, a crucial step leading to the burst of thrombin generation required for stable clot formation.[12] Unlike FVIII, emicizumab is not a direct structural homolog, which means it is not recognized or neutralized by FVIII inhibitors.[13]
Comparative Efficacy and Safety Data
Clinical trials have demonstrated the efficacy of both this compound and emicizumab in reducing bleeding rates in people with hemophilia A and B, with or without inhibitors.
| Parameter | This compound | Emicizumab |
| Indication | Prophylaxis for Hemophilia A or B, with or without inhibitors.[2] | Prophylaxis for Hemophilia A, with or without inhibitors.[7][14] |
| Administration | Subcutaneous, once monthly or every two months.[15] | Subcutaneous, weekly, every two weeks, or every four weeks.[15] |
| Annualized Bleed Rate (ABR) | Median observed ABR of 0.0 in phase 3 trials (ATLAS-INH & ATLAS-A/B).[1] | ABR reduction of 87-96% compared to no prophylaxis in pivotal trials.[10] |
| Zero Bleeds | A high percentage of patients achieved zero treated bleeds. | In the HAVEN 3 study, 55.6% of patients on every-week dosing had zero treated bleeds. |
| Key Safety Concerns | Risk of thrombotic events, particularly with very low AT levels (<10%).[15] A revised dosing regimen targets AT levels of 15-35% to mitigate this risk.[6][15] | Thrombotic microangiopathy (TMA) and thrombotic events, primarily when used concomitantly with high cumulative doses of activated prothrombin complex concentrate (aPCC).[16] |
Experimental Protocols & Methodologies
The unique mechanisms of this compound and emicizumab necessitate specific laboratory assays for monitoring their activity and ensuring patient safety.
Assays for this compound
The primary goal of this compound monitoring is to measure antithrombin activity to ensure it remains within the target therapeutic range (15-35%) for optimal safety and efficacy.[17]
-
Antithrombin (AT) Activity Assay:
-
Principle: Chromogenic assays are used to measure the functional activity of AT in plasma. These assays are based on the ability of AT to inhibit serine proteases like Factor Xa (FXa) or thrombin (Factor IIa).[17]
-
Methodology:
-
The patient's plasma is incubated with a known, excess amount of a target enzyme (e.g., FXa).
-
During incubation, the AT in the plasma forms a complex with and neutralizes a portion of the FXa.
-
A chromogenic substrate, which is a target for the remaining active FXa, is then added.
-
The residual FXa cleaves the substrate, releasing a colored compound (p-nitroaniline).
-
The amount of color produced is measured by a spectrophotometer and is inversely proportional to the AT activity in the patient's plasma.
-
-
Recommended Assay: Studies have shown that the Siemens INNOVANCE AT assay can reliably measure AT activity at the clinical decision points of 15–35% and is considered suitable for the clinical management of patients on this compound.[17]
-
Assays for Emicizumab
Monitoring emicizumab is complex because the drug significantly interferes with standard clotting-based assays.[14]
-
Interference with Standard Assays: Emicizumab's FVIII-mimetic activity leads to a profound shortening of the activated partial thromboplastin time (aPTT).[18] This renders aPTT-based tests, including traditional one-stage FVIII activity assays, unreliable for monitoring hemostasis, measuring FVIII inhibitor titers, or assessing the effect of replacement factor.[14]
-
Emicizumab Concentration Measurement:
-
Principle: A modified one-stage clotting assay (mOSA) or a chromogenic substrate assay (CSA) can be used to determine the plasma concentration of emicizumab.
-
Methodology (mOSA):
-
The assay is based on a standard FVIII one-stage clotting assay.
-
Crucially, the standard FVIII plasma calibrators are replaced with emicizumab-specific calibrators.[13][19]
-
The patient's plasma is typically pre-diluted to a higher degree (e.g., 1:8 or 1:40) to bring the drug concentration into the assay's linear range.[13][19]
-
The time to clot formation is measured and compared against the calibration curve to quantify the emicizumab concentration (usually in µg/mL).
-
-
-
Measuring FVIII Activity or Inhibitor Titer:
-
Principle: To accurately measure endogenous or infused FVIII activity in a patient on emicizumab, or to measure an FVIII inhibitor titer, it is necessary to use an assay that is not affected by the drug.
-
Methodology (Chromogenic Bethesda Assay):
-
A chromogenic FVIII assay that utilizes bovine-derived Factor IXa and Factor X is recommended.[18][20]
-
Emicizumab is a humanized antibody and does not efficiently bind or bridge the bovine-derived factors.
-
Therefore, this assay measures the activity of human FVIII without interference from emicizumab, allowing for accurate monitoring of replacement therapy or inhibitor levels.[20]
-
-
References
- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Antithrombin lowering in hemophilia: a closer look at this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Emicizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Emicizumab: the hemophilia A game-changer | Haematologica [haematologica.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Factor VIIIa-mimetic cofactor activity of a bispecific antibody to factors IX/IXa and X/Xa, emicizumab, depends on its ability to bridge the antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factor VIIIa-mimetic cofactor activity of a bispecific antibody to factors IX/IXa and X/Xa, emicizumab, depends on its ability to bridge the antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. How HEMLIBRA® (emicizumab-kxwh) Works [hemlibra-hcp.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Emicizumab: the hemophilia A game-changer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at this compound Clinical Decision‐Making Points - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ukhcdo.org [ukhcdo.org]
- 19. researchgate.net [researchgate.net]
- 20. Consensus recommendations on appropriate coagulation tests during emicizumab administration in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
Fitusiran Demonstrates Robust Efficacy in Hemophilia B Without Inhibitors: A Comparative Analysis
Fitusiran, an investigational small interfering RNA (siRNA) therapeutic, has shown significant efficacy in reducing bleeding rates in individuals with hemophilia B without inhibitors, according to data from several key clinical trials. This guide provides a comprehensive comparison of this compound's performance against established Factor IX replacement therapies and other novel non-factor agents, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound's novel mechanism of action, which involves silencing the expression of antithrombin (AT), a key inhibitor of the coagulation cascade, leads to increased thrombin generation and improved hemostasis.[1] This approach offers a promising alternative to traditional Factor IX replacement therapies.
Comparative Efficacy: Annualized Bleeding Rates
The primary measure of efficacy in hemophilia clinical trials is the annualized bleeding rate (ABR). A summary of ABR data from pivotal trials of this compound and comparator treatments is presented below.
| Treatment | Trial | Patient Population | Median ABR (IQR) |
| This compound | ATLAS-A/B | Hemophilia A or B without inhibitors | 0.0 (0.0-1.7) vs. 21.8 (8.4-4.1) for on-demand CFCs |
| This compound | ATLAS-PPX | Hemophilia A or B without inhibitors (switched from prior prophylaxis) | 0.0 (0.0-2.7) vs. 4.4 (2.2-8.7) for prior CFC prophylaxis |
| This compound | Phase 2 OLE | Hemophilia A or B without inhibitors | 0.70 (Original Dose), 0.87 (AT-based Dose) |
| BeneFIX® (rFIX) | Phase 3 | Moderately severe to severe hemophilia B | 2.0 vs. 33.6 for on-demand treatment |
| Rixubis® (rFIX) | Pivotal Study | Severe or moderately severe hemophilia B (≥12 years) | 2.0 (0.0-23.4) |
| Idelvion® (rIX-FP) | PROLONG-9FP | Severe hemophilia B (≥12 years) | 0.0 (0.0-2.9) for 7-day prophylaxis, 0.0 (0.0-2.2) for 14-day prophylaxis |
| Alprolix® (rFIXFc) | B-LONG | Severe hemophilia B (≥12 years) | 3.0 (weekly prophylaxis), 1.4 (interval-adjusted prophylaxis) |
| Concizumab | explorer7 | Hemophilia A/B with inhibitors | 1.7 (prophylaxis) vs 10.6 (on-demand) for patients with target joints |
ABR = Annualized Bleeding Rate; IQR = Interquartile Range; OLE = Open-Label Extension; rFIX = recombinant Factor IX; rIX-FP = recombinant Factor IX-Albumin Fusion Protein; rFIXFc = recombinant Factor IX Fc Fusion Protein; CFC = Clotting Factor Concentrate; AT = Antithrombin. Data for concizumab is for patients with inhibitors and is included for context on non-factor therapies.
Mechanism of Action and Experimental Workflows
To visually represent the underlying biological and procedural frameworks of this compound's application, the following diagrams have been generated.
Detailed Experimental Protocols
The efficacy and safety of this compound in hemophilia B without inhibitors have been primarily evaluated in the ATLAS-A/B and ATLAS-PPX trials, as well as a Phase 2 open-label extension study.
ATLAS-A/B Study (NCT03417245)
-
Study Design: A multicenter, open-label, randomized, phase 3 trial.[2]
-
Participants: Male participants aged 12 years or older with severe hemophilia A or B without inhibitors who were previously treated on-demand with clotting factor concentrates.[2]
-
Randomization: Participants were randomly assigned in a 2:1 ratio to receive either this compound prophylaxis or to continue on-demand clotting factor concentrates.[2]
-
Treatment Regimen: The this compound group received a subcutaneous injection of 80 mg once monthly for 9 months.[2][3] The on-demand group continued their standard treatment for bleeding episodes.[2]
-
Primary Endpoint: The primary efficacy endpoint was the annualized bleeding rate (ABR).[2]
-
Bleed Definition: A treated bleeding episode was defined as any hemorrhage requiring administration of clotting factor concentrates.[4]
ATLAS-PPX Study (NCT03549871)
-
Study Design: A phase 3, multicenter, multinational, open-label trial.[4]
-
Participants: Males aged 12 years or older with hemophilia A or B, with or without inhibitors, who had previously received prophylaxis with a bypassing agent or clotting factor concentrate.[4][5]
-
Treatment Regimen: Participants continued their prior prophylaxis for a 6-month period and then switched to once-monthly 80 mg subcutaneous this compound prophylaxis for 7 months.[4][5]
-
Primary Endpoint: The primary endpoint was the ABR during the prior prophylaxis period compared to the this compound efficacy period.[5][6]
Phase 2 Open-Label Extension Study (NCT02554773)
-
Study Design: A long-term, open-label extension study for participants who completed a phase 1 study.[7]
-
Participants: Male participants with moderate or severe hemophilia A or B, with or without inhibitors.[7]
-
Treatment Regimen: Participants initially received monthly subcutaneous this compound (50 mg or 80 mg). Following a voluntary dosing pause due to thrombotic events in the broader this compound program, an antithrombin (AT)-based dose regimen was introduced, targeting AT activity levels of 15% to 35%.[7][8]
-
Efficacy Assessment: The observed median ABR was evaluated under both the original and the AT-based dose regimens.[7]
Conclusion
The clinical data to date consistently demonstrate that this compound prophylaxis leads to a statistically significant and clinically meaningful reduction in the annualized bleeding rate for individuals with hemophilia B without inhibitors. Its subcutaneous, once-monthly dosing schedule also presents a potential reduction in treatment burden compared to intravenous Factor IX replacement therapies. The long-term safety and efficacy of the AT-based dosing regimen continue to be evaluated to optimize the benefit-risk profile of this promising therapeutic agent.
References
- 1. Benefits of ALPROLIX prophylaxis | Alprolix.com [alprolix.com]
- 2. This compound prophylaxis in people with severe haemophilia A or haemophilia B without inhibitors (ATLAS-A/B): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QFITLIA® (this compound) ATLAS Trial Design | For US HCPs [pro.campus.sanofi]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound prophylaxis in people with hemophilia A or B who switched from prior BPA/CFC prophylaxis: the ATLAS-PPX trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S303: A PHASE 3 STUDY (ATLAS-PPX) TO EVALUATE EFFICACY AND SAFETY OF this compound IN PEOPLE WITH HAEMOPHILIA A OR B WHO HAVE SWITCHED FROM PRIOR CLOTTING FACTOR CONCENTRATE OR BYPASSING AGENT PROPHYLAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hemophiliafed.org [hemophiliafed.org]
Fitusiran Demonstrates Overwhelming Superiority Over On-Demand Treatment in Landmark Hemophilia Studies
New clinical data reveals that fitusiran, an investigational siRNA therapeutic, significantly reduces bleeding rates and improves the quality of life in patients with hemophilia A or B, with or without inhibitors, when compared to traditional on-demand therapies. The ATLAS-A/B and ATLAS-INH phase 3 trials have provided robust evidence of this compound's potential to shift the treatment paradigm from managing bleeds to preventing them.
This compound, developed by Sanofi, employs a novel mechanism of action by targeting and lowering antithrombin (AT), a key inhibitor of coagulation. This action helps to rebalance hemostasis in individuals with hemophilia, leading to improved clot formation and a significant reduction in bleeding episodes.[1][2][3] The data from recent studies underscores the prophylactic efficacy of this approach, offering a promising alternative to the burdensome and less effective on-demand use of clotting factor concentrates or bypassing agents.
Key Efficacy Findings: A Head-to-Head Comparison
The clinical evidence for this compound's superiority is primarily derived from two pivotal phase 3 studies: ATLAS-A/B, which enrolled patients without inhibitors, and ATLAS-INH, which focused on patients with inhibitors. In both trials, prophylactic treatment with this compound resulted in a statistically significant and clinically meaningful reduction in the annualized bleeding rate (ABR) compared to on-demand treatment.[1][4][5]
Across both studies, prophylactic this compound reduced annualized bleeding rates by approximately 90% compared to the control arms.[4][5] In the ATLAS-A/B study, the median ABR in the this compound group was zero, a stark contrast to the 21.8 median ABR in the on-demand group.[6][7] Similarly, in the ATLAS-INH study, the median ABR for patients receiving this compound was 0.00, compared to 16.8 for those on on-demand bypassing agents.[1]
A significant proportion of patients treated with this compound experienced no bleeding episodes whatsoever. In the ATLAS-A/B trial, 51% of participants on this compound had zero bleeds, compared to just 5% in the on-demand arm.[4][5] The results were even more pronounced in the ATLAS-INH study, where 66% of patients receiving this compound experienced zero bleeds, versus only 5% in the comparator group.[4][5]
Beyond the primary endpoint of ABR, this compound also demonstrated a significant reduction in spontaneous and joint bleeding rates, which are major contributors to the long-term morbidity of hemophilia.[1][6] Furthermore, patients treated with this compound reported significant improvements in their health-related quality of life.[1][6]
Quantitative Data Summary
The following tables provide a detailed summary of the key quantitative data from the ATLAS-A/B and ATLAS-INH studies, highlighting the stark contrast in efficacy between this compound prophylaxis and on-demand treatment.
Table 1: Efficacy of this compound in Hemophilia A and B without Inhibitors (ATLAS-A/B Study)
| Metric | This compound Prophylaxis (80mg monthly) | On-Demand Clotting Factor Concentrates |
| Median Annualized Bleeding Rate (ABR) | 0.0[6][7] | 21.8[6][7] |
| Mean Annualized Bleeding Rate (ABR) Reduction | 89.9%[6][8] | N/A |
| Participants with Zero Bleeds | 51% (40 out of 79)[4][5] | 5% (2 out of 40)[4][5] |
| Annualized Joint Bleeding Rate Reduction | 90.3%[6] | N/A |
Table 2: Efficacy of this compound in Hemophilia A and B with Inhibitors (ATLAS-INH Study)
| Metric | This compound Prophylaxis (80mg monthly) | On-Demand Bypassing Agents |
| Median Annualized Bleeding Rate (ABR) | 0.00[1] | 16.8[1] |
| Mean Annualized Bleeding Rate (ABR) | 1.7[1][9] | 18.1[1][9] |
| ABR Reduction | 90.8%[9][10] | N/A |
| Participants with Zero Bleeds | 66% (25 out of 38)[4][5] | 5% (1 out of 19)[4][5] |
Visualizing the Science: Mechanism and Study Design
To better understand the scientific underpinnings of this compound's success, the following diagrams illustrate its mechanism of action and the workflow of the pivotal clinical trials.
Caption: this compound's Mechanism of Action.
Caption: ATLAS Clinical Trial Workflow.
Caption: this compound's Superiority over On-Demand Treatment.
Experimental Protocols
The ATLAS-A/B and ATLAS-INH studies were randomized, open-label, phase 3 clinical trials.[4][5]
-
ATLAS-A/B Study: This trial enrolled 120 male participants aged 12 years and older with severe hemophilia A or B without inhibitors who were previously on on-demand treatment with clotting factor concentrates.[5][6] Participants were randomized in a 2:1 ratio to receive either once-monthly subcutaneous injections of 80mg this compound for prophylaxis or to continue their on-demand regimen for nine months.[5] The primary endpoint was the annualized bleeding rate.[5]
-
ATLAS-INH Study: This study included 57 male participants aged 12 and older with severe hemophilia A or B with inhibitors to factor VIII or IX.[1][4] These patients were receiving on-demand treatment with bypassing agents (BPA).[4] They were randomized in a 2:1 ratio to either receive once-monthly 80mg subcutaneous this compound prophylaxis or to continue with on-demand BPA for nine months.[4][5] The primary endpoint was the annualized bleeding rate.[1][4]
Safety and Tolerability
The safety profile of this compound in these studies was generally consistent with previously identified risks.[6] The most common adverse events reported in the this compound arms included the common cold, upper respiratory tract infection, and elevated liver enzymes (alanine aminotransferase).[6][9][10] Thromboembolic events were reported in a small number of participants in the ATLAS-INH study.[9] It is important to note that risk mitigation strategies, including dose adjustments, have been implemented in ongoing studies.[11]
Conclusion
The evidence from the ATLAS program strongly supports the superiority of this compound prophylaxis over on-demand treatment for individuals with hemophilia A or B, regardless of inhibitor status. The significant reduction in bleeding rates, coupled with the high percentage of patients achieving zero bleeds and improvements in quality of life, positions this compound as a potentially transformative therapy in the management of hemophilia. The subcutaneous, once-monthly dosing also offers a less burdensome treatment regimen, which could further enhance patient adherence and outcomes. As research continues, this compound holds the promise of a new era of prophylactic care for the hemophilia community.
References
- 1. ATLAS-INH: this compound Reduces Bleeding Rates in Hemophilia A and B With Inhibitors | Cancer Nursing Today [cancernursingtoday.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hemophiliafed.org [hemophiliafed.org]
- 5. Press Release: Two this compound Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]
- 6. hemophilianewstoday.com [hemophilianewstoday.com]
- 7. jwatch.org [jwatch.org]
- 8. Data from two Phase 3 studies demonstrating this compound significantly reduced bleeds in people with hemophilia A or B, with or without inhibitors, were featured at ASHâs plenary and late-breaking sessions [sanofi.com]
- 9. Efficacy and safety of this compound prophylaxis in people with haemophilia A or haemophilia B with inhibitors (ATLAS-INH): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. ashpublications.org [ashpublications.org]
A Comparative Analysis of Fitusiran and Other Novel Therapies for Hemophilia
A new era in hemophilia management has dawned with the emergence of non-factor replacement therapies that offer novel mechanisms of action and improved convenience for patients. This guide provides a detailed cross-study comparison of Fitusiran, a small interfering RNA (siRNA) therapeutic, with other leading novel agents, Concizumab and Marstacimab, which are monoclonal antibodies. The focus is on their distinct approaches to rebalancing the coagulation cascade, supported by key clinical trial data and experimental methodologies.
The traditional management of hemophilia A and B, characterized by deficiencies in clotting factor VIII and IX respectively, has relied on frequent intravenous infusions of factor concentrates. While effective, this approach is burdensome and can be complicated by the development of inhibitory antibodies.[1][2] The novel therapies discussed herein bypass the need for factor replacement by targeting the body's natural anticoagulant pathways, aiming to restore hemostatic balance.[1][3]
Mechanisms of Action: A Divergent Approach to Hemostasis
This compound, Concizumab, and Marstacimab employ distinct strategies to enhance thrombin generation, the central enzyme in the formation of a stable blood clot.
This compound: This therapy utilizes RNA interference (RNAi) to reduce the levels of antithrombin (AT), a key inhibitor of thrombin and other clotting factors.[2][4][5][6] By silencing the AT gene expression in the liver, this compound effectively lowers the anticoagulant threshold, thereby increasing thrombin generation and promoting clot formation.[4][6]
Concizumab and Marstacimab: Both are monoclonal antibodies that target the Tissue Factor Pathway Inhibitor (TFPI), another critical natural anticoagulant.[1][7] TFPI primarily inhibits the initiation phase of coagulation by neutralizing Factor Xa and the Tissue Factor-Factor VIIa complex.[8][9] By binding to and inhibiting TFPI, Concizumab and Marstacimab allow for a more robust initiation of the coagulation cascade, leading to enhanced thrombin production.[8][9] While both target TFPI, Marstacimab specifically binds to the Kunitz-2 domain of TFPI.[8][9]
Clinical Efficacy: A Comparative Look at Annualized Bleeding Rates
The primary measure of efficacy for prophylactic hemophilia treatments is the annualized bleeding rate (ABR). Clinical trials for this compound, Concizumab, and Marstacimab have demonstrated significant reductions in ABR compared to on-demand treatment.
| Therapy (Trial) | Patient Population | Dosing Regimen | Median ABR (On-Demand) | Median ABR (Prophylaxis) | ABR Reduction |
| This compound (ATLAS-INH)[1][10] | Hemophilia A/B with inhibitors | 80 mg monthly (subcutaneous) | 19.6 | 0.0 | >90% |
| This compound (ATLAS-A/B)[1][10] | Hemophilia A/B without inhibitors | 80 mg monthly (subcutaneous) | 21.8 | 0.0 | ~90% |
| This compound (ATLAS-PPX)[11][12] | Hemophilia A/B with/without inhibitors (switched from prior prophylaxis) | 80 mg monthly (subcutaneous) | 6.5 (with inhibitors), 4.4 (without inhibitors) | 0.0 | 79.7% (with inhibitors), 46.4% (without inhibitors) |
| Concizumab (explorer7) | Hemophilia A/B with inhibitors | Daily (subcutaneous) | 11.8 | 1.7 (mean) | 86% |
| Concizumab (explorer5)[13][14] | Severe Hemophilia A without inhibitors | Daily (subcutaneous) | N/A | 7.0 (estimated) | N/A |
| Marstacimab (BASIS)[8][9][15] | Severe Hemophilia A / Mod-Severe to Severe Hemophilia B without inhibitors | 150 mg weekly (subcutaneous) after loading dose | 39.86 (mean) | 3.20 (mean) | 92% |
| Marstacimab (BASIS)[9][15] | Severe Hemophilia A / Mod-Severe to Severe Hemophilia B without inhibitors (vs. prior prophylaxis) | 150 mg weekly (subcutaneous) after loading dose | 7.90 (mean) | 5.09 (mean) | 35% |
Safety and Tolerability Profile
While these novel therapies have shown promising efficacy, their safety profiles are a critical consideration.
This compound: The primary safety concern with this compound has been the risk of thrombotic events.[1][16] This led to a temporary pause in clinical trials and the implementation of an antithrombin-based dose regimen (AT-DR) to maintain AT activity levels between 15% and 35%, which has been associated with an improved safety profile.[4][17] Other reported adverse events include injection site reactions and elevated liver enzymes.[18][19]
Concizumab: The development of Concizumab was also impacted by thromboembolic events observed in phase 3 trials, leading to a temporary clinical pause.[13] No thromboembolic events were reported after treatment was restarted. The most common adverse events are mild and include injection site reactions.[13]
Marstacimab: Marstacimab has demonstrated a favorable safety profile, with no thromboembolic events reported in clinical trials.[8][9][15][20] The most common adverse events are mild to moderate and include injection site reactions.[15][20]
Experimental Protocols: A Glimpse into the Clinical Trials
The clinical development of these therapies has followed rigorous protocols to establish their safety and efficacy.
Key Methodological Aspects of Pivotal Trials:
-
Study Design: The majority of the pivotal trials were multicenter, randomized, open-label studies.[1][11][15]
-
Patient Population: Trials typically enrolled male patients aged 12 years and older with severe hemophilia A or moderately severe to severe hemophilia B, with separate cohorts for patients with and without inhibitors.[4][13][15]
-
Comparator Arms: The efficacy of prophylactic treatment was generally compared against on-demand treatment with bypassing agents (for inhibitor patients) or standard factor concentrates (for non-inhibitor patients).[1] Some trials, like ATLAS-PPX, compared the novel therapy to prior prophylactic regimens.[11]
-
Primary Endpoint: The primary efficacy endpoint was consistently the annualized bleeding rate (ABR).[11][15][17]
-
Safety Assessments: Safety was rigorously monitored through the recording of all adverse events, with a special focus on thromboembolic events, injection site reactions, and the development of anti-drug antibodies.[13][15][17]
Conclusion
This compound, Concizumab, and Marstacimab represent significant advancements in the prophylactic treatment of hemophilia A and B. Their novel mechanisms of action, targeting natural anticoagulant pathways, offer effective bleeding protection with the convenience of subcutaneous administration. While this compound and Concizumab have raised concerns regarding thrombotic risk, which are being addressed through modified dosing and careful monitoring, Marstacimab has so far demonstrated a favorable safety profile in this regard. The choice of therapy will ultimately depend on a comprehensive evaluation of the individual patient's clinical characteristics, inhibitor status, and a thorough discussion of the benefit-risk profile of each agent. Continued long-term studies and real-world evidence will be crucial in further defining the role of these transformative therapies in the evolving landscape of hemophilia care.
References
- 1. Nonfactor Therapies for Hemophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Safety and Efficacy of Concizumab in Hemophilia A/B Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marstacimab for the Treatment of Hemophilia A or B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pfizer Announces Positive Marstacimab Results from Pivotal Phase 3 Hemophilia A and B Trial | Pfizer [pfizer.com]
- 10. Press Release: Two this compound Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]
- 11. This compound prophylaxis in people with hemophilia A or B who switched from prior BPA/CFC prophylaxis: the ATLAS-PPX trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound prophylaxis in people with hemophilia A or B who switched from prior BPA/CFC prophylaxis: the ATLAS-PPX trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Subcutaneous concizumab prophylaxis in hemophilia A and hemophilia A/B with inhibitors: phase 2 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. This compound prophylaxis reduced bleeds by 61% in people with hemophilia A or B, with or without inhibitors, compared to prior factor or bypassing agent prophylaxis [sanofi.com]
- 19. This compound Reduces Bleeding Risk in Patients With Hemophilia A or B Without Inhibitors | Docwire News [docwirenews.com]
- 20. Marstacimab Phase 3 Data Presented at ASH 2023 Demonstrate Significant Bleed Reduction in Hemophilia A and B | Pfizer [pfizer.com]
Navigating the Future of Hemophilia Prophylaxis: A Comparative Guide to Fitusiran's Long-Term Efficacy
For Immediate Release
A deep dive into the long-term prophylactic treatment landscape for hemophilia reveals the promising efficacy of fitusiran, an investigational small interfering RNA (siRNA) therapeutic. This guide offers a comprehensive comparison of this compound with other established and emerging prophylactic treatments, supported by extensive experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a novel therapy targeting antithrombin, has demonstrated sustained efficacy in reducing bleeding episodes in individuals with hemophilia A and B, with or without inhibitors, over extended periods. This report provides a granular analysis of its performance in key clinical trials and benchmarks it against current standards of care, including factor replacement therapies and other non-factor agents like emicizumab and concizumab.
Comparative Efficacy of Prophylactic Treatments
The primary measure of efficacy in hemophilia prophylaxis is the annualized bleeding rate (ABR). The following tables summarize the long-term ABR data from pivotal clinical trials for this compound and its key comparators.
Table 1: Long-Term Efficacy of this compound Prophylaxis in Hemophilia A and B
| Clinical Trial | Patient Population | Treatment Regimen | Median Follow-up | Median Annualized Bleeding Rate (ABR) |
| Phase 2 OLE | Hemophilia A or B (with/without inhibitors) | Original Dose Regimen (50mg or 80mg monthly) | 4.1 years | 0.70[1][2] |
| AT-based Dose Regimen (targeting 15-35% AT activity) | 1.6 years | 0.87[1][2] | ||
| ATLAS-OLE (Interim) | Hemophilia A or B (with/without inhibitors) | AT-based Dose Regimen (20-80mg monthly or bi-monthly) | - | 3.7[3] |
Table 2: Comparative Long-Term Efficacy of Alternative Prophylactic Therapies
| Therapy | Clinical Trial Program | Patient Population | Median Follow-up | Mean/Median Annualized Bleeding Rate (ABR) |
| Emicizumab | HAVEN 1-4 (Pooled) | Hemophilia A (with/without inhibitors) | 120.4 weeks | Mean ABR: 1.4[4][5] |
| HAVEN 3 & 4 (Long-term) | Hemophilia A (without inhibitors) | ~5 years | Mean ABR (weeks 217-240): 0.9[6][7] | |
| Concizumab | explorer4 & 5 (Phase 2) | Hemophilia A or B (with/without inhibitors) | ≥24 weeks | Estimated ABR (HAwI/HBwI): 3.0-5.9; (HA): 7.0[8] |
| explorer4 & 5 (Extension) | Hemophilia A or B (with/without inhibitors) | 52-102 weeks | Estimated ABR (HAwI/HBwI): 4.8; (HA): 6.4[9] | |
| rFVIIIFc | A-LONG/ASPIRE | Hemophilia A | 4.8 years | Median ABR sustained at low levels[10][11] |
| rFIXFc | B-LONG/B-YOND | Hemophilia B | 3.6 years | Median ABR sustained at low levels[10] |
Mechanisms of Action: A Visualized Comparison
The advent of non-factor therapies has introduced novel mechanisms for hemostasis rebalancing. The following diagrams illustrate the signaling pathways of this compound and its non-factor comparators.
Caption: this compound's mechanism of action: siRNA-mediated silencing of antithrombin production in hepatocytes.
Caption: Emicizumab's mechanism: mimicking the function of Factor VIIIa by bridging FIXa and FX.
Caption: Concizumab's mechanism: inhibiting Tissue Factor Pathway Inhibitor (TFPI) to enhance thrombin generation.
Experimental Protocols
A thorough understanding of the methodologies employed in clinical trials is crucial for the critical appraisal of efficacy and safety data.
Annualized Bleeding Rate (ABR) Calculation
The ABR is a key efficacy endpoint in hemophilia clinical trials. The methodology for its calculation is standardized to ensure consistency and comparability across studies.
-
Definition of a Treated Bleed: In the ATLAS trials for this compound, a treated bleeding episode was defined as any occurrence of hemorrhage that required administration of clotting factor concentrates (CFCs) or bypassing agents (BPAs).[12] Similarly, in the HAVEN trials for emicizumab, a treated bleed was defined as a bleed followed by treatment with a coagulation factor.[13]
-
Data Collection: Participants in these trials are required to record all bleeding events and all administered treatments in an electronic diary.[12]
-
Calculation: The observed ABR is calculated as the total number of qualifying bleeding episodes divided by the total number of days in the respective period, multiplied by 365.25.[14][15] For more complex analyses, such as comparing groups with varying follow-up times, a negative binomial regression model is often employed to estimate the ABR.[13][16]
Key Laboratory Assays
Antithrombin (AT) Activity Assay (for this compound)
-
Principle: The Siemens INNOVANCE Antithrombin assay, a chromogenic factor Xa-based activity assay, is utilized in the this compound clinical program.[8] In the presence of heparin, antithrombin in the plasma sample forms a complex with and inactivates an excess of added Factor Xa. The residual Factor Xa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the antithrombin activity in the sample.[17]
-
Procedure:
-
Clinical Significance: This assay is crucial for the AT-based dosing regimen of this compound, which targets AT activity levels between 15% and 35% to optimize efficacy and minimize thrombotic risk.[8][17]
Tissue Factor Pathway Inhibitor (TFPI) Assays (for Concizumab)
-
Principle: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure total or free TFPI antigen levels in plasma.[19][20] These are typically sandwich ELISAs where a capture antibody specific for TFPI is coated on a microplate. The sample is added, and any TFPI present binds to the antibody. A second, enzyme-linked detection antibody is then added, followed by a substrate that produces a measurable signal proportional to the amount of TFPI.[21][22]
-
Procedure (General Sandwich ELISA):
-
Microplate wells are coated with a capture anti-TFPI antibody.
-
Plasma samples and standards are added to the wells and incubated.
-
After washing, a biotinylated detection anti-TFPI antibody is added and incubated.
-
Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution is added, and the color development is measured spectrophotometrically.[10][23]
-
-
Clinical Significance: These assays are essential for determining the pharmacokinetic and pharmacodynamic profile of concizumab, which acts by inhibiting TFPI.
One-Stage Activated Partial Thromboplastin Time (aPTT)-Based Factor Activity Assay (for Factor Replacement Therapies)
-
Principle: This assay measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the intrinsic coagulation pathway. The degree of correction of the clotting time when patient plasma is mixed with factor-deficient plasma is proportional to the factor activity in the patient's sample.[6][24]
-
Procedure:
-
Patient plasma is mixed with factor-deficient plasma.
-
An aPTT reagent (containing a contact activator and phospholipids) is added, and the mixture is incubated.
-
Calcium chloride is added to initiate clot formation, and the time to clot is measured.
-
The factor activity is determined by comparing the clotting time to a standard curve generated with plasma of known factor concentrations.[15][25]
-
-
Clinical Significance: This assay is a standard method for monitoring the activity levels of Factor VIII or Factor IX in patients receiving replacement therapy.[26]
Clinical Trial Workflow
The development and evaluation of new prophylactic therapies for hemophilia follow a rigorous and standardized clinical trial process.
Caption: A generalized workflow for a Phase 3 clinical trial in hemophilia prophylaxis.
Conclusion
The long-term data for this compound prophylaxis indicate a sustained reduction in bleeding rates for individuals with hemophilia A and B, including those with inhibitors. Its novel mechanism of action, targeting antithrombin, offers a valuable alternative to traditional factor replacement and other non-factor therapies. The comparative data presented in this guide, alongside detailed experimental protocols, provide a robust framework for the scientific community to assess the evolving landscape of hemophilia care. As more data from ongoing and future studies become available, the positioning of this compound and other innovative therapies in the management of hemophilia will become increasingly clear, heralding a new era of personalized and effective prophylaxis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. INNOVANCE Antithrombin Assay - Siemens Healthineers [siemens-healthineers.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. researchgate.net [researchgate.net]
- 7. QFITLIA® (this compound) ATLAS Trial Design | For US HCPs [pro.campus.sanofi]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Applicability of the Thrombin Generation Test to Evaluate the Hemostatic Status of Hemophilia A Patients in Daily Clinical Practice [mdpi.com]
- 10. Rabbit TFPI ELISA Kit [ABIN6960012] - Plasma [antibodies-online.com]
- 11. Thrombin generation for monitoring hemostatic therapy in hemophilia A: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Long-term outcomes with emicizumab prophylaxis for hemophilia A with or without FVIII inhibitors from the HAVEN 1-4 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATLAS-INH: this compound Reduces Bleeding Rates in Hemophilia A and B With Inhibitors | Cancer Nursing Today [cancernursingtoday.com]
- 15. linear.es [linear.es]
- 16. Clinical Trials | HEMLIBRA® (emicizumab-kxwh) [hemlibra-hcp.com]
- 17. sysmex-ap.com [sysmex-ap.com]
- 18. Antithrombin Assays [practical-haemostasis.com]
- 19. An enzyme linked immunosorption assay for tissue factor pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparing Factor Use and Bleed Rates in U.S. Hemophilia A Patients Receiving Prophylaxis with 3 Different Long-Acting Recombinant Factor VIII Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human TFPI ELISA Kit (EHTFPI) - Invitrogen [thermofisher.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. abcam.com [abcam.com]
- 24. 1-Stage APTT-based Factor Assays [practical-haemostasis.com]
- 25. atlas-medical.com [atlas-medical.com]
- 26. hemophiliafed.org [hemophiliafed.org]
Fitusiran Demonstrates Superior Reduction in Joint Bleeding Compared to Standard of Care in Hemophilia
New clinical data reveals that fitusiran, an investigational RNA interference (siRNA) therapeutic, significantly reduces the frequency of joint bleeding episodes in individuals with hemophilia A or B, outperforming standard of care treatments. These findings, supported by robust clinical trial evidence, position this compound as a promising prophylactic option for this patient population.
This compound's novel mechanism of action, which involves silencing the gene for antithrombin (AT), leads to increased thrombin generation and improved hemostasis.[1][2][3] This approach offers a distinct advantage over traditional factor replacement therapies and bypassing agents, particularly for patients who have developed inhibitors.[2][4]
Efficacy in Reducing Joint Bleeds: A Head-to-Head Comparison
Clinical trial data provides a clear picture of this compound's efficacy in preventing joint bleeding. The ATLAS-PPX trial, a Phase 3 open-label study, directly compared the performance of this compound with prior standard of care prophylaxis, which included either factor replacement or bypassing agents.[5][6][7]
| Efficacy Endpoint | This compound Prophylaxis | Standard of Care Prophylaxis (Factor/Bypassing Agents) |
| Median Annualized Joint Bleeding Rate (AjBR) | 0.0[5][6] | 2.2[5][6] |
| Patients with Zero Treated Bleeds | 63.1%[5][6][8] | 16.9%[5][6][8] |
In the ATLAS-PPX study, patients treated with this compound experienced a median annualized joint bleeding rate (AjBR) of 0.0, a significant reduction from the 2.2 median AjBR observed during their previous treatment with standard of care prophylaxis.[5][6] Furthermore, a striking 63.1% of participants on this compound had zero treated bleeding events, compared to only 16.9% while on their prior prophylactic regimen.[5][6][8]
The ATLAS-A/B trial, which compared this compound prophylaxis to on-demand factor concentrate treatment in patients without inhibitors, also demonstrated a significant reduction in joint bleeding. The estimated annualized joint bleeding rate was reduced by 90.3% in the this compound arm compared to the on-demand group.[9][10] Similarly, the ATLAS-INH study in patients with inhibitors showed a 90.3% reduction in the annual joint bleeding rate with this compound compared to on-demand bypassing agents.[9]
Understanding the Mechanism: How this compound Works
This compound is a small interfering RNA (siRNA) therapeutic that targets and degrades the messenger RNA (mRNA) for antithrombin in the liver.[1][3][11] This leads to a decrease in the production of antithrombin, a key inhibitor of coagulation. By lowering antithrombin levels, this compound effectively increases the generation of thrombin, a crucial enzyme in the formation of a stable blood clot.[1][2] This rebalancing of hemostasis helps to prevent bleeding episodes, including those in the joints.
Caption: this compound's mechanism of action in reducing antithrombin production.
Rigorous Evaluation: The Clinical Trial Protocol
The efficacy of this compound has been evaluated in a series of robust Phase 3 clinical trials, known as the ATLAS studies. A typical study design, such as that of the ATLAS-PPX trial, involves a direct comparison to assess the superiority of this compound over standard prophylactic regimens.[5][6][7]
Experimental Protocol: ATLAS-PPX Study
The ATLAS-PPX trial was a Phase 3, open-label, multicenter study designed to evaluate the efficacy and safety of this compound prophylaxis in males aged 12 years and older with severe hemophilia A or B, with or without inhibitors, who were previously on prophylactic treatment with bypassing agents or factor concentrates.[6][7]
-
Study Design: The study consisted of a 6-month lead-in period where participants continued their prior standard of care prophylaxis. This was followed by a 7-month treatment period where they switched to once-monthly subcutaneous injections of 80 mg this compound.[6][7][8]
-
Primary Endpoint: The primary efficacy endpoint was the annualized bleeding rate (ABR) during the this compound treatment period compared to the ABR during the standard of care lead-in period.[6]
-
Secondary Endpoints: Secondary endpoints included the annualized spontaneous bleeding rate and the annualized joint bleeding rate.[6]
-
Data Collection: Participants recorded all bleeding events and treatments in an electronic diary.[5][7] A treated bleeding episode was defined as any bleeding event that required treatment with a factor concentrate or bypassing agent.[5][7]
Caption: Workflow of the ATLAS-PPX clinical trial.
The consistent and significant reduction in joint bleeding rates across multiple clinical trials underscores the potential of this compound to become a new standard of care for individuals with hemophilia A and B, offering a less burdensome and highly effective prophylactic treatment option.
References
- 1. researchgate.net [researchgate.net]
- 2. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. changinghemophilia.ca [changinghemophilia.ca]
- 5. This compound prophylaxis in people with hemophilia A or B who switched from prior BPA/CFC prophylaxis: the ATLAS-PPX trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prophylaxis in people with hemophilia A or B who switched from prior BPA/CFC prophylaxis: the ATLAS-PPX trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound reduces bleeding events in patients with severe haemophilia - BJH [bjh.be]
- 9. hemophilianewstoday.com [hemophilianewstoday.com]
- 10. This compound Reduces Bleeding Risk in Patients With Hemophilia A or B Without Inhibitors | Docwire News [docwirenews.com]
- 11. go.drugbank.com [go.drugbank.com]
Validating the Antithrombin-Lowering Effect of Fitusiran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fitusiran, a novel small interfering RNA (siRNA) therapeutic, presents a promising prophylactic treatment for individuals with hemophilia A and B, with or without inhibitors. Its unique mechanism of action, which involves the targeted lowering of antithrombin (AT), aims to rebalance hemostasis and reduce the frequency of bleeding episodes. This guide provides an objective comparison of this compound's performance with other therapeutic approaches, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: Rebalancing Hemostasis
This compound is designed to specifically target and degrade the messenger RNA (mRNA) for antithrombin, a key endogenous anticoagulant, primarily within hepatocytes.[1][2] This targeted interference with protein synthesis leads to a significant reduction in circulating antithrombin levels.[1][3] By lowering the concentration of this natural inhibitor of coagulation, this compound effectively increases the generation of thrombin, a critical enzyme for the formation of a stable fibrin clot.[4][5][6][7][8] This enhanced thrombin generation compensates for the underlying factor VIII or IX deficiency in hemophilia, thereby promoting effective hemostasis and reducing the propensity for spontaneous bleeding.[4][7]
The therapeutic goal of this compound is to maintain plasma antithrombin activity levels within a target range of 15% to 35% of normal.[2][7][9][10] This carefully controlled reduction is intended to optimize the pro-hemostatic effect while mitigating the potential risk of thrombotic events.[2][7][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. medscape.com [medscape.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. fda.gov [fda.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antithrombin lowering in hemophilia: a closer look at this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. hemophilianewstoday.com [hemophilianewstoday.com]
Comparative Safety Analysis of Fitusiran and Other Non-Factor Therapies in Hemophilia
A Guide for Researchers and Drug Development Professionals
The landscape of hemophilia treatment is undergoing a paradigm shift with the advent of non-factor therapies that offer novel mechanisms of action and improved convenience for patients. Fitusiran, an RNA interference (RNAi) therapeutic, represents a distinct class of these agents. This guide provides a detailed comparative analysis of the safety profile of this compound against other emerging non-factor therapies, namely concizumab and marstacimab. The information is compiled from published clinical trial data and is intended to support research, scientific, and drug development professionals in their understanding of the evolving therapeutic landscape for hemophilia A and B.
Overview of Non-Factor Therapies
Non-factor therapies aim to rebalance the coagulation cascade in hemophilia by targeting natural anticoagulants, rather than replacing the deficient clotting factor. This approach offers the advantage of being effective in patients with and without inhibitors.
-
This compound: A small interfering RNA (siRNA) that targets antithrombin (AT), a key inhibitor of thrombin. By reducing AT levels, this compound increases thrombin generation, thereby promoting hemostasis.
-
Concizumab and Marstacimab: These are monoclonal antibodies that target Tissue Factor Pathway Inhibitor (TFPI), another natural anticoagulant. By inhibiting TFPI, these agents enhance the initiation phase of coagulation, leading to increased thrombin production.
Comparative Safety Profiles
The safety profiles of this compound, concizumab, and marstacimab have been evaluated in extensive clinical trial programs. The following tables summarize the key adverse events (AEs) of special interest observed with each therapy. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are aggregated from separate clinical trial programs.
Table 1: Key Adverse Events of Special Interest with this compound
| Adverse Event of Special Interest | Incidence/Observations from Clinical Trials (ATLAS Program) |
| Thromboembolic Events | Identified as a key risk. Events have been reported, particularly at higher doses and with concomitant use of high-dose bypassing agents.[1][2][3] A revised dosing regimen targeting antithrombin levels of 15-35% has been implemented to mitigate this risk.[3] |
| Elevated Liver Transaminases (ALT/AST) | Increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels have been observed.[2][3] These are generally manageable with dose modification or interruption. |
| Gallbladder Disease | Cases of cholelithiasis (gallstones) and cholecystitis (gallbladder inflammation) have been reported. |
| Injection Site Reactions | Generally mild to moderate in severity. |
| Anti-Drug Antibodies (ADAs) | Transient ADAs have been reported, but their clinical impact on efficacy or safety appears to be limited. |
Table 2: Key Adverse Events of Special Interest with Concizumab
| Adverse Event of Special Interest | Incidence/Observations from Clinical Trials (EXPLORER Program) |
| Thromboembolic Events | Non-fatal thromboembolic events were reported, leading to a temporary pause in clinical trials.[1] Risk mitigation strategies, including dose adjustments and guidance on concomitant hemostatic medication use, have been implemented.[1] |
| Elevated D-dimer and Prothrombin Fragment 1+2 | Dose-dependent increases in these markers of coagulation activation have been observed.[4] |
| Injection Site Reactions | The most common adverse events, generally mild in nature.[5] |
| Anti-Drug Antibodies (ADAs) | Transient, low-titer ADAs have been detected with no apparent clinical effect in most cases.[6] |
Table 3: Key Adverse Events of Special Interest with Marstacimab
| Adverse Event of Special Interest | Incidence/Observations from Clinical Trials (BASIS Program) |
| Thromboembolic Events | No thromboembolic events have been reported in hemophilia patients in clinical trials.[7][8][9] |
| Hemorrhage | Reported as an adverse event of special interest. |
| Hepatic Disorders | Observed in clinical trials. |
| Hypertension | Reported as an adverse event of special interest. |
| Hypersensitivity Reactions | Observed in clinical trials. |
| Injection Site Reactions | Common, but generally mild.[8] |
| Anti-Drug Antibodies (ADAs) | Transient ADAs, including neutralizing antibodies, have been observed, but they typically resolved without clinical impact.[8][10] |
Experimental Protocols for Safety Assessment
The safety of these non-factor therapies is rigorously monitored in clinical trials using a combination of clinical observation and laboratory assessments. While specific, proprietary protocols are not publicly available, the following methodologies are standard in the field.
Monitoring for Thromboembolic Events
-
Clinical Surveillance: Patients are closely monitored for signs and symptoms of thrombosis, such as swelling, pain, or redness in a limb, sudden shortness of breath, or chest pain.
-
D-dimer Testing: D-dimer levels, a marker of fibrin degradation, are regularly measured. Elevated levels can indicate the presence of a blood clot.
-
Methodology: D-dimer levels are typically measured in plasma using a latex-enhanced immunoturbidimetric assay.[11][12] The assay utilizes latex particles coated with monoclonal antibodies specific to the D-dimer fragment. Agglutination, measured by a change in turbidity, is proportional to the D-dimer concentration.[13]
-
-
Imaging: If a thromboembolic event is suspected, imaging studies such as Doppler ultrasound, CT angiography, or MRI are performed for confirmation.
Liver Function Monitoring
-
Transaminase Measurement: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are monitored at baseline and regular intervals during treatment.
Immunogenicity Assessment
-
Anti-Drug Antibody (ADA) Screening: Patient serum is screened for the presence of antibodies that bind to the therapeutic agent.
-
Methodology: A common method is the bridging enzyme-linked immunosorbent assay (ELISA). In this assay, the drug is coated on a microplate and also conjugated to a detection enzyme. If ADAs are present in the patient's serum, they will "bridge" the coated and conjugated drug, leading to a detectable signal.[16][17][18][19][20] More sensitive electrochemiluminescence (ECL) based methods are also employed.[16][17][18]
-
-
Neutralizing Antibody (NAb) Assay: If ADAs are detected, a further assay is performed to determine if these antibodies neutralize the biological activity of the drug.
-
Methodology: NAb assays are typically cell-based or competitive ligand-binding assays that measure the ability of the patient's antibodies to inhibit the drug's function.
-
Global Hemostasis Assays
-
Thrombin Generation Assay (TGA): This assay provides a comprehensive assessment of the overall potential to generate thrombin in a plasma sample. It is used to evaluate the pharmacodynamic effect of these pro-hemostatic therapies.[7][21][22][23][24]
-
Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM): These are whole-blood viscoelastic assays that provide a global assessment of clot formation, strength, and lysis in real-time.[25][26][27][28][29]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound, concizumab, and marstacimab are illustrated in the following diagrams.
Caption: this compound Mechanism of Action.
Caption: Anti-TFPI Antibody Mechanism of Action.
Caption: General Clinical Trial Workflow.
Conclusion
This compound, concizumab, and marstacimab represent significant advancements in the prophylactic treatment of hemophilia A and B. Their novel mechanisms of action, targeting natural anticoagulants, provide effective bleed protection for a broad patient population, including those with inhibitors. However, their safety profiles are distinct and require careful consideration.
This compound is associated with risks of thromboembolic events and elevated liver enzymes, which have been addressed through a revised, antithrombin-based dosing regimen. Concizumab has also been linked to thromboembolic events, leading to the implementation of risk mitigation strategies. Marstacimab, to date, has not been associated with thromboembolic events in hemophilia patients in clinical trials, though other adverse events such as hemorrhage and hepatic disorders have been noted.
Ongoing research and long-term follow-up studies will be crucial to further delineate the comparative safety and efficacy of these transformative therapies and to establish their optimal place in the management of hemophilia. The detailed monitoring of safety signals through robust experimental protocols remains a cornerstone of the clinical development of these agents.
References
- 1. Paper: Risk Mitigation Strategy for Concizumab Clinical Trials after Pause Due to Non-Fatal Thrombotic Events [ash.confex.com]
- 2. Sanofi Provides this compound Trial Updates at ISTH | NBDF [bleeding.org]
- 3. ashpublications.org [ashpublications.org]
- 4. A randomized trial of safety, pharmacokinetics and pharmacodynamics of concizumab in people with hemophilia A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Concizumab? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Pfizer's Marstacimab: Positive Phase 3 Trial Results | NBDF [bleeding.org]
- 10. researchgate.net [researchgate.net]
- 11. Absence of Effect of Emicizumab on D-Dimer Concentrations in Adult Patients with Severe Hemophilia A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atlas-medical.com [atlas-medical.com]
- 14. Abnormal serum transaminase levels in patients with hemophilia A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Evolution of Antidrug Antibody Assays During the Development of Anti-Tissue Factor Pathway Inhibitor Monoclonal Antibody Marstacimab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]
- 19. celerion.com [celerion.com]
- 20. researchgate.net [researchgate.net]
- 21. Thrombin Generation Assay to Support Hematologists in the Era of New Hemophilia Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Applicability of the Thrombin Generation Test to Evaluate the Hemostatic Status of Hemophilia A Patients in Daily Clinical Practice [mdpi.com]
- 24. Thrombin generation and implications for hemophilia therapies: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. atsjournals.org [atsjournals.org]
- 27. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. east.org [east.org]
- 29. Thromboelastography-Guided Therapy Enhances Patient Blood Management in Cirrhotic Patients: A Meta-analysis Based on Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fitusiran: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of fitusiran, a small interfering RNA (siRNA) therapeutic, within a research laboratory setting. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard waste management practices for nucleic acid-based compounds.
This compound is an investigational drug and, while its Safety Data Sheet (SDS) does not classify it as hazardous waste under current regulations, it is prudent to handle its disposal with care, treating it as potentially biohazardous material in line with institutional guidelines for recombinant or synthetic nucleic acids.[1]
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
Avoid inhalation of any aerosols and prevent contact with skin and eyes.[1] All disposal activities should be performed within a designated laboratory area.
Disposal of Liquid this compound Waste
Liquid waste containing this compound, such as unused solutions or cell culture media, should be decontaminated prior to disposal. Two primary methods are recommended: chemical disinfection or autoclaving.
2.1. Chemical Disinfection
This method is suitable for smaller volumes of liquid waste.
-
Step 1: Prepare a fresh 10% bleach solution.
-
Step 2: Add the bleach solution to the liquid this compound waste to achieve a final concentration of at least 10% bleach.
-
Step 3: Allow the mixture to stand for a minimum of 30 minutes to ensure complete decontamination.[2]
-
Step 4: Following decontamination, the treated liquid may be permissible for drain disposal, depending on local and institutional regulations. Always confirm your institution's policies on the disposal of treated biological waste.
2.2. Autoclaving
For larger volumes or as an alternative to chemical treatment, autoclaving is a reliable method of decontamination.
-
Step 1: Collect liquid this compound waste in a leak-proof, autoclavable container.
-
Step 2: Loosely seal the container to allow for steam penetration.
-
Step 3: Place the container in a secondary, shatter-proof, and leak-proof tray.
-
Step 4: Autoclave at 121°C for a minimum of 30 minutes. Note that cycle times may need to be increased for larger volumes to ensure the entire volume reaches the target temperature.
-
Step 5: After cooling, the autoclaved liquid can typically be disposed of down the drain.
Disposal of Solid Waste Contaminated with this compound
Solid waste includes items such as used vials, syringes, pipette tips, gloves, and lab bench paper that have come into contact with this compound.
-
Step 1: Segregate all solid waste contaminated with this compound from general laboratory trash.
-
Step 2: Place all contaminated solid waste into a designated biohazardous waste container.[2] This is typically a red bag or a sharps container for items that can puncture the bag.
-
Step 3: Once the biohazardous waste container is full, it should be sealed and prepared for collection by your institution's environmental health and safety (EHS) office or a licensed medical waste disposal service.[3][4]
-
Step 4: The standard procedure for this type of waste is incineration.[3][4]
Disposal of Empty this compound Vials
Empty vials that have been thoroughly rinsed and do not contain any patient-identifying information may be disposed of in the regular trash, depending on institutional policies.[4] However, to err on the side of caution, it is recommended to dispose of them as biohazardous solid waste.
Data Presentation: Key Disposal Parameters
| Parameter | Value | Units | Notes |
| Chemical Disinfection | |||
| Bleach Concentration (Final) | 10 | % | Use fresh bleach for effective decontamination.[2] |
| Contact Time | ≥ 30 | minutes | Minimum time required for inactivation of nucleic acids.[2] |
| Autoclaving | |||
| Temperature | 121 | °C | Standard temperature for steam sterilization. |
| Time | ≥ 30 | minutes | Adjust for larger volumes to ensure proper sterilization. |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for handling and disposing of synthetic nucleic acids and investigational drugs.[2][4] The key experimental principle is the denaturation and degradation of the siRNA molecule to eliminate its biological activity.
Bleach (Sodium Hypochlorite) Inactivation: Sodium hypochlorite is a strong oxidizing agent that causes extensive damage to nucleic acids, rendering them non-functional. The 10% concentration and 30-minute contact time are standard parameters to ensure complete inactivation.
Autoclaving (Steam Sterilization): The high temperature and pressure of an autoclave cause the hydrolysis and degradation of RNA molecules. This is a highly effective method for sterilizing and inactivating biological materials.
Mandatory Visualization: this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide for Fitusiran in a Research Setting
This guide provides crucial safety and logistical information for the handling and disposal of Fitusiran, a small interfering RNA (siRNA) therapeutic, in a laboratory environment. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the product.
Personal Protective Equipment (PPE) and General Precautions
While this compound is not classified as a hazardous substance, prudent laboratory practices for handling synthetic oligonucleotides should always be followed to minimize exposure and prevent contamination.[1] The primary concern when working with RNA-based therapeutics like this compound is degradation by ribonucleases (RNases), which are ubiquitous in laboratory environments.[1][2][3] Therefore, maintaining an RNase-free workspace is critical.
Core Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Single-use, powder-free nitrile or neoprene gloves. Consider double-gloving, especially when handling concentrated solutions.[4][5] | Prevents contamination of the sample with RNases from skin and protects the user from potential skin contact. |
| Eye Protection | Safety glasses with side shields for low-volume/low-concentration work. Tight-fitting, non-vented safety goggles are recommended for tasks with a higher potential for aerosol generation or splashes.[4] | Protects eyes from accidental splashes of this compound solutions. |
| Body Protection | A clean, dedicated lab coat, preferably with long sleeves and elastic cuffs. | Prevents contamination of personal clothing and reduces the risk of carrying RNases into the work area. |
| Work Area | Use a designated area for RNA work only. Surfaces should be decontaminated with RNase-inactivating agents. Use of sterile, disposable plasticware is highly recommended.[1][6] Ensure adequate ventilation or work in a fume hood to avoid inhalation of aerosols.[1] | Minimizes the risk of sample degradation and cross-contamination, while ensuring operator safety from potential airborne particulates. |
Operational Plans: Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is paramount when handling this compound to ensure both safety and experimental success. The following protocol outlines the key steps from preparation to disposal.
Experimental Workflow for Handling this compound:
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be considered potentially biohazardous or regulated medical waste.[7] Proper segregation and disposal are mandatory to ensure laboratory and environmental safety.
Solid Waste Disposal:
-
Collection: Collect all contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) in a designated, clearly labeled biohazard bag.[7][8]
-
Treatment: Depending on institutional guidelines, this waste may require autoclaving before being disposed of as regular trash. Alternatively, it may be collected by a certified hazardous waste disposal service.[7][9]
Liquid Waste Disposal:
-
Inactivation: Liquid waste containing this compound should be decontaminated before disposal. A common and effective method is to add bleach to a final concentration of 10% and allow it to sit for at least 30 minutes.[7]
-
Disposal: After inactivation, the decontaminated liquid waste can typically be disposed of down the sink with copious amounts of water, in accordance with local regulations.[7]
First Aid Measures:
In the event of accidental exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe and controlled laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the product's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. lifescience.roche.com [lifescience.roche.com]
- 2. Guidelines for RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 6. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 9. ibc.utah.edu [ibc.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
